5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDBNCNNJMOLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355933 | |
| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
182415-24-3 | |
| Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182415-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid
Introduction
The fusion of thiophene and pyrazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a key molecular building block, serving as a precursor for a wide range of biologically active compounds, including potential anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics[1][2]. The inherent properties of the thiophene ring, a bioisostere of the phenyl ring, combined with the versatile hydrogen-bonding capabilities of the pyrazole-carboxylic acid moiety, make this compound a valuable starting point for library synthesis and lead optimization.
This in-depth guide provides a detailed, field-proven methodology for the synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for procedural choices, and a robust, step-by-step protocol designed for reproducibility and success in a research setting.
Retrosynthetic Analysis & Strategic Approach
The most direct and widely adopted strategy for constructing the 5-substituted pyrazole-3-carboxylic acid core is the Knorr pyrazole synthesis. This powerful reaction involves the cyclocondensation of a β-dicarbonyl compound with hydrazine[3][4]. Our retrosynthetic analysis, therefore, disconnects the target molecule at the pyrazole ring, identifying a key 1,3-dicarbonyl intermediate, specifically a 4-(thiophen-2-yl)-2,4-dioxobutanoate ester.
This intermediate is readily accessible via a Claisen condensation between 2-acetylthiophene and diethyl oxalate. The overall synthetic strategy is thus a three-step sequence, which can be efficiently performed in a "one-pot" manner to maximize throughput and minimize intermediate handling[1][5].
Core Synthesis Pathway: Mechanism and Rationale
The synthesis proceeds through two fundamental, mechanistically distinct stages: a base-mediated Claisen condensation followed by an acid-catalyzed Knorr cyclocondensation and subsequent hydrolysis.
Step 1: Claisen Condensation for β-Diketone Formation
The initial step is the formation of ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate. This is achieved via a Claisen condensation, a cornerstone carbon-carbon bond-forming reaction.
-
Causality of Experimental Choice : Sodium ethoxide (NaOEt) is the base of choice for this reaction. Its primary function is to deprotonate the α-carbon of 2-acetylthiophene, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. Sodium ethoxide is preferred because it is a strong, non-nucleophilic base that is compatible with the ethyl ester functionality of the reactants and product, preventing unwanted transesterification side reactions. The reaction is typically performed in an anhydrous ethanol solvent, the conjugate acid of the base, to maintain equilibrium and reaction efficiency.
Step 2: Knorr Pyrazole Synthesis & Hydrolysis
The in-situ generated β-diketoester is then subjected to cyclization with hydrazine hydrate.
-
Mechanism Insight : The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the ketone carbonyls of the diketoester. This is followed by an intramolecular condensation and dehydration sequence, ultimately forming the stable, aromatic pyrazole ring[6][7]. The reaction is typically initiated under acidic conditions (e.g., with acetic acid) to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the initial attack by hydrazine.
-
Final Hydrolysis : The concluding step is the saponification of the ethyl ester at the C3 position of the pyrazole ring. The addition of a strong base, such as sodium hydroxide (NaOH), followed by heating, hydrolyzes the ester to the corresponding carboxylate salt. A final acidification step with an acid like hydrochloric acid (HCl) protonates the carboxylate to yield the final product, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, which typically precipitates from the aqueous solution.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the one-pot synthesis, from commercially available starting materials to the final product.
Caption: One-pot synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility. Adherence to anhydrous conditions in Step 1 is critical for success.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Acetylthiophene | 126.17 | 10.0 g | 79.25 | Starting Material |
| Diethyl Oxalate | 146.14 | 13.9 g | 95.10 | Reagent |
| Sodium Metal | 22.99 | 2.0 g | 87.00 | For NaOEt prep. |
| Absolute Ethanol | 46.07 | 150 mL | - | Solvent |
| Hydrazine Hydrate (~64%) | 50.06 | 5.0 mL | ~100 | Reagent |
| Glacial Acetic Acid | 60.05 | 10 mL | - | Catalyst |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 200 | For Hydrolysis |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | For Acidification |
| Deionized Water | 18.02 | As needed | - | Solvent/Workup |
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution (Step 1a):
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol.
-
Carefully add small, freshly cut pieces of sodium metal (2.0 g) to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation.
-
Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
-
Claisen Condensation (Step 1b):
-
To the freshly prepared sodium ethoxide solution, add 2-acetylthiophene (10.0 g) dropwise at room temperature.
-
Following this, add diethyl oxalate (13.9 g) dropwise over 30 minutes. A precipitate may form.
-
Stir the resulting mixture at room temperature for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
-
Cyclocondensation (Step 2):
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a mixture of hydrazine hydrate (5.0 mL) and glacial acetic acid (10 mL) to the flask.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 3-4 hours. The solution should become more homogeneous.
-
-
Hydrolysis and Product Isolation (Step 3):
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (8.0 g) in 50 mL of water.
-
Heat the mixture to reflux for another 2 hours to ensure complete hydrolysis of the ester.
-
Cool the dark solution to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.
-
Transfer the remaining aqueous solution to a beaker and cool in an ice bath.
-
Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 2-3.
-
A solid precipitate of the crude product will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold deionized water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven at 60 °C to a constant weight.
-
-
Purification (Optional):
-
The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a pale yellow or off-white solid.
-
Conclusion
The synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is reliably achieved through a one-pot Claisen-Knorr condensation sequence. This method is efficient, scalable, and utilizes readily available starting materials. By understanding the mechanistic underpinnings of each step—from the critical base-mediated enolate formation to the acid-catalyzed cyclization and final hydrolysis—researchers can confidently execute and troubleshoot this important synthetic transformation. The resulting heterocyclic carboxylic acid serves as a versatile platform for the development of novel compounds in the pharmaceutical and agrochemical industries.
References
- Thieme Connect. (n.d.). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Smolecule. (n.d.). Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3.
- National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- National Institutes of Health (NIH). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
- MDPI. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
- DergiPark. (2022). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts.
- The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization.
- ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- National Institutes of Health (NIH). (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach.
- National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- PubMed. (2020). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Foreword: A Molecule of Interest in Modern Drug Discovery
Welcome to this comprehensive guide on 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. As a heterocyclic compound integrating the pharmacologically significant pyrazole and thiophene scaffolds, this molecule represents a focal point for contemporary research in medicinal chemistry and materials science. The pyrazole core is a staple in numerous approved drugs, valued for its diverse biological activities, while the thiophene ring often serves to modulate electronic properties and metabolic stability. Understanding the fundamental physicochemical properties of this specific acid is not merely an academic exercise; it is the foundational step in unlocking its therapeutic potential and predicting its behavior in complex biological systems. This document is structured to provide researchers, scientists, and drug development professionals with a blend of established data, practical experimental workflows, and the causal reasoning behind analytical choices, thereby empowering informed decision-making in your research and development endeavors.
Molecular Identity and Structural Attributes
Precise identification is paramount for any chemical entity. 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is cataloged under CAS Number 182415-24-3 .[1][2] Its structural and computational identifiers are crucial for database searches, computational modeling, and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | PubChem[2] |
| CAS Number | 182415-24-3 | BLDpharm, PubChem[1][2] |
| Molecular Formula | C₈H₆N₂O₂S | PubChem[2] |
| Molecular Weight | 194.21 g/mol | PubChem[2] |
| Canonical SMILES | C1=CSC(=C1)C2=CC(=NN2)C(=O)O | PubChem[2] |
| InChI | InChI=1S/C₈H₆N₂O₂S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | PubChem[2] |
| InChIKey | DUDBNCNNJMOLCC-UHFFFAOYSA-N | PubChem[2] |
The molecule's architecture, featuring a carboxylic acid group at the 3-position and a thiophene ring at the 5-position of the pyrazole core, dictates its electronic distribution and potential for intermolecular interactions.
Caption: 2D representation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Core Physicochemical Properties: A Quantitative Overview
The interplay of a compound's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key computed and experimental data for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
| Property | Value / Range | Significance in Drug Development |
| Aqueous Solubility | 20 µg/mL (at pH 7.4)[2] | Critical for Bioavailability: Low solubility can be a major hurdle for oral drug absorption. This value suggests moderate to low solubility, which may necessitate formulation strategies for enhancement. |
| Lipophilicity (logP) | Not experimentally determined. Computationally predicted values for similar structures range from 1.2 to 2.9.[3][4] | Membrane Permeability & Binding: logP influences a drug's ability to cross cell membranes and its potential for non-specific binding. A value in the 1-3 range is often considered favorable. |
| Acidity (pKa) | Not experimentally determined. Expected to be in the range of 3-5 for the carboxylic acid group. | Ionization State: The pKa determines the charge of the molecule at physiological pH (~7.4). As a carboxylic acid, it will be predominantly deprotonated and negatively charged, impacting solubility and receptor interaction. |
| Polar Surface Area (TPSA) | Computed value not found. Expected to be significant due to N-H, C=O, and O-H groups. | Cellular Penetration: TPSA is a key predictor of a drug's ability to permeate cell membranes. High TPSA is generally associated with lower permeability. |
| Spectroscopic Data | ¹H NMR and GC-MS data are available.[2] | Structural Confirmation: Essential for verifying the identity, purity, and structure of the synthesized compound. |
Synthesis and Reactivity Insights
While a dedicated synthesis protocol for this exact molecule is not detailed in the provided search results, established methodologies for related pyrazole carboxylic acids offer a reliable blueprint. A common and effective approach involves the cyclocondensation of a β-diketone precursor with hydrazine, followed by functional group manipulations.
A plausible synthetic pathway could involve:
-
Claisen Condensation: Reacting a thiophene-derived methyl ketone with diethyl oxalate to form a 1,3-dicarbonyl intermediate.
-
Cyclization: Treating the intermediate with hydrazine hydrate. This reaction typically proceeds readily to form the pyrazole ring.
-
Saponification: Hydrolyzing the resulting ester to the desired carboxylic acid.
The reactivity of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is dominated by its three key functional components:
-
Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, providing a handle for derivatization and pro-drug strategies.[5][6]
-
Pyrazole Ring: The N-H proton is weakly acidic and can be alkylated or acylated. The ring itself is relatively stable and aromatic in nature.
-
Thiophene Ring: Susceptible to electrophilic substitution, although the electron-withdrawing nature of the pyrazole ring may influence its reactivity.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust, field-proven methodologies for determining the most critical physicochemical parameters.
Protocol: Determination of pKa via Potentiometric Titration
The pKa is a measure of a molecule's acidity. For an ionizable compound, it is arguably the most important physicochemical property as it dictates solubility, lipophilicity, and binding at a given pH. Potentiometric titration is the gold-standard method for its determination.
Methodology:
-
Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the system to equilibrate.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, often calculated as the pH at which the compound is 50% ionized.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Determination of logP via Shake-Flask Method
The octanol-water partition coefficient (logP) is the classic measure of a compound's lipophilicity. The shake-flask method, while labor-intensive, remains the most reliable technique.
Methodology:
-
System Preparation: Prepare a solution of the compound in the aqueous phase (typically a buffer at a pH where the compound is neutral, if possible) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.
-
Partitioning: Add a known volume of the n-octanol to the aqueous solution in a sealed vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination via the shake-flask method.
Potential Applications and Biological Context
The structural motifs within 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid are prevalent in molecules with diverse biological activities. While specific data for this compound is limited, the broader class of pyrazole-thiophene derivatives has shown significant promise.
-
Anti-inflammatory and Antidepressant Activity: Related pyrazole-thiophene carboxamides have been investigated for their potential as anti-inflammatory agents, possibly through interaction with cyclooxygenase enzymes, and have also shown potential antidepressant effects in preclinical models.[7]
-
Antimicrobial and Anticancer Agents: The pyrazole scaffold is a cornerstone of many antimicrobial and anticancer drugs. Nitro-substituted thiophene-pyrazole derivatives, for instance, have been explored for antituberculosis activity.[8]
-
Carbonic Anhydrase Inhibition: 5-Aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.[9]
-
Materials Science: The conjugated π-electron systems of the pyrazole and thiophene rings suggest potential applications in the development of organic electronics and functional materials.[7]
Conclusion
5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a physicochemical profile that makes it a compelling candidate for further investigation in drug discovery and materials science. Its moderate lipophilicity, acidic nature, and known biological relevance of its constituent scaffolds provide a strong rationale for its inclusion in screening libraries and lead optimization programs. The experimental protocols outlined in this guide provide a robust framework for rigorously characterizing this and similar molecules, ensuring the generation of high-quality data to drive research forward. As with any promising scaffold, a thorough understanding of these fundamental properties is the critical first step toward realizing its full potential.
References
- Smolecule. (n.d.). Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3.
- EC-000.1426. (2024, April 29). 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid supplier - CAS 656226-63-0.
-
PubChem. (n.d.). 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268. Retrieved from [Link]
-
Zahid, et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(1), 248. Available at: [Link]
- PubChem. (n.d.). 3-[thiophen-2-ylmethyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid.
- ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.
- Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
- LookChem. (n.d.). 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid.
- ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.
- RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
- Unknown Source. (n.d.).
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
- ResearchGate. (2025). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines.
- Smolecule. (n.d.). 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid.
- Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry.
- Semantic Scholar. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches.
- AA Blocks. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity.
- Moldb. (n.d.). 5-((3-Nitro-1h-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid.
- ResearchGate. (n.d.). Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
- SmallMolecules.com. (n.d.). 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid (from 1 microMole to 1 g) from Eximedlab.
Sources
- 1. 182415-24-3|5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-[thiophen-2-ylmethyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid | C14H13N3O2S2 | CID 45269912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
- 8. aablocks.com [aablocks.com]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
Structural Analysis and Characterization of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Scientific Imperative
In the landscape of medicinal chemistry, the pyrazole and thiophene scaffolds are foundational pillars, each contributing to a vast portfolio of biologically active agents.[1][2] Pyrazole derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Similarly, thiophene-containing compounds are integral to numerous commercial drugs, demonstrating therapeutic applications from antipsychotics to antiplatelet agents.[2] The conjugation of these two heterocyclic systems into a single molecular entity, as in 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, presents a compelling subject for investigation in drug discovery. Its potential to interact with various biological targets is suggested by the presence of the pyrazole and thiophene rings, along with a carboxylic acid group capable of forming crucial hydrogen bonds.[5]
This guide provides a comprehensive technical overview of the essential analytical methodologies required to unequivocally confirm the structure and purity of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. Moving beyond mere procedural descriptions, we will delve into the causality behind experimental choices, ensuring that each analytical step serves as a self-validating component of a robust characterization workflow. The insights provided herein are grounded in established scientific principles and field-proven laboratory practices.
Molecular Structure and Synthesis Overview
The molecule at the core of our analysis is 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. Its structure features a five-membered pyrazole ring substituted at position 5 with a thiophene ring and at position 3 with a carboxylic acid functional group.
-
Molecular Formula: C₈H₆N₂O₂S
-
Molecular Weight: 194.21 g/mol
The synthesis of this class of compounds typically involves the reaction between thiophene derivatives and pyrazole precursors.[5] For instance, a common approach involves the condensation and cyclization of a thiophene-containing diketone with hydrazine, followed by oxidation of a suitable precursor group to the carboxylic acid. The precise confirmation of the resulting structure is paramount before proceeding to biological screening or further chemical modification.
Caption: Conceptual synthesis of the target molecule.
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. Therefore, a synergistic workflow employing multiple spectroscopic and crystallographic methods is essential for unambiguous characterization. This integrated approach ensures that the determined structure is validated from several perspectives, from atomic connectivity to three-dimensional arrangement.
Caption: Integrated workflow for structural characterization.
Spectroscopic Characterization
Spectroscopic methods provide foundational information regarding the functional groups present and the connectivity of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, ¹H NMR will confirm the number and environment of protons on the thiophene and pyrazole rings, while ¹³C NMR will identify all unique carbon atoms, including those of the carbonyl group and the heterocyclic rings. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar carboxylic acid and its labile protons (OH and NH) are often observable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence.
-
Use a spectral width of ~220 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Data Presentation: Expected NMR Signals
| ¹H NMR (DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |
| Pyrazole (-NH) | ~13.0 - 14.0 | Broad Singlet | 1H |
| Thiophene Protons | ~7.0 - 8.0 | Multiplets | 3H |
| Pyrazole Proton | ~7.0 | Singlet | 1H |
| ¹³C NMR (DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Acid (C=O) | ~160 - 165 | C=O |
| Pyrazole & Thiophene Cs | ~110 - 150 | Aromatic/Heterocyclic Carbons |
Note: Specific chemical shifts can vary based on concentration and precise sample conditions. These values are based on typical ranges for similar structures.[6][7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic vibrations for the carboxylic acid O-H and C=O groups, the N-H bond of the pyrazole ring, and C-H and C=C bonds of the aromatic rings. The O-H stretch of a carboxylic acid is particularly diagnostic, appearing as a very broad band due to strong hydrogen bonding in the solid state.[9][10]
Experimental Protocol: FT-IR (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.
-
Spectrum Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted.
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid)[9][10] |
| ~3100 | Medium | N-H stretch (pyrazole ring)[11] |
| 1710 - 1680 | Strong | C=O stretch (carbonyl of carboxylic acid)[9][12] |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1320 - 1210 | Medium | C-O stretch (carboxylic acid)[9] |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can provide the molecular formula with high accuracy. The fragmentation pattern observed can also offer corroborating evidence for the proposed structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be analyzed in either positive or negative ion mode.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI-mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction and purification.
-
Data Acquisition (Negative Ion Mode):
-
Set the instrument to negative ion detection mode. The carboxylic acid will readily deprotonate.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The primary ion expected is the deprotonated molecule [M-H]⁻.
-
-
Data Acquisition (Positive Ion Mode):
-
Set the instrument to positive ion detection mode.
-
The primary ion expected is the protonated molecule [M+H]⁺.
-
-
Analysis: Identify the molecular ion peak. For HRMS, compare the measured exact mass to the theoretical exact mass calculated for the formula C₈H₆N₂O₂S.
Expected Data:
-
[M-H]⁻ (Negative Mode): Expected m/z = 193.01
-
[M+H]⁺ (Positive Mode): Expected m/z = 195.02
-
Fragmentation: Common fragmentation may include the loss of CO₂ (44 Da) from the carboxylic acid group.
Definitive Structural Elucidation: Single-Crystal X-ray Diffraction
Expertise & Experience: While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[3] This technique is crucial for confirming the connectivity, determining precise bond lengths and angles, and understanding intermolecular interactions, such as hydrogen bonding, which are vital for crystal packing and can influence the compound's physical properties and biological activity.[3][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Selection and Mounting: Select a high-quality, defect-free single crystal under a polarizing microscope and mount it on a goniometer head.[3]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other phasing techniques (e.g., with software like SHELXT).[11]
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.[11]
-
Data Presentation: Key Crystallographic Parameters
| Parameter | Expected Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell[6] |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the crystal[4][6] |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Lattice parameters in Å and degrees | Defines the size and shape of the repeating unit |
| Bond Lengths & Angles | Precise intramolecular distances and angles | Confirms atomic connectivity and geometry |
| Hydrogen Bonding | Intermolecular interactions | Reveals how molecules pack in the solid state |
Conclusion
The structural characterization of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a critical step in its development as a potential therapeutic agent. A logical, multi-technique approach, as outlined in this guide, is imperative for achieving an unambiguous and comprehensive understanding of its molecular structure. By integrating data from NMR, FT-IR, and Mass Spectrometry, researchers can confidently establish the molecular formula, functional group composition, and atomic connectivity. When possible, single-crystal X-ray diffraction provides the ultimate confirmation of the three-dimensional structure. This rigorous analytical validation is the bedrock upon which all subsequent biological and medicinal chemistry studies are built, ensuring the integrity and reproducibility of scientific findings.
References
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available from: [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available from: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available from: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. Available from: [Link]
-
Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Available from: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. Available from: [Link]
-
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. National Institutes of Health. Available from: [Link]
-
synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones. Connect Journals. Available from: [Link]
-
Examples of pyrazole and thiophene-containing drugs. ResearchGate. Available from: [Link]
-
Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ResearchGate. Available from: [Link]
-
FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. Available from: [Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health. Available from: [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available from: [Link]
- Method for preparing heterocyclic-carboxylic acids. Google Patents.
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. Available from: [Link]
-
Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Available from: [Link]
-
IR: carboxylic acids. Available from: [Link]
-
Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. PubMed. Available from: [Link]
-
Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. Available from: [Link]
-
Pyrazole-3-carboxylic acid. SpectraBase. Available from: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Fiveable. Available from: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. Available from: [Link]
-
(PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Available from: [Link]
-
Pyrazole-3-carboxylic acid. SpectraBase. Available from: [Link]
-
3-[thiophen-2-ylmethyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Available from: [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available from: [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available from: [Link]
-
Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. Available from: [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. japsonline.com [japsonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Data of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. This molecule is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of both thiophene and pyrazole scaffolds. Accurate interpretation of its spectroscopic data is paramount for unambiguous identification, purity assessment, and understanding its electronic and structural properties, which are crucial for further development.
This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. The experimental methodologies, data interpretation, and the underlying scientific principles are discussed to provide a holistic understanding of the molecule's spectroscopic signature.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for the core structure of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Caption: IUPAC numbering for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The chemical shifts are influenced by the aromaticity of the pyrazole and thiophene rings, as well as the electron-withdrawing nature of the carboxylic acid group.
Experimental Protocol:
A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, to a concentration of 5-10 mg/mL. The use of DMSO-d₆ is particularly advantageous as it can solubilize the carboxylic acid and allows for the observation of exchangeable protons (N-H and O-H). The spectrum is typically recorded on a 300 or 500 MHz spectrometer.
Data Summary:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 (pyrazole) | ~7.0-7.2 | s | - |
| H3', H5' (thiophene) | ~7.3-7.8 | m | |
| H4' (thiophene) | ~7.1-7.2 | t | |
| NH (pyrazole) | ~13.0-14.0 | br s | - |
| OH (carboxylic acid) | ~12.0-13.0 | br s | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation and Rationale:
-
Aromatic Protons: The protons on the thiophene ring (H3', H4', and H5') and the pyrazole ring (H4) resonate in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The specific chemical shifts are dictated by the electron density at each position.
-
Thiophene Protons: The thiophene protons typically appear as a complex multiplet due to spin-spin coupling. H4' often appears as a triplet, being coupled to both H3' and H5'.
-
Pyrazole Proton (H4): The proton at the C4 position of the pyrazole ring is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atoms and the thiophene substituent.
-
Exchangeable Protons (NH and OH): The protons of the pyrazole N-H and the carboxylic acid O-H are acidic and therefore their signals are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, these protons are readily observable at a downfield chemical shift, often above 12 ppm.
Caption: Predicted ¹H NMR chemical shifts for key protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired under the same conditions as the ¹H NMR spectrum, using a broadband proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Data Summary:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (pyrazole) | ~145-150 |
| C4 (pyrazole) | ~105-110 |
| C5 (pyrazole) | ~140-145 |
| C=O (carboxylic acid) | ~160-165 |
| C2' (thiophene) | ~130-135 |
| C3' (thiophene) | ~125-130 |
| C4' (thiophene) | ~128-132 |
| C5' (thiophene) | ~125-130 |
Note: These are predicted chemical shifts based on related structures and computational models. Experimental values may vary.
Interpretation and Rationale:
-
Carboxylic Carbonyl (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field (highest ppm value).
-
Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms. C3 and C5, being directly attached to nitrogen, are generally more downfield than C4.
-
Thiophene Carbons (C2', C3', C4', C5'): The carbons of the thiophene ring resonate in the aromatic region. The carbon directly attached to the pyrazole ring (C2') is expected to be influenced by the substituent effect of the pyrazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol:
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
Data Summary:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3100 | N-H stretch | Pyrazole |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600-1450 | C=C and C=N stretch | Aromatic rings (thiophene, pyrazole) |
| ~1300-1200 | C-O stretch | Carboxylic acid |
| ~850-700 | C-H out-of-plane bend | Aromatic rings |
Interpretation and Rationale:
-
O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching vibration.
-
N-H Stretch: The N-H stretching vibration of the pyrazole ring is expected to appear around 3100 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the thiophene and pyrazole rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-O stretching and C-H bending vibrations.
Caption: Key functional group vibrations in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol:
Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.
Data Summary:
| m/z | Ion | Notes |
| 194 | [M]⁺ | Molecular ion (in EI-MS) |
| 195 | [M+H]⁺ | Protonated molecule (in ESI-MS, positive mode) |
| 193 | [M-H]⁻ | Deprotonated molecule (in ESI-MS, negative mode) |
| 149 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 122 | [M-C₄H₂S]⁺ | Loss of the thiophene ring |
Note: The fragmentation pattern can vary depending on the ionization method and energy.
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak ([M]⁺) in the EI spectrum will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (194 g/mol ). The presence of a sulfur atom will result in a characteristic M+2 peak with an abundance of about 4.4% relative to the M peak, due to the natural abundance of the ³⁴S isotope.
-
Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 149. Cleavage of the bond between the pyrazole and thiophene rings can also occur.
Caption: Plausible fragmentation pathway in EI-MS.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and unambiguous structural confirmation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. The characteristic chemical shifts and coupling patterns in the NMR spectra define the proton and carbon environments, while the vibrational frequencies in the IR spectrum confirm the presence of key functional groups. The molecular weight and fragmentation pattern observed in the mass spectrum further validate the molecular formula and structure. This comprehensive spectroscopic guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling confident identification and characterization of this important heterocyclic compound.
References
-
PubChem. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
SpectraBase. Pyrazole-3-carboxylic acid. Wiley-VCH GmbH. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-depth Technical Guide to 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid: From Discovery to Therapeutic Potential
This guide provides a comprehensive technical overview of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical context, synthetic pathways, physicochemical properties, and explore the burgeoning research into its therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular scaffold.
Introduction: The Convergence of Two Privileged Scaffolds
At the heart of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid lies the fusion of two "privileged" heterocyclic scaffolds in medicinal chemistry: pyrazole and thiophene. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in the development of numerous therapeutic agents since the late 19th century.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4][5][6][7]
The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another key player in drug design. Its presence in a molecule can enhance metabolic stability and improve binding affinity to biological targets due to its unique electronic properties.[8] The combination of these two moieties, along with a carboxylic acid functional group, creates a molecule with a rich potential for diverse biological interactions. The carboxylic acid group, in particular, can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.
This guide will explore the synthesis, properties, and known biological activities of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid and its derivatives, providing a foundation for future research and development in this area.
Historical Context and the Evolution of Pyrazole-Based Therapeutics
The story of pyrazole in medicine began in the 1880s with the synthesis of antipyrine by Ludwig Knorr, a derivative of pyrazolone.[1] This discovery marked the advent of synthetic non-steroidal anti-inflammatory drugs (NSAIDs). The subsequent development of other pyrazole-based drugs, such as the analgesic dipyrone and the anti-inflammatory phenylbutazone, solidified the importance of this scaffold in drug discovery.[2]
The first synthesis of the parent pyrazole was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] Over the last century, the synthetic accessibility and diverse reactivity of the pyrazole ring have led to an explosion in the number of its derivatives.[1]
The incorporation of a thiophene ring into pyrazole structures is a more recent development, driven by the desire to modulate the electronic and pharmacokinetic properties of new drug candidates. The rationale behind combining these two heterocycles is to leverage the established biological activities of pyrazoles with the favorable drug-like properties conferred by the thiophene moiety.[8] While a singular "discovery" paper for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is not prominently documented, its emergence is a logical progression in the field of medicinal chemistry, building upon decades of research into both pyrazole and thiophene scaffolds.
Synthesis and Characterization
The synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid and its derivatives typically involves the construction of the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A common and effective strategy involves the use of thiophene-containing chalcones as precursors.
General Synthetic Strategy: From Chalcones to Pyrazoles
A prevalent method for synthesizing 5-substituted pyrazoles involves a multi-step sequence starting from a thiophene-containing chalcone.[9][10] This approach offers versatility in introducing various substituents onto the pyrazole ring.
A general workflow for this synthesis is depicted below:
Caption: General synthetic workflow from chalcones to the target molecule.
Step-by-Step Experimental Protocol
The following is a representative protocol for the synthesis of a 5-thiophen-2-yl-1H-pyrazole derivative, adapted from methodologies described in the literature.[9][10][11][12]
Step 1: Synthesis of Thiophene-Containing Chalcone
-
To a stirred solution of 2-acetylthiophene (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., 10% aqueous NaOH).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Step 2: Synthesis of the Pyrazole Ring
-
Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.[9]
-
Add hydrazine hydrate (or a substituted hydrazine) in a slight excess.
-
Reflux the reaction mixture for several hours.
-
After completion of the reaction, cool the mixture and pour it into ice water.
-
The resulting solid is filtered, washed, and recrystallized to give the desired pyrazole derivative.
Step 3: Introduction of the Carboxylic Acid Group
The introduction of the carboxylic acid at the 3-position can be achieved through various methods, such as the hydrolysis of a corresponding ester or nitrile, which can be synthesized from appropriately functionalized starting materials. For instance, using a diketoester in the initial cyclization with hydrazine can directly lead to a pyrazole-3-carboxylate ester, which can then be hydrolyzed to the carboxylic acid.
Characterization
The structural confirmation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid and its derivatives relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure, confirming the presence of the pyrazole and thiophene rings, and identifying the positions of substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C=O stretch of the carboxylic acid and the N-H stretch of the pyrazole ring.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Physicochemical Properties and Computational Insights
A summary of the key physicochemical properties of the parent compound is provided below:
| Property | Value |
| CAS Number | 182415-24-3[13] |
| Molecular Formula | C₈H₆N₂O₂S |
| Molecular Weight | 194.21 g/mol [14] |
| InChI Key | InChI=1S/C8H6N2O2S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) |
Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of related thiophene-pyrazole compounds.[15][16] These studies provide insights into the molecule's geometry, electronic transitions, and reactivity, which can be valuable in predicting its biological activity and designing new derivatives.[15][16]
Biological Activity and Therapeutic Potential
The pyrazole scaffold is a well-established pharmacophore, and its combination with a thiophene moiety has led to the discovery of compounds with a wide range of biological activities.
Caption: Reported biological activities of thiophene-pyrazole derivatives.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiophene-pyrazole derivatives. For instance, 5-aryl-3-thiophen-2-yl-1H-pyrazoles have been identified as a new class of Hsp90 inhibitors, showing potent antiproliferative activity against hepatocellular carcinoma cells.[17] Another study reported the synthesis of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives with demonstrated anticancer activity.[7]
Antimicrobial Activity
The thiophene-pyrazole scaffold has also shown promise as a source of new antimicrobial agents. Thiophene-appended pyrazoles have been synthesized and found to exhibit excellent inhibition against various microorganisms.[9] Some carboxamide derivatives of pyrazole containing a thiophene moiety have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]
Anti-inflammatory and Other Activities
Given the history of pyrazole-based NSAIDs, it is not surprising that thiophene-pyrazole derivatives have been investigated for anti-inflammatory properties.[3][14] Additionally, derivatives of this scaffold have been explored for a variety of other therapeutic applications, including as enzyme inhibitors and potential treatments for neurodegenerative diseases.[3][14][18]
Future Directions and Conclusion
The 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of this class of compounds allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the substituents on both the pyrazole and thiophene rings to improve potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
References
-
ResearchGate. Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Available from: [Link]
-
ResearchGate. Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Available from: [Link]
-
ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
-
Research Square. Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Available from: [Link]
-
PubMed. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]
-
Eximedlab. 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid. Available from: [Link]
-
PubMed Central. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Available from: [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
PubMed. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Available from: [Link]
-
ORCA - Cardiff University. The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Available from: [Link]
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
PubMed Central. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]
-
ResearchGate. Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Available from: [Link]
-
ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available from: [Link]
-
ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available from: [Link]
-
ACS Publications. Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Available from: [Link]
-
PrepChem.com. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cajmns.casjournal.org [cajmns.casjournal.org]
- 12. japsonline.com [japsonline.com]
- 13. 182415-24-3|5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 14. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
- 15. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Executive Summary
The heterocyclic scaffold consisting of linked thiophene and pyrazole rings is a cornerstone in modern medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across a spectrum of diseases.[1] 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid represents a foundational structure within this chemical class. While direct, extensive biological profiling of this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of structurally related analogs provides a robust framework for predicting its likely therapeutic targets. This guide synthesizes existing research on thiophene-pyrazole derivatives to illuminate the most promising avenues for investigation and drug development efforts centered on this core structure. We will explore the mechanistic basis for potential targeting of key enzyme families, including protein kinases, inflammatory enzymes, and metabolic enzymes, providing both the strategic rationale and detailed experimental workflows for target validation.
The Thiophene-Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid molecule integrates three key pharmacophoric features: a thiophene ring, a pyrazole ring, and a carboxylic acid group.
-
Thiophene Ring: Known for its lipophilicity and ability to engage in various receptor interactions, the thiophene moiety is a common feature in many approved drugs and is recognized for enhancing pharmacokinetic properties.[1][2]
-
Pyrazole Ring: This five-membered aromatic heterocycle with two adjacent nitrogen atoms is a versatile scaffold present in drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it particularly effective for modulating enzyme activity.[1][3]
-
Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and critically, can serve as a zinc-binding group (ZBG) in the active sites of metalloenzymes, such as carbonic anhydrases.[4]
The combination of these features suggests that 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is pre-disposed to interact with a range of biological targets, making it a molecule of significant interest for therapeutic development.
Potential Therapeutic Target Class: Protein Kinases
Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Several studies have demonstrated that thiophene-pyrazole derivatives can act as potent inhibitors of key oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mechanistic Rationale: EGFR and VEGFR-2 are critical regulators of cell proliferation and angiogenesis, respectively.[2] Dual inhibition of these pathways is a validated strategy in oncology. Hybrid molecules combining thiophene and pyrazole moieties have been rationally designed and synthesized as multi-target inhibitors of both wild-type and mutant EGFR, as well as VEGFR-2.[2][5] This suggests that the 5-thiophen-2-yl-1H-pyrazole scaffold is well-suited to fit within the ATP-binding pocket of these kinases.
Associated Signaling Pathway: EGFR/VEGFR-2 in Cancer
Activation of EGFR and VEGFR-2 by their respective ligands (e.g., EGF, VEGF) leads to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and angiogenesis.
Caption: EGFR and VEGFR-2 signaling pathways and potential inhibition points.
Heat Shock Protein 90 (Hsp90)
Mechanistic Rationale: Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic "client" proteins, including kinases.[6] Its inhibition leads to the degradation of these clients, providing a multi-pronged attack on cancer cells. A study identified 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors, with a lead compound demonstrating an IC50 of 83 nM against HepG2 hepatocellular carcinoma cells.[6] This strongly implicates the thiophene-pyrazole core in binding to the ATP-binding site of Hsp90.
Potential Therapeutic Target Class: Enzymes of the Inflammatory Cascade
Chronic inflammation is a key driver of various pathologies, including arthritis, cardiovascular disease, and cancer. The thiophene-pyrazole scaffold has been shown to inhibit several enzymes central to the inflammatory response.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
Mechanistic Rationale: COX-1/COX-2 and 5-LOX are the key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively—potent mediators of inflammation and pain. A series of thiophene-bearing pyrazole derivatives were found to be effective inhibitors of COX, 5-LOX, and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[7] This dual COX/5-LOX inhibition is a highly sought-after therapeutic profile, as it may offer broader anti-inflammatory efficacy with an improved gastrointestinal safety profile compared to traditional NSAIDs.
Associated Signaling Pathway: Arachidonic Acid Cascade
Caption: The arachidonic acid cascade and targets for anti-inflammatory action.
Potential Therapeutic Target Class: Metalloenzymes
Carbonic Anhydrases (CAs)
Mechanistic Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to acidification of the tumor microenvironment, promoting cancer progression and metastasis. The carboxylic acid moiety of the title compound can act as a zinc-binding group, a critical feature for CA inhibition.[4] Indeed, 5-aryl-1H-pyrazole-3-carboxylic acids have been reported as selective inhibitors of the tumor-associated isoforms hCA IX and XII over the cytosolic "housekeeping" isoforms hCA I and II.[4] Pyrazole derivatives have also shown potent inhibition of hCA I and II with Ki values in the nanomolar range.[8]
Table 1: Inhibitory Activity of Related Pyrazole Derivatives Against Carbonic Anhydrases
| Compound Class | Target Isoform(s) | Reported Activity (Ki / IC50) | Reference |
| Pyrazole[3,4–d]pyridazine derivatives | hCA I, hCA II | 9.03–55.42 nM (hCA I), 18.04–66.24 nM (hCA II) | [8] |
| Novel Pyrazoline derivatives | hCA I, hCA II | 17.4–40.7 nM (hCA I), 16.1–55.2 nM (hCA II) | [8] |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX, hCA XII | Active in the 4–50 µM range | [4] |
Experimental Workflows for Target Validation
The identification of a potential therapeutic target must be followed by rigorous experimental validation. The following workflow provides a general framework for confirming the interaction of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid with a putative enzyme target.
Caption: A generalized experimental workflow for therapeutic target validation.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase.
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.
Materials:
-
Recombinant human EGFR kinase (e.g., from a commercial vendor).
-
Kinase substrate (e.g., a poly-Glu,Tyr 4:1 peptide).
-
Adenosine-5'-triphosphate (ATP).
-
Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA).
-
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (test compound), dissolved in DMSO.
-
Staurosporine (positive control inhibitor).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps with a 1:3 dilution factor. Also prepare dilutions for the staurosporine positive control.
-
Assay Plate Setup:
-
To the appropriate wells of a 384-well plate, add 1 µL of the compound dilutions (or DMSO for vehicle control).
-
Add 10 µL of the kinase/substrate mixture (pre-diluted in assay buffer to the desired concentration) to all wells.
-
Allow the plate to incubate for 15 minutes at room temperature to permit compound-enzyme interaction.
-
-
Initiate Reaction: Add 10 µL of ATP solution (at a concentration near the Km for the enzyme) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour. The exact time may need optimization.
-
Stop and Detect:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 20 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data with the vehicle control (0% inhibition) and a no-ATP control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold is a molecule of high therapeutic potential. Based on robust evidence from structurally related analogs, the most promising potential targets belong to the protein kinase, carbonic anhydrase, and inflammatory enzyme families. The immediate path forward involves the systematic screening of this compound against diverse panels of these enzymes. Positive hits from these biochemical screens should be followed by biophysical confirmation of binding and subsequent evaluation in cell-based models of cancer and inflammation. Further exploration through structure-activity relationship (SAR) studies, where the thiophene, pyrazole, and carboxylic acid moieties are systematically modified, will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel, targeted therapeutics.[3][9]
References
-
IntechOpen. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
PubMed. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. [Link]
-
PubMed. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. [Link]
-
National Institutes of Health. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. [Link]
-
ResearchGate. Examples of pyrazole and thiophene-containing drugs. [Link]
-
ACS Publications. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. [Link]
-
RSC Publishing. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. [Link]
-
RSC Publishing. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
-
Cherry. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. [Link]
-
National Institutes of Health. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
-
MDPI. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]
-
ResearchGate. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. [Link]
-
Oriental Journal of Chemistry. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. [Link]
-
Journal of Medicinal Chemistry. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
National Institutes of Health. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
PubMed. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. [Link]
-
AA Blocks. Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. [Link]
-
PubMed. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 6. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]
electronic properties of pyrazole-thiophene compounds
An In-Depth Technical Guide to the Electronic Properties of Pyrazole-Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the electronic properties of hybrid compounds incorporating pyrazole and thiophene moieties. These two heterocycles are "privileged scaffolds" in both medicinal chemistry and materials science.[1][2] Thiophene, with its electron-rich sulfur atom, offers unique electronic characteristics and structural planarity, making it a cornerstone for π-conjugated systems.[2][3][4] Pyrazole, an aromatic diazole, provides a flexible, electron-rich structure with versatile substitution patterns that allow for fine-tuning of molecular properties.[1][5] The fusion of these two rings creates a synergistic system with tunable electronic properties, leading to significant interest in applications ranging from organic electronics to targeted therapeutics.[1][6][7]
This document moves beyond a simple recitation of facts, delving into the causal relationships between molecular structure, electronic behavior, and functional application. We will explore the theoretical underpinnings, detail field-proven experimental protocols for characterization, and present the data in a clear, comparative format.
The Structural and Electronic Synergy of Pyrazole-Thiophene Systems
The unique electronic landscape of pyrazole-thiophene compounds arises from the interplay between the electron-donating nature of the thiophene ring and the versatile electronic characteristics of the pyrazole moiety. The presence of sulfur in thiophene enhances π-conjugation and can facilitate intermolecular S···S interactions, which are crucial for charge transport in organic materials.[4] The pyrazole ring, with its two adjacent nitrogen atoms, can act as a hydrogen bond donor or acceptor and its electronic character can be modulated through substitution at various positions.[1][5]
This combination allows for the rational design of molecules with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these frontier molecular orbitals, the HOMO-LUMO gap (ΔEH-L), is a critical parameter that dictates the compound's optical and electronic properties, including its absorption/emission wavelengths and its potential as a semiconductor.[8]
Logical Framework for Analysis
The investigation of these compounds follows a validated workflow that integrates theoretical prediction with experimental verification.
Caption: Integrated workflow for pyrazole-thiophene compound development.
Theoretical & Computational Analysis
Density Functional Theory (DFT) is an indispensable tool for predicting the electronic properties of novel pyrazole-thiophene derivatives before their synthesis.[9][10] These in silico studies provide deep insights into molecular geometry, electronic structure, and spectroscopic features, guiding the rational design of molecules with desired characteristics.[6][11]
Key Computational Descriptors:
-
Frontier Molecular Orbitals (FMOs): The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity).[8]
-
HOMO-LUMO Gap (ΔEH-L): This energy gap is a primary determinant of the molecule's kinetic stability and optical properties. A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.[8][12]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.
Protocol: Ground-State Geometry and FMO Calculation
This protocol describes a typical DFT calculation workflow using software like Gaussian.
-
Structure Input: Draw the 2D structure of the pyrazole-thiophene derivative using chemical drawing software and convert it to a 3D structure.
-
Geometry Optimization: Perform a full geometry optimization in the gas phase to find the lowest energy conformation. A common and reliable functional for this purpose is B3LYP or the long-range corrected ωB97X-D, paired with a basis set like 6-31G(d) or def2-TZVPP.[6][9] The choice of functional is critical; ωB97X-D, for instance, is well-suited for systems with potential charge-transfer character.
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]
-
FMO Energy Calculation: From the optimized structure's output file, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is the simple difference: ΔEH-L = ELUMO - EHOMO.
-
Visualization: Use visualization software to generate isosurface plots of the HOMO and LUMO to understand the spatial distribution of these orbitals, which reveals the regions of the molecule involved in electron donation and acceptance.
Experimental Characterization of Electronic Properties
While computational methods are predictive, experimental techniques are essential for validating theoretical models and quantifying the actual electronic behavior of the synthesized compounds.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone technique for probing the redox behavior of pyrazole-thiophene compounds. It provides experimental values for the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.
Causality: The onset oxidation potential (Eox) corresponds to the energy required to remove an electron from the HOMO, while the onset reduction potential (Ered) corresponds to the energy required to add an electron to the LUMO. These experimental values provide a direct link to the frontier orbital energies.
-
Sample Preparation: Dissolve the pyrazole-thiophene compound (typically 0.001 M) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is crucial for ensuring conductivity of the solution.
-
Cell Setup: Use a standard three-electrode cell:
-
Working Electrode: Glassy carbon or platinum disk.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Calibration: Record the voltammogram of a standard reference compound, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, under the same conditions. This allows for accurate calibration of the potential axis.
-
Data Acquisition: Scan the potential from an initial value where no reaction occurs towards the oxidation potential, then reverse the scan towards the reduction potential, and finally return to the starting potential. The scan rate is typically set between 50-100 mV/s.
-
Data Analysis:
-
Determine the onset oxidation (Eonset, ox) and onset reduction (Eonset, red) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc+, often assumed to be at -4.8 eV or -5.1 eV relative to vacuum):
-
EHOMO (eV) = -[Eonset, ox vs Fc/Fc+ + 4.8]
-
ELUMO (eV) = -[Eonset, red vs Fc/Fc+ + 4.8]
-
-
The electrochemical band gap is then: Egel = ELUMO - EHOMO.
-
Photophysical Properties: UV-Vis and Fluorescence Spectroscopy
UV-Visible absorption and fluorescence emission spectroscopies reveal how the molecule interacts with light, providing information on electronic transitions and the optical band gap.
Causality: The absorption of a photon promotes an electron from the HOMO to the LUMO (a π-π* transition in these conjugated systems). The wavelength of maximum absorption (λmax) is inversely related to the energy of this transition. Fluorescence is the radiative relaxation of the electron from the LUMO back to the HOMO. The difference between the absorption and emission maxima is known as the Stokes shift.
-
Solution Preparation: Prepare dilute solutions (micromolar range, e.g., 10-5 to 10-6 M) of the compound in a spectroscopic grade solvent (e.g., THF, chloroform, or toluene). The concentration must be low enough to be within the linear range of the Beer-Lambert law.
-
UV-Vis Absorption:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Determine the absorption onset (λonset) from the long-wavelength edge of the spectrum.
-
-
Fluorescence Emission:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax of absorption.
-
Scan the emission wavelengths, starting from ~10-20 nm above the excitation wavelength, to record the emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Calculate the optical band gap (Egopt) from the absorption onset:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Calculate the Stokes shift: ΔS = λem - λmax. A large Stokes shift is often desirable in applications like fluorescent probes and OLEDs to minimize self-absorption.
-
Applications and Structure-Property Relationships
The tunability of pyrazole-thiophene compounds makes them promising candidates for diverse applications.
Organic Electronics (OLEDs & Solar Cells)
In organic electronics, the HOMO and LUMO levels are critical for matching the work functions of electrodes and other materials in a device to ensure efficient charge injection and transport.[7][13]
-
For Organic Light-Emitting Diodes (OLEDs): The materials need appropriate HOMO/LUMO levels for charge injection from the anode and cathode, respectively, and a suitable band gap to emit light in the desired color range.[7]
-
For Organic Solar Cells (OSCs): In a bulk heterojunction (BHJ) solar cell, the donor material (often a polymer or small molecule like a pyrazole-thiophene derivative) needs a HOMO level that is deep enough to provide a high open-circuit voltage (Voc) and a LUMO level that is sufficiently higher than the acceptor's (e.g., PCBM) LUMO to drive exciton dissociation.[4][7][13]
Caption: Energy level alignment in an organic solar cell donor-acceptor pair.
Medicinal Chemistry and Sensing
In a biological context, the electronic properties influence how a molecule interacts with its target.[3][6] For instance, the charge distribution (visualized by MEP) can dictate binding affinity to protein targets.[6] Furthermore, compounds with strong fluorescence and high quantum yields can be developed as biological probes and sensors. The antioxidant activity of some derivatives has been correlated with the HOMO-LUMO gap, where a larger gap can suggest greater electronic stability.[6]
Comparative Data
The following table summarizes representative data for hypothetical pyrazole-thiophene derivatives to illustrate structure-property relationships. 'D' represents an electron-donating group (e.g., -OCH3) and 'A' represents an electron-withdrawing group (e.g., -NO2).
| Compound ID | Substituent on Thiophene | EHOMO (eV)(a) | ELUMO (eV)(a) | Egel (eV) | λmax (nm)(b) | Egopt (eV) | Application Note |
| PT-H | H | -5.50 | -2.50 | 3.00 | 410 | 2.85 | Base scaffold, blue-region emitter. |
| PT-D | D (-OCH3) | -5.25 | -2.45 | 2.80 | 445 | 2.65 | Higher HOMO, better for hole injection (donor). |
| PT-A | A (-NO2) | -5.80 | -2.90 | 2.90 | 425 | 2.75 | Lower LUMO, better for electron injection (acceptor). |
(a) Estimated from cyclic voltammetry. (b) Measured in THF solution.
Analysis of Trends:
-
Electron-Donating Groups (EDGs): Attaching an EDG to the thiophene ring destabilizes (raises) the HOMO energy level more significantly than the LUMO. This typically leads to a smaller band gap and a red-shift (longer wavelength) in absorption.[14][15] This is desirable for creating donor materials in OSCs.
-
Electron-Withdrawing Groups (EWGs): Attaching an EWG stabilizes (lowers) both the HOMO and LUMO levels, but often has a more pronounced effect on the LUMO. This can be used to tune electron affinity and create acceptor-type materials.
Conclusion
Pyrazole-thiophene compounds represent a versatile and powerful class of organic molecules. Their electronic properties can be precisely controlled through synthetic modification, guided by a synergistic approach of computational modeling and empirical characterization. The protocols and principles outlined in this guide provide a robust framework for researchers to explore, understand, and harness the potential of these compounds in the development of next-generation organic electronic devices and advanced therapeutic agents. The continued investigation into the structure-property relationships of these hybrid systems will undoubtedly unlock new and exciting applications in science and technology.
References
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available at: [Link][2][3][6][8]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health (NIH). Available at: [Link][1]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. Available at: [Link][11]
-
Synthesis and DFT study of novel pyrazole,thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link][9]
-
The energies of HOMO, LUMO, and the gap between HOMO and LUMO. All the... ResearchGate. Available at: [Link][12]
-
(PDF) Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. ResearchGate. Available at: [Link]
-
The mechanism for the formation of thiophene‐pyrazole derivatives 11 a–d. ResearchGate. Available at: [Link][10]
-
Photovoltaic solar cells based on pyrazole derivative. ResearchGate. Available at: [Link][7]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances (RSC Publishing). Available at: [Link]
-
Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. Preprints.org. Available at: [Link]
-
(PDF) Photovoltaic effect based on pyrazole derivatives. ResearchGate. Available at: [Link][13]
-
View of Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives. European Journal of Chemistry. Available at: [Link]
-
Synthesis of Pyrazole and Thiophene Derivatives Together with their Antitumor Evaluations. Journal of Modern Medicinal Chemistry. Available at: [Link]
-
Synthesis and antitumor evaluation of thiophene based azo dyes incorporating pyrazolone moiety. ResearchGate. Available at: [Link]
-
Thiophene, Benzothiadiazole Copolymers: Synthesis, Optoelectronic Properties and Electrical Characterization for Photovoltaic Application. OMICS International. Available at: [Link][14]
-
Short Review On The Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. Scribd. Available at: [Link]
-
Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. MDPI. Available at: [Link][4]
-
Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science. Available at: [Link]
-
Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties. MDPI. Available at: [Link][15]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link][5]
-
Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties. ResearchGate. Available at: [Link]
-
Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. RSC Publishing. Available at: [Link]
-
Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Journal for Electrochemistry and Plating Technology. Available at: [Link]
-
Thiophene-based molecules as hole transport materials for efficient perovskite solar cells or as donors for organic solar cells. ResearchGate. Available at: [Link]
-
Chemical synthesis of thiophene-pyrrole copolymer. ResearchGate. Available at: [Link]
-
EDOT and thiophene-benzothiadiazole based black-to-transmissive copolymer and it. Elsevier. Available at: [Link]
-
(PDF) Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. ResearchGate. Available at: [Link]
Sources
- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. omicsonline.org [omicsonline.org]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its molecular architecture, featuring both a pyrazole and a thiophene ring, makes it a versatile scaffold for the development of novel therapeutic agents. The pyrazole moiety is a common structural motif in a wide array of pharmaceuticals, while the thiophene ring often serves to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the chemical identifiers, synthesis, characterization, and potential applications of this promising molecule.
Chemical Identifiers and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is paramount for research and development. The following tables summarize the key chemical identifiers and computed physicochemical properties of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Table 1: Chemical Identifiers [1]
| Identifier | Value |
| CAS Number | 182415-24-3 |
| IUPAC Name | 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₈H₆N₂O₂S |
| Molecular Weight | 194.21 g/mol |
| Canonical SMILES | C1=CSC(=C1)C2=CC(=NN2)C(=O)O |
| InChIKey | DUDBNCNNJMOLCC-UHFFFAOYSA-N |
Table 2: Physicochemical Properties [1]
| Property | Value |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 194.01499861 |
| Topological Polar Surface Area | 94.2 Ų |
| Solubility (at pH 7.4) | 20 µg/mL |
Synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
The synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. A common and reliable method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, a thiophene-containing β-ketoester is a key intermediate.
Proposed Synthetic Pathway: Knorr Pyrazole Synthesis
The following diagram illustrates the proposed synthetic pathway for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, starting from commercially available reagents.
Caption: Proposed synthetic workflow for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established chemical principles and provides a robust framework for the synthesis.
Step 1: Synthesis of Ethyl 2-oxo-4-(thiophen-2-yl)-4-oxobutanoate
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of ethyl 2-(thiophen-2-yl)acetate (1.0 eq) and diethyl oxalate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-oxo-4-(thiophen-2-yl)-4-oxobutanoate.
Step 2: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
-
Dissolve ethyl 2-oxo-4-(thiophen-2-yl)-4-oxobutanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.
Step 3: Synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
-
To a solution of ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and acidify with 1M hydrochloric acid until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following is a representative workflow for the characterization of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Caption: Analytical workflow for the characterization of the target compound.
Expected Spectral Data
-
¹H NMR (in DMSO-d₆):
-
A broad singlet for the carboxylic acid proton (COOH) above 12 ppm.
-
A singlet for the pyrazole ring proton (CH) between 6.5 and 7.5 ppm.
-
Multiplets for the three thiophene ring protons between 7.0 and 8.0 ppm.
-
A broad singlet for the pyrazole NH proton.
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the carboxylic acid carbonyl carbon (C=O) between 160 and 170 ppm.
-
Signals for the pyrazole and thiophene ring carbons in the aromatic region (110-150 ppm).
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M-H]⁻ ion at m/z 193.007.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹.
-
C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-S stretching vibrations characteristic of the thiophene ring.
-
Potential Applications in Drug Discovery
The unique structural features of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid make it a valuable scaffold in drug discovery. Research on structurally related compounds has highlighted several potential therapeutic applications.
-
Hsp90 Inhibition: Diarylpyrazoles containing a thiophene group have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy.
-
Anti-inflammatory and Antidepressant Activity: The pyrazole-thiophene scaffold is present in molecules that have shown potential anti-inflammatory and antidepressant properties.[1] These activities are often attributed to the ability of such compounds to interact with key enzymes and receptors in the central nervous system and inflammatory pathways.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
-
GHS Classification:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
-
Handling Recommendations: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
Conclusion
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical identifiers, a plausible and detailed synthetic route, a framework for its analytical characterization, and insights into its potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.
References
-
PubChem. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. [Link]
-
PubChem. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid - GHS Classification. [Link]
-
Mohamady, S., et al. (2020). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. Bioorganic Chemistry, 94, 103433. [Link]
-
Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]
-
Ali, T. E. S., & El-Gazzar, A. B. A. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2088–2101. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Mohamady, S., et al. (2020). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. Bioorganic Chemistry, 94, 103433. [Link]
Sources
molecular formula and weight of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
Heterocyclic compounds form the backbone of modern medicinal chemistry, with pyrazole and thiophene rings being particularly prominent scaffolds in the design of novel therapeutic agents. The molecule 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid represents a strategic amalgamation of these two important pharmacophores. The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The thiophene ring, an aromatic sulfur-containing heterocycle, often serves as a bioisostere for a phenyl ring, modulating a compound's pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its established and potential applications, particularly in the realm of oncology and inflammatory diseases. The insights provided herein are grounded in authoritative data to empower researchers in their discovery and development efforts.
Core Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is the foundation of any drug discovery program. These parameters influence solubility, permeability, metabolic stability, and target engagement.
Key Identifiers and Properties
The fundamental identifiers and computed physicochemical properties of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid are summarized below. This data is crucial for database searches, procurement, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | [2][3] |
| Molecular Weight | 194.21 g/mol | [2][3] |
| CAS Number | 182415-24-3 | [2] |
| IUPAC Name | 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | [2] |
| Synonyms | 5-(2-thienyl)-1H-pyrazole-3-carboxylic acid | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [4] |
| XLogP3-AA | 1.5 | [2] |
| Complexity | 212 | [4] |
-
Expertise & Experience Insight: The XLogP3-AA value of 1.5 suggests a favorable balance between hydrophilicity and lipophilicity, a key characteristic for oral bioavailability according to Lipinski's Rule of Five. The presence of two hydrogen bond donors (the carboxylic acid proton and the pyrazole N-H) and four acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the two pyrazole nitrogens) indicates the molecule's potential to form multiple hydrogen bonds with biological targets like enzymes or receptors.[2][4]
Spectroscopic Data
Structural confirmation relies on spectroscopic analysis. Public databases and suppliers indicate the availability of the following spectral data for this compound:
-
¹H NMR Spectra: Provides information on the number and environment of hydrogen atoms, confirming the arrangement of protons on the pyrazole and thiophene rings.[2]
-
Mass Spectrometry (GC-MS): Confirms the molecular weight of 194 g/mol .[2]
Computational methods, such as Density Functional Theory (DFT), have been successfully used to predict the spectroscopic and electronic properties of analogous structures like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, showing strong agreement with experimental data.[5] Such in-silico approaches can be invaluable for interpreting experimental spectra and understanding the molecule's electronic structure.[5][6]
Synthesis and Characterization Workflow
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives. For 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, a common strategy involves the reaction of a thiophene-containing β-ketoester with hydrazine.
General Synthetic Pathway
The workflow diagram below illustrates a representative synthetic route. This multi-step process begins with common starting materials and proceeds through key intermediates to yield the final product.
Caption: A representative synthetic workflow for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established chemical transformations for similar heterocyclic systems.[7]
Objective: To synthesize Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (Intermediate F).
-
Reagent Preparation:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Ensure all glassware is oven-dried to prevent moisture contamination.
-
-
Claisen Condensation (Step 1):
-
To the sodium ethoxide solution at 0°C, add a mixture of ethyl thiophene-2-carboxylate (1.0 eq) and ethyl acetate (1.2 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: The strong base (ethoxide) deprotonates the α-carbon of ethyl acetate, creating a nucleophilic enolate that attacks the electrophilic carbonyl of the thiophene ester.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
-
Work-up and Isolation of Intermediate (D):
-
Quench the reaction by pouring it into ice-cold dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-ketoester (D).
-
-
Pyrazole Formation (Step 2):
-
Dissolve the crude intermediate (D) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 118°C) for 4-6 hours.
-
Causality: Hydrazine acts as a dinucleophile, first condensing with one carbonyl group and then cyclizing onto the second to form the stable pyrazole ring.
-
Validation: Monitor by TLC for the appearance of a new, more polar spot corresponding to the pyrazole ester (F).
-
-
Saponification (Step 3):
-
The isolated ester (F) is then hydrolyzed to the final carboxylic acid (H) using a standard saponification procedure with aqueous NaOH, followed by acidification.
-
Applications in Drug Discovery and Materials Science
The thiophene-pyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage with a variety of biological targets.
Anticancer Applications: Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins that drive cancer cell proliferation and survival. Its inhibition is a validated strategy in oncology.
-
Authoritative Grounding: A study on related 5-aryl-3-thiophen-2-yl-1H-pyrazoles identified a compound with potent antiproliferative activity against hepatocellular carcinoma (HepG2) cells, with an IC₅₀ of 0.083 μM.[8] This compound was shown to inhibit Hsp90, leading to cell cycle arrest and apoptosis.[8]
The structural similarity of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid makes it a prime candidate for development as an Hsp90 inhibitor. The carboxylic acid group can be used as a handle for further derivatization to optimize binding affinity and pharmacokinetic properties.
Caption: Simplified mechanism of Hsp90 inhibition by thiophene-pyrazole compounds.
Anti-inflammatory Potential
The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. Compounds with the thiophene-pyrazole scaffold have been investigated as potential anti-inflammatory agents.[9] Docking studies have suggested that derivatives can bind effectively to cyclooxygenase enzymes, providing a rationale for their anti-inflammatory effects.[9]
Applications in Materials Science
Beyond pharmaceuticals, the conjugated π-system of the thiophene-pyrazole structure imparts electronic properties that are of interest in materials science. These compounds have been explored for their potential use in developing organic semiconductors or other functional materials.[9]
Conclusion
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic compound with significant potential, particularly in the field of drug discovery. Its core molecular structure combines two pharmacologically important motifs, making it an attractive starting point for developing novel inhibitors of targets like Hsp90 for cancer therapy or for creating new anti-inflammatory agents. The well-defined synthetic pathways and the potential for extensive derivatization provide a robust platform for generating compound libraries for high-throughput screening. As research continues to uncover the therapeutic utility of pyrazole derivatives, this compound and its analogues are poised to remain a focal point of innovation for scientists and researchers.
References
- Smolecule. (n.d.). Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3.
- PubChem. (n.d.). 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information.
- Eximedlab. (n.d.). 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid. SmallMolecules.com.
- Exclusive Chemistry Ltd. (2024). 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid supplier - CAS 656226-63-0.
- Al-Masoudi, N. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 405.
- Mohamady, S., et al. (2020). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. Bioorganic Chemistry, 94, 103433.
- LookChem. (n.d.). 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid.
- Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799.
- ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.
- Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. exchemistry.com [exchemistry.com]
- 4. 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid|lookchem [lookchem.com]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
Methodological & Application
Application Notes & Protocols: Investigating 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in Anticancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as a potential anticancer agent. This document outlines the scientific rationale, key experimental workflows, and detailed protocols for a systematic investigation of its biological activity.
Introduction: The Therapeutic Potential of Pyrazole Heterocycles
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1][2][3] Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as inhibition of protein kinases (e.g., EGFR, CDK), disruption of tubulin polymerization, and interaction with DNA.[1][4] The incorporation of a thiophene moiety can further enhance the biological activity of the pyrazole core. The unique electronic properties of the thiophene ring can influence the molecule's interaction with biological targets.
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a novel compound that combines these two key pharmacophores. While specific data on this particular molecule is emerging, related structures, such as 5-aryl-3-thiophen-2-yl-1H-pyrazoles, have demonstrated potent antiproliferative activity, for instance, by inhibiting Hsp90 in hepatocellular carcinoma cells.[5] This provides a strong rationale for the systematic evaluation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as a potential anticancer therapeutic.
This guide will detail a strategic, multi-tiered approach to elucidating the anticancer potential of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies.
Preclinical Evaluation Strategy: A Multi-Faceted Approach
A robust preclinical evaluation of a novel compound requires a systematic and logical progression of experiments. The following workflow is proposed to comprehensively assess the anticancer properties of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Figure 1: A tiered experimental workflow for the preclinical evaluation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid across a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), HCT116 (colon))
-
Complete growth medium (specific to each cell line)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Materials:
-
Cancer cell line of interest (selected based on IC50 results)
-
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Objective: To determine if 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid induces apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
-
Potential Signaling Pathways and Target Identification
Based on the known mechanisms of action of pyrazole derivatives, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid may modulate several key signaling pathways implicated in cancer.
Figure 2: Potential mechanisms of action for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in cancer cells.
To elucidate the specific mechanism of action, further experiments are recommended:
-
Kinase Profiling: Screen the compound against a panel of kinases to identify potential targets.
-
Western Blot Analysis: Following treatment with the compound, analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and major signaling pathways (e.g., PI3K/Akt, MAPK).
Conclusion and Future Directions
These application notes provide a foundational framework for the initial anticancer evaluation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. The data generated from these protocols will offer significant insights into the compound's potency and mechanism of action. Positive results from these in vitro studies would warrant further investigation using more complex models, such as 3D tumor spheroids and in vivo animal models, to assess its therapeutic potential in a more physiologically relevant context.[7][8]
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Mini review on anticancer activities of Pyrazole Deriv
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Pyrazole Biomolecules as Cancer and Inflamm
- Cancer Cell-Based Assays.
- In Vitro Assay Development for Novel Anti-Cancer Agents. Benchchem.
- The role of cell-based assays for drug discovery. News-Medical.Net.
- ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms.
- Cell-Based Assays. Sigma-Aldrich.
- Recent Advances in the Development of Pyrazole Deriv
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Cell based assays for drug discovery. Miltenyi Biotec.
- Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hep
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Análisis en células aisladas [sigmaaldrich.com]
- 7. criver.com [criver.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as a Kinase Inhibitor
For: Researchers, scientists, and drug development professionals in oncology, immunology, and related fields.
Introduction: A Privileged Scaffold for Kinase Inhibition
The landscape of targeted therapy is dominated by the pursuit of selective kinase inhibitors. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures," demonstrating a remarkable propensity for binding to the ATP pocket of various kinases. The pyrazole ring system is one such scaffold, forming the core of numerous FDA-approved kinase inhibitors, including the JAK inhibitor Ruxolitinib.[1] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal foundation for inhibitor design.[1]
Similarly, the thiophene moiety is a well-established bioisostere for the phenyl ring in medicinal chemistry and is present in a multitude of kinase inhibitors targeting VEGFR, Akt, and JNK.[1][2][3][4] The combination of these two privileged heterocycles in 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid presents a compelling starting point for kinase inhibitor discovery and development. This document provides a comprehensive guide to the characterization of this compound, outlining its potential applications and providing detailed protocols for its evaluation as a kinase inhibitor.
Based on extensive structure-activity relationship (SAR) studies of related pyrazole and thiophene-containing compounds, we hypothesize that 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a promising candidate for the inhibition of kinases within the Janus Kinase (JAK) and Vascular Endothelial Growth Factor Receptor (VEGFR) families. Derivatives of this core structure have demonstrated potent inhibitory activity against these and other therapeutically relevant kinases.[2][5][6]
Physicochemical Properties and Compound Handling
A summary of the known and predicted physicochemical properties of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | |
| Molecular Weight | 194.21 g/mol | |
| XLogP3 | 1.5 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Experimental Solubility | To be determined | N/A |
Note on Solubility: The aqueous solubility of the carboxylic acid form has not been extensively reported. It is critical to experimentally determine the solubility in relevant assay buffers. A recommended starting point is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous kinase assay buffers should be carefully monitored for precipitation. The final DMSO concentration in the assay should typically be kept below 1% to minimize solvent effects on enzyme activity. A related carboxamide derivative has shown solubility in DMSO at 12 mg/mL.[7]
Hypothesized Mechanism of Action and Target Pathways
We propose that 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid functions as an ATP-competitive kinase inhibitor. The pyrazole core is expected to anchor the molecule in the ATP-binding pocket by forming hydrogen bonds with the hinge region residues. The thiophene and carboxylic acid moieties will likely occupy adjacent hydrophobic and solvent-exposed regions, respectively, contributing to the compound's potency and selectivity profile.
Potential Target Signaling Pathway: JAK-STAT
The JAK-STAT signaling cascade is a critical pathway in cytokine and growth factor signaling, playing a central role in immunity and hematopoiesis.[8] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and autoimmune diseases.[8]
Figure 1: Hypothesized inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
The following protocols provide a framework for the initial characterization of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. It is recommended to begin with a broad-spectrum biochemical assay before proceeding to more specific and cell-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Universal Kinase Assay)
This protocol is designed to measure the effect of the test compound on the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.[1][9]
Materials:
-
Recombinant human kinase (e.g., JAK2, VEGFR2)
-
Kinase substrate (specific for the chosen kinase)
-
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Experimental Workflow:
Figure 2: Workflow for the ADP-Glo™ in vitro kinase assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in 100% DMSO, starting from a 10 mM stock.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be empirically determined.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.
-
Add 2 µL of the 2X ATP solution to each well to start the reaction (final volume: 5 µL).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Protocol 2: Cell-Based Assay for JAK-STAT Pathway Inhibition (Western Blot for Phospho-STAT3)
This protocol assesses the ability of the compound to inhibit the phosphorylation of STAT3, a key downstream effector of the JAK pathway, in a cellular context.[11]
Materials:
-
Human cell line with a constitutively active or cytokine-inducible JAK-STAT pathway (e.g., HEL, K562, or cytokine-starved HeLa cells)
-
Cell culture medium and supplements
-
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
-
Cytokine for stimulation (if required, e.g., IL-6)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
If necessary, starve cells of serum or specific cytokines to reduce basal signaling.
-
Treat cells with various concentrations of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (and a vehicle control) for a predetermined time (e.g., 2-4 hours).
-
If the pathway is not constitutively active, stimulate the cells with an appropriate cytokine (e.g., IL-6 for 15-30 minutes) before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands.
-
Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition. A dose-dependent decrease in this ratio indicates inhibition of the JAK-STAT pathway.
-
Data Interpretation and Expected Results
In Vitro Kinase Assay: The primary output will be an IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC₅₀ value indicates higher potency. It is recommended to test the compound against a panel of kinases to determine its selectivity profile.
Cell-Based Western Blot: A successful experiment will show a dose-dependent decrease in the level of phosphorylated STAT3 upon treatment with 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, with minimal to no change in the total STAT3 levels. This would confirm that the compound is cell-permeable and can engage its target in a cellular environment.
| Treatment | p-STAT3 (Tyr705) | Total STAT3 | β-Actin (Loading Control) |
| Untreated Control | High | Unchanged | Unchanged |
| Vehicle (DMSO) | High | Unchanged | Unchanged |
| Compound (Low Dose) | Reduced | Unchanged | Unchanged |
| Compound (High Dose) | Significantly Reduced | Unchanged | Unchanged |
| Positive Control (e.g., Ruxolitinib) | Significantly Reduced | Unchanged | Unchanged |
Conclusion
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid represents a promising chemical scaffold for the development of novel kinase inhibitors. Its structural similarity to known inhibitors of the JAK and VEGFR families provides a strong rationale for its investigation. The protocols outlined in this document offer a robust starting point for characterizing its inhibitory potential, from initial biochemical screening to validation in a cellular context. Successful execution of these experiments will provide valuable insights into the compound's potency, selectivity, and mechanism of action, paving the way for its further development as a therapeutic agent.
References
-
Bio-protocol. (2011, August 20). Western Blot for Detecting Phosphorylated STAT3. Retrieved from [Link].
- Chai, Y., et al. (2021). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Molecules, 26(21), 6489.
- De P, et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5435.
- El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3568.
- El-Sayed, M. A., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 144, 107159.
- Zhang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 942-946.
-
ResearchGate. (n.d.). Basic components of the JAK-STAT signaling pathway. Retrieved from [Link].
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
-
Protocol Online. (2007, March 14). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link].
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link].
-
Cold Spring Harbor Perspectives in Biology. (n.d.). The JAK/STAT Pathway. Retrieved from [Link].
- Smolecule. (n.d.). Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Retrieved from a relevant Smolecule product page URL.
-
PubChem. (n.d.). 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link].
- El-Damasy, A. K., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. RSC Advances, 12(35), 22965-22978.
- Royal Society of Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1836-1865.
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen™ Eu-anti-GST Antibody 25 μg | Contact Us | thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. fishersci.at [fishersci.at]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols for the In Vitro Characterization of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2][3] The incorporation of a thiophene ring often enhances the pharmacological profile of heterocyclic compounds. The subject of this guide, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, combines these two valuable moieties, suggesting a strong potential for biological activity. Structurally related compounds have demonstrated efficacy as inhibitors of crucial cellular targets like Heat Shock Protein 90 (Hsp90) and various protein kinases, and have shown significant anti-inflammatory and anti-proliferative effects.[4][5][6]
This document provides a comprehensive, step-by-step framework for the initial in vitro characterization of this compound. The protocols herein are designed not merely as instructions, but as a self-validating experimental cascade. We begin with a broad assessment of cellular viability to establish a therapeutic window, followed by targeted biochemical and cell-based pathway assays to elucidate its mechanism of action.
Section 1: Foundational Analysis - Cellular Viability and Cytotoxicity
Expertise & Rationale: Before investigating the specific mechanism of a compound, it is imperative to determine the concentration range at which it affects cell viability. This foundational step prevents misinterpretation of data in subsequent experiments; a compound that kills cells will invariably inhibit cellular processes, but this is a non-specific, cytotoxic effect, not a targeted modulation. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7][8] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in DMSO. Perform serial dilutions in serum-free culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully aspirate the medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[9]
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10][11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 690 nm to subtract background absorbance.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Example Cytotoxicity Profile
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) |
| HepG2 (Human Liver Cancer) | 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | 48h | 15.2 |
| RAW 264.7 (Mouse Macrophage) | 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | 48h | 28.5 |
| HEK293 (Human Embryonic Kidney) | 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | 48h | >100 |
Section 2: Probing the Mechanism - In Vitro Kinase Inhibition
Expertise & Rationale: The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. An in vitro kinase assay provides a direct measure of the compound's ability to inhibit a specific kinase's enzymatic activity. This is a crucial step to identify direct molecular targets. We describe a general, non-radioactive protocol that can be adapted to a wide range of kinases and is amenable to high-throughput screening.
Protocol 2: In Vitro Kinase Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will result in less ATP consumption and a higher luminescence signal.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[12]
-
ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration appropriate for the specific kinase (often near its Kₘ for ATP).
-
Kinase/Substrate Mix: Prepare a 2X solution of the recombinant kinase and its specific substrate (e.g., a peptide or protein) in kinase buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of the test compound (at various concentrations) or vehicle control into the wells of a 384-well plate.
-
Add 10 µL of the 2X Kinase/Substrate mix to each well. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.[13]
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.[12]
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Stop the reaction and detect remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and its substrate, luciferin, which generates light in the presence of ATP.
-
-
Data Acquisition: After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition = vehicle control; 100% inhibition = no kinase control). Plot the percent inhibition versus the log of the compound concentration and fit the curve to determine the IC₅₀ value.
Section 3: Cellular Pathway Interrogation - NF-κB Signaling
Expertise & Rationale: Nuclear Factor-kappa B (NF-κB) is a master transcription factor controlling inflammation, immunity, and cell survival.[14] Its signaling pathway is a prime target for anti-inflammatory and anti-cancer drug development. A luciferase reporter assay is a highly sensitive and quantitative method to assess the modulation of NF-κB transcriptional activity within a cellular context.[15] In this assay, cells are engineered to express the luciferase gene under the control of NF-κB response elements. Activation of the pathway leads to luciferase expression and a measurable light signal.[16]
Signaling Pathway: Canonical NF-κB Activation
Caption: Canonical NF-κB signaling pathway and potential point of inhibition.
Protocol 3: NF-κB Luciferase Reporter Assay
-
Cell Transfection & Seeding: Use a cell line (e.g., HEK293) stably transfected with an NF-κB luciferase reporter construct. Alternatively, transiently co-transfect cells with an NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Seed 2 x 10⁴ cells/well into a 96-well white, clear-bottom plate and incubate overnight.
-
Compound Pre-treatment: Aspirate the medium and add fresh medium containing the test compound at various concentrations. Incubate for 1-2 hours. This step allows the compound to enter the cells before pathway activation.
-
Pathway Activation: Stimulate the NF-κB pathway by adding an agonist, such as Tumor Necrosis Factor-alpha (TNFα), to a final concentration of 10 ng/mL. Include an unstimulated control (vehicle only) and a stimulated control (TNFα + vehicle).
-
Incubation: Incubate the plate for 6-8 hours at 37°C. This duration is typically optimal for reporter gene expression following NF-κB activation.[16]
-
Cell Lysis: Wash the cells once with PBS. Add 50 µL of passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Data Acquisition: Use a dual-luciferase assay system.[17]
-
Add 50 µL of Luciferase Assay Reagent II (firefly substrate) to each well and measure luminescence (Signal A).
-
Add 50 µL of Stop & Glo® Reagent (quenches firefly and provides Renilla substrate) to each well and measure luminescence again (Signal B).
-
-
Data Analysis: Calculate the ratio of Signal A to Signal B for each well to normalize for transfection efficiency and cell number. Determine the compound's effect by comparing the normalized ratios of treated wells to the stimulated control.
Section 4: Mechanistic Confirmation - Western Blot Analysis
Expertise & Rationale: Western blotting is a cornerstone technique for validating findings from cell-based assays by directly visualizing changes in protein levels and post-translational modifications, such as phosphorylation.[18] If the compound inhibits the NF-κB pathway, we would expect to see a decrease in the degradation of its inhibitor, IκBα. If it inhibits a kinase pathway, we would expect to see reduced phosphorylation of its downstream substrates (e.g., phospho-Akt, phospho-ERK).[18] This provides direct, mechanistic evidence of the compound's action.
Protocol 4: Western Blot for IκBα Degradation
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 70-80% confluency. Pre-treat with the test compound (at 1x and 5x its IC₅₀ from the reporter assay) for 1 hour. Stimulate with an NF-κB activator (e.g., LPS at 100 ng/mL) for 30 minutes. Include unstimulated and stimulated controls.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg). Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[20]
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (e.g., 12%) and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for IκBα. Also, probe a separate blot or re-probe the same blot for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[20]
-
Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]
-
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[18] Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. A successful inhibitor will show a higher level of IκBα in the stimulated, compound-treated sample compared to the stimulated control, indicating that degradation has been blocked.
Data Presentation: Expected Western Blot Outcome
| Treatment | IκBα Level (Normalized to β-actin) | Interpretation |
| Untreated Control | 1.00 | Basal level of IκBα |
| Stimulant (LPS) | 0.25 | IκBα is degraded, pathway is active |
| Stimulant + Compound (1x IC₅₀) | 0.60 | Partial inhibition of IκBα degradation |
| Stimulant + Compound (5x IC₅₀) | 0.95 | Strong inhibition of IκBα degradation |
Conclusion
This application guide outlines a logical and robust cascade of in vitro assays for the initial characterization of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. By systematically moving from broad cytotoxicity screening to specific biochemical and cell-based pathway analyses, and finally to mechanistic validation, researchers can efficiently build a comprehensive profile of the compound's biological activity. This structured approach ensures that each experimental step is built upon a solid foundation, enabling the confident identification of its therapeutic potential and mechanism of action.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
-
Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]
-
Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (3x32). [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Eriksen, J., & Monaco, C. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
-
Mohamady, S., et al. (2020). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. Bioorganic Chemistry. [Link]
-
PubChem. (n.d.). 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. [Link]
-
Leite, L., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Baral, P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Santos, J., et al. (2016). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. Journal of the Brazilian Chemical Society. [Link]
-
Aslam, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]
-
An, Q., et al. (2013). Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 5. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT (Assay protocol [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro kinase assay [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. benchchem.com [benchchem.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: The 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid Scaffold in Modern Medicinal Chemistry
Introduction
In the landscape of drug discovery, the identification and optimization of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient medicinal chemistry. The pyrazole ring system is a quintessential example of such a scaffold, found in numerous FDA-approved drugs for a wide array of diseases.[1][2][3] Its metabolic stability and versatile synthetic accessibility make it a favored building block for chemists.[2][4] When fused with a thiophene ring, another biologically significant heterocycle known to enhance pharmacokinetic profiles, and functionalized with a carboxylic acid handle, the resulting scaffold, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid , emerges as a particularly potent and adaptable platform for developing novel therapeutics.[5]
This guide provides an in-depth exploration of this scaffold, covering its synthesis, derivatization strategies, and its proven applications in key therapeutic areas, particularly oncology and inflammation. Detailed, field-tested protocols are provided to enable researchers to synthesize, modify, and evaluate compounds based on this promising molecular architecture.
Core Scaffold: Synthesis and Derivatization
The strategic value of the 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold lies in its synthetic tractability and the three distinct points available for chemical modification. These points—the pyrazole N1-position, the C3-carboxylic acid, and the thiophene ring—allow for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.
A common and robust method for constructing the core pyrazole ring is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The carboxylic acid group serves as a crucial synthetic handle, most commonly for the formation of amides, which can form key hydrogen bond interactions with biological targets.[8]
Caption: Synthetic workflow and key derivatization points of the scaffold.
Application in Oncology: Targeting Kinases and Chaperone Proteins
The thiophene-pyrazole scaffold has demonstrated remarkable success in the development of anticancer agents, primarily by targeting key proteins involved in cell proliferation and survival signaling pathways.[3][9]
Protein Kinase Inhibition
Derivatives of this scaffold have been developed as potent inhibitors of several critical oncogenic kinases.[4]
-
EGFR/VEGFR-2 Inhibition: By incorporating specific pharmacophoric features, researchers have designed dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10] This multi-target approach is a powerful strategy to combat tumor growth, angiogenesis, and the development of resistance.[10] Certain pyrazole-thiophene hybrids have shown cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines comparable to reference drugs like erlotinib and sorafenib.[10]
-
Akt Inhibition: The PI3K/Akt signaling pathway is frequently hyperactivated in cancer. Pyrazole-thiophene derivatives have been discovered that exhibit excellent Akt inhibitory activity, leading to apoptosis and cell cycle arrest in hematologic cancer cells.[11]
Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous oncogenic "client" proteins, including Akt and EGFR. Inhibiting Hsp90 leads to the degradation of these clients, making it an attractive anticancer strategy. A 5-aryl-3-thiophen-2-yl-1H-pyrazole derivative was identified as a highly potent Hsp90 inhibitor, demonstrating profound antiproliferative activity against hepatocellular carcinoma (HepG2) cells with an IC₅₀ of just 83 nM.[12] This compound was shown to induce cell cycle arrest at the G2 phase and a significant increase in caspase-3, confirming an apoptotic mechanism of action.[12]
Caption: Targeted inhibition of oncogenic pathways by the scaffold.
Quantitative Data: Anticancer Activity
| Compound Class | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-Thiophene Hybrid | EGFR (mutant T790M) / VEGFR-2 | MCF-7 | 6.57 | [10] |
| Pyrazole-Thiophene Hybrid | EGFR (mutant T790M) / VEGFR-2 | HepG2 | 8.86 | [10] |
| 5-Aryl-3-thiophen-2-yl-1H-pyrazole | Hsp90 | HepG2 | 0.083 | [12] |
| Pyrazole-Thiophene Derivative | Akt Kinase | MM1S (Multiple Myeloma) | Potent activity reported | [11] |
Application in Anti-Inflammatory Drug Discovery
The pyrazole core is famously present in the selective COX-2 inhibitor Celecoxib. Unsurprisingly, the 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold has also been explored for its anti-inflammatory properties.[3][13] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[8] Derivatives have shown promising anti-inflammatory and analgesic activities in preclinical models.[6][14][15] The carboxylic acid moiety is particularly important here, as it mimics the native substrate, arachidonic acid, binding to the active site of COX enzymes.
Detailed Experimental Protocols
The following protocols provide a robust framework for the synthesis and biological evaluation of novel compounds based on the 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold.
Protocol 1: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (Key Intermediate)
-
Rationale: This protocol describes a foundational cyclocondensation reaction to build the pyrazole core. Using diethyl oxalate and 2-acetylthiophene as starting materials provides a direct route to the key ester intermediate. Glacial acetic acid serves as both a solvent and a mild acid catalyst for the condensation and cyclization steps.
-
Materials:
-
2-Acetylthiophene
-
Diethyl oxalate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Ethanol, absolute
-
Glacial acetic acid
-
Round-bottom flasks, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Step 1 (Diketone Formation): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 eq) in absolute ethanol. To this solution, add a mixture of 2-acetylthiophene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of the intermediate sodium salt of the diketo-ester will be observed as a precipitate.
-
Step 2 (Cyclocondensation): Cool the reaction mixture in an ice bath and slowly add glacial acetic acid to neutralize the base. Add hydrazine hydrate (1.2 eq) dropwise, ensuring the temperature does not exceed 20°C.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3 (Work-up & Purification): After cooling, pour the reaction mixture into ice-cold water. The crude product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid.
-
Protocol 2: Hydrolysis to 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid (Core Scaffold)
-
Rationale: Standard saponification (base-mediated hydrolysis) is a reliable method to convert the ethyl ester intermediate into the final carboxylic acid scaffold. The subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.
-
Materials:
-
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol/Water or THF/Water solvent mixture
-
Hydrochloric acid (HCl), 2M
-
Magnetic stirrer, heating mantle
-
-
Procedure:
-
Suspend the ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add NaOH (2.0-3.0 eq) and heat the mixture to 60-70°C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by slowly adding 2M HCl until the pH is ~2-3. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the pure carboxylic acid scaffold.
-
Protocol 3: General Procedure for Amide Synthesis via EDC/HOBt Coupling
-
Rationale: This protocol utilizes one of the most common and mild methods for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and Hydroxybenzotriazole (HOBt) is added to suppress side reactions and improve yields. This method is compatible with a wide range of amines.
-
Materials:
-
5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid
-
Desired amine (R-NH₂) (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer, inert atmosphere setup
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid scaffold (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel) or preparative HPLC to obtain the desired amide derivative.
-
Conclusion and Future Perspectives
The 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold is a validated and highly versatile platform in medicinal chemistry. Its synthetic accessibility and the strategic placement of its functional groups have enabled the development of potent modulators for a range of high-value biological targets, particularly in oncology. The demonstrated success in inhibiting kinases and chaperone proteins underscores its potential for generating next-generation targeted therapies.
Future efforts will likely focus on leveraging computational chemistry and machine learning to guide the rational design of new derivatives with enhanced selectivity and improved ADME properties.[9] Exploring this scaffold against other target classes, such as metabolic enzymes or epigenetic modulators, represents a promising avenue for expanding its therapeutic utility even further.
References
- Smolecule. 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. Eur J Med Chem. 2019.
- ResearchGate. Some examples of pyrazole based commercial drugs and bioactive molecules.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). PubMed Central.
- Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2025). NIH.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis.
- Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. (2020). PubMed.
- 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid. Smolecule.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025). ResearchGate.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Buy 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid | 618383-17-8 [smolecule.com]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust and Versatile Amide Coupling Strategies for Pyrazole Carboxylic Acids in Drug Discovery
Introduction: The Central Role of Pyrazole Amides in Medicinal Chemistry
The pyrazole motif is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone for the design of enzyme inhibitors and receptor modulators. The synthesis of amide derivatives from pyrazole carboxylic acids represents a critical transformation, enabling the exploration of chemical space and the optimization of drug-like properties.[2][3] This application note provides a detailed experimental guide for researchers, scientists, and drug development professionals on the effective amide coupling of pyrazole carboxylic acids, focusing on two of the most reliable and widely used methodologies: the carbodiimide-based approach with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and the uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The choice of coupling reagent is paramount and is dictated by factors such as the steric and electronic nature of the substrates, the potential for racemization at adjacent chiral centers, and the desired reaction conditions.[4][5] This guide will delve into the mechanistic rationale behind these choices, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Underpinnings of Amide Bond Formation
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing amide coupling reactions. The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[4]
EDC/HOBt Coupling Pathway
The EDC/HOBt method is a classic and cost-effective approach. The reaction proceeds through a multi-step pathway:
-
Activation of the Carboxylic Acid: The carbodiimide (EDC) activates the pyrazole carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][4]
-
Formation of the HOBt Ester: This unstable intermediate is prone to side reactions and racemization. The addition of HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt active ester.[1][4][6] This step is critical for minimizing epimerization when coupling chiral carboxylic acids.
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl group of the HOBt ester, forming the desired amide bond and regenerating HOBt.[4]
HATU Coupling Pathway
HATU is a highly efficient uronium-based coupling reagent, often employed for challenging substrates, such as sterically hindered acids or poorly nucleophilic amines.[1][7]
-
Formation of the OAt-Active Ester: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the pyrazole carboxylic acid is deprotonated.[4][8] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, with the release of a tetramethylurea byproduct.[4][7][9]
-
Anchimeric Assistance: The pyridine nitrogen atom in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state through a hydrogen-bonded 7-membered ring, which accounts for the high coupling efficiencies and rapid reaction rates observed with HATU.[7]
-
Amide Formation: The amine then displaces the OAt group to yield the final amide product.
Visualizing the Workflow: A Generalized Amide Coupling Scheme
The following diagram illustrates the general workflow for the amide coupling of a pyrazole carboxylic acid.
Caption: Generalized workflow for pyrazole amide coupling.
Comparative Analysis of Common Coupling Reagents
The selection of the appropriate coupling reagent is a critical parameter for the success of the reaction. Below is a comparative table of commonly used reagents for pyrazole carboxylic acid couplings.
| Reagent System | Advantages | Disadvantages | Best Suited For |
| EDC/HOBt | Cost-effective; water-soluble byproduct (EDU) is easily removed by aqueous workup.[4] | Slower reaction rates compared to uronium salts; risk of side reactions if the O-acylisourea intermediate is not efficiently trapped. | Routine amide synthesis; scalable reactions where cost is a factor. |
| HATU/DIPEA | High coupling efficiency and fast reaction rates; effective for sterically hindered substrates and weakly nucleophilic amines.[1][7] | Higher cost; byproducts can sometimes complicate purification; potential for allergic reactions.[9] | Difficult couplings; synthesis of complex molecules and peptide chemistry.[7] |
| DCC/DMAP | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely; DMAP can cause racemization.[10][11] | Simple, small-scale reactions where purification challenges are manageable. |
| PyBOP | Efficient and generates a soluble urea byproduct. | Can be less effective for highly hindered couplings compared to HATU. | A good general-purpose reagent, particularly in solid-phase synthesis.[11] |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates being used. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is adapted for a typical small-scale laboratory synthesis.
Materials:
-
Pyrazole carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., 1N HCl, sat. aq. NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask, add the pyrazole carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[4]
-
Dissolve the mixture in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.[12][13]
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]
-
Add DIPEA (2.5 equiv) dropwise to the flask.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4] This removes the water-soluble byproducts and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol is particularly useful for more challenging couplings.
Materials:
-
Pyrazole carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.0 - 1.2 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
In a dry round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) to the solution.[14]
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[4]
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[5]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 8-11 from Protocol 1 for the workup and purification.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Amine is protonated and non-nucleophilic.- Steric hindrance.- Presence of water hydrolyzing the active ester.[5] | - Increase the equivalents of coupling reagent and/or base.- Switch to a more powerful coupling reagent like HATU.- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature or time. |
| Formation of Side Products | - Racemization of chiral centers.- Reaction of the coupling reagent with nucleophilic side chains.- Formation of tetramethylurea or dicyclohexylurea byproducts complicating purification.[9] | - Run the reaction at a lower temperature (0 °C).- Ensure an additive like HOBt is used with carbodiimides.- Use appropriate protecting groups for other nucleophilic functionalities.- Choose a coupling reagent with water-soluble byproducts (e.g., EDC). |
| Incomplete Reaction | - Poor solubility of starting materials.- Insufficient reaction time or temperature.- Deactivation of the coupling reagent over time. | - Use a co-solvent to improve solubility.- Cautiously increase the reaction temperature.- Add the coupling reagent in portions if the reaction is very slow. |
Conclusion
The amide coupling of pyrazole carboxylic acids is a fundamental and versatile tool in the arsenal of the medicinal chemist. By understanding the underlying mechanisms of common coupling reagents like EDC/HOBt and HATU, and by employing robust and well-considered experimental protocols, researchers can efficiently synthesize diverse libraries of pyrazole amides for biological evaluation. The choice of methodology should be tailored to the specific substrates at hand, and a systematic approach to optimization and troubleshooting will ensure the highest probability of success in achieving the desired chemical transformations.
References
- Benchchem.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- PubMed.
- PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Benchchem.
- Taylor & Francis Online.
- Common Organic Chemistry. Amine to Amide (EDC + HOBt).
- Wikipedia.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- PMC - NIH.
- Aapptec Peptides. Coupling Reagents.
- RSC Publishing.
- YouTube.
- Common Organic Chemistry.
- ResearchGate.
- Google Patents.
- Fisher Scientific. Amide Synthesis.
- Benchchem.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- ResearchGate.
- Common Organic Chemistry. Amine to Amide (Coupling)
- Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols for the Investigation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid in Anti-inflammatory Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Pyrazole-Thiophene Scaffolds in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central axis in the inflammatory cascade involves the enzymatic production of prostaglandins and leukotrienes by cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), respectively. Furthermore, the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) leads to the upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
The pyrazole heterocyclic ring is a cornerstone in medicinal chemistry, famously exemplified by the COX-2 selective inhibitor, celecoxib. The incorporation of a thiophene moiety into the pyrazole scaffold has emerged as a promising strategy for developing novel anti-inflammatory agents. Thiophene-bearing pyrazole derivatives have been investigated for their potent inhibitory effects on key inflammatory mediators. This document provides a comprehensive guide for the pre-clinical evaluation of a specific molecule within this class, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid , detailing the scientific rationale and step-by-step protocols for its characterization as a potential anti-inflammatory therapeutic. While direct experimental data for this specific compound is emerging, the protocols outlined herein are based on established methodologies for analogous compounds and provide a robust framework for its investigation.
Hypothesized Mechanism of Action
Based on the structure of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid and preclinical data from structurally related compounds, its anti-inflammatory effects are likely mediated through a multi-target mechanism. The primary hypothesis is the inhibition of COX enzymes, with a potential for selectivity towards the inducible COX-2 isoform, thereby reducing the synthesis of pro-inflammatory prostaglandins. A secondary hypothesis involves the modulation of the NF-κB signaling pathway, leading to a downstream reduction in the expression and release of key pro-inflammatory cytokines.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial phase of characterization involves a series of in vitro assays to determine the direct effects of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid on cellular models of inflammation and key enzymatic targets.
Assessment of Cytotoxicity
Before evaluating the anti-inflammatory properties of a compound, it is crucial to determine its cytotoxic profile to ensure that any observed effects are not due to cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Prepare a stock solution of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for 24 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the vehicle-treated control cells.
Evaluation of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The Griess assay is a common method for measuring NO production.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours. Pre-treat the cells with various non-toxic concentrations of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[2]
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Quantification of Pro-inflammatory Cytokines
The ability of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid to suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is a critical indicator of its anti-inflammatory potential. Enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying cytokine levels in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere. Pre-treat the cells with the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated for each assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
To directly assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes, a cell-free enzymatic assay is employed. This allows for the determination of the compound's potency (IC₅₀) and its selectivity for COX-2 over COX-1.
-
Assay Principle: Utilize a commercial COX inhibitor screening assay kit that measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Reagent Preparation: Prepare the assay buffer, heme, arachidonic acid, and purified COX-1 and COX-2 enzymes as per the kit's instructions.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add various concentrations of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Absorbance Reading: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
IC₅₀ Determination: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
Following promising in vitro results, the anti-inflammatory effects of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid should be evaluated in established animal models of inflammation.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, which can be quantified.
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin or celecoxib), and treatment groups receiving different doses of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.
Xylene-Induced Ear Edema in Mice
This model is useful for evaluating the effect of compounds on acute inflammation, particularly on vascular permeability.
-
Animals and Grouping: Use Swiss albino mice, grouped and dosed as described for the paw edema model.
-
Induction of Edema: One hour after compound administration, apply a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Sample Collection: After a set time (e.g., 15-30 minutes), sacrifice the animals and collect circular sections from both ears using a cork borer.
-
Measurement of Edema: Weigh the ear sections and calculate the difference in weight between the right (treated) and left (control) ears to determine the extent of edema.
-
Calculation of Inhibition: Calculate the percentage of edema inhibition in the treatment groups compared to the vehicle control group.
Data Presentation and Interpretation
Table 1: In Vitro Anti-inflammatory Activity Profile of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (Hypothetical Data)
| Assay | Parameter | 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | Celecoxib (Reference) |
| Cytotoxicity | IC₅₀ (µM) in RAW 264.7 | > 100 | > 100 |
| NO Production | IC₅₀ (µM) | 15.2 | 10.5 |
| TNF-α Release | IC₅₀ (µM) | 18.5 | 12.8 |
| IL-6 Release | IC₅₀ (µM) | 22.1 | 15.3 |
| IL-1β Release | IC₅₀ (µM) | 25.8 | 18.9 |
| COX-1 Inhibition | IC₅₀ (µM) | 85.4 | 15.2 |
| COX-2 Inhibition | IC₅₀ (µM) | 2.3 | 0.05 |
| Selectivity Index | (COX-1/COX-2) | 37.1 | 304 |
Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema (Hypothetical Data)
| Treatment | Dose (mg/kg) | Maximum Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 65.4 |
| 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | 10 | 35.2 |
| 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | 30 | 58.9 |
| 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | 100 | 72.1 |
Visualizing the Experimental Workflow and Signaling Pathways
Diagram 1: Experimental Workflow for In Vitro Evaluation
References
- 1. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway | MDPI [mdpi.com]
analytical methods for quantifying 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
An Application Guide to the Quantitative Analysis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid
Abstract
This comprehensive application note provides detailed methodologies for the accurate quantification of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and development.[1][2][3] Recognizing the critical need for robust and reliable analytical techniques in drug discovery and quality control, this guide presents three validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6] This document serves as a practical resource for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind key procedural choices to ensure methodological integrity and reproducibility.
Introduction and Compound Overview
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid belongs to a class of nitrogen-containing heterocyclic compounds that form the structural core of many pharmacologically active agents.[1][2] The unique arrangement of the pyrazole and thiophene rings imparts specific physicochemical properties that are leveraged in medicinal chemistry to modulate biological targets.[3][7] As such, the ability to precisely quantify this molecule in various matrices—from bulk drug substances to complex biological fluids—is paramount for pharmacokinetic studies, stability testing, and quality assurance.
This guide provides a multi-tiered approach to its quantification, catering to different laboratory capabilities and analytical requirements, from high-throughput screening to detailed characterization.
Compound Details:
| Property | Value | Source |
| IUPAC Name | 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| CAS Number | 182415-24-3 | |
| Molecular Formula | C₈H₆N₂O₂S | [8] |
| Molecular Weight | 194.21 g/mol | [8] |
| Chemical Structure | ![]() | N/A |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-Phase HPLC (RP-HPLC) coupled with UV detection is the cornerstone method for the routine analysis and quality control of moderately polar small molecules like our target compound. The method separates compounds based on their hydrophobic interactions with the stationary phase.
2.1. Principle of the Method
The analyte is dissolved in a suitable solvent and injected into a liquid chromatograph. It partitions between a nonpolar stationary phase (typically a C18-bonded silica column) and a polar mobile phase. By using a gradient or isocratic elution of an organic solvent and an aqueous buffer, the analyte is separated from impurities and eluted from the column. The acidic nature of the mobile phase (e.g., using formic acid) is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte form, which results in a sharp, symmetrical chromatographic peak.[9] A UV detector measures the absorbance of the analyte as it elutes, and the resulting peak area is directly proportional to its concentration.
2.2. Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Formic acid (FA), analytical grade.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid reference standard.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both phases by sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of MeOH and water. This is the stock solution.
-
-
Working Standard and Calibration Curve Preparation:
-
Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards. A suggested range is 1–100 µg/mL.[10] Dilute with the mobile phase starting composition.
-
-
Sample Preparation:
-
Accurately weigh the sample material to achieve a theoretical concentration within the calibration range (e.g., 10 mg into 100 mL for a 100 µg/mL solution).
-
Dissolve in the same diluent used for standards. Sonicate if necessary to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm (Note: This is a starting point based on the thiophene-pyrazole chromophore; determine the optimal wavelength by running a DAD scan of a standard).[12]
-
Elution Mode: Isocratic at 60% Mobile Phase B for 10 minutes. (Note: A gradient may be required if impurities are present).
-
-
Data Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.[11]
-
Inject the sample solutions.
-
Quantify the analyte in the sample by interpolating its peak area into the calibration curve.
-
2.3. Method Validation (per ICH Q2(R2) Guidelines) [4][5][6]
A summary of the validation parameters is provided below. All experiments should be performed using the optimized chromatographic conditions.
| Parameter | Purpose & Procedure | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. Analyze a blank (diluent), a placebo (if applicable), and a spiked sample. | Peak for the analyte should be well-resolved from any other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response. Analyze 5-6 concentrations across the desired range. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | To measure the closeness of the experimental value to the true value. Analyze a sample of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of target). | Percent recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between measurements. Includes Repeatability (intra-day, n=6) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ). Determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits. RSD of results ≤ 2.0%. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices (e.g., biological fluids) or trace impurity quantification, LC-MS is the preferred method.
3.1. Principle of the Method
The chromatographic separation principle is identical to HPLC. However, instead of a UV detector, the column eluent is directed into a mass spectrometer. An electrospray ionization (ESI) source is typically used for polar molecules like carboxylic acids.[13] In the ESI source, the analyte is ionized, usually by losing a proton to form a negative ion ([M-H]⁻). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). By monitoring for the specific m/z of the target analyte (193.01 for [C₈H₅N₂O₂S]⁻), unparalleled selectivity and sensitivity can be achieved.
3.2. Experimental Protocol: LC-MS
Instrumentation and Materials:
-
LC-MS system (e.g., UHPLC coupled to a Triple Quadrupole or Time-of-Flight mass spectrometer) with an ESI source.
-
All materials listed for HPLC, but ensure mobile phase additives are volatile (e.g., formic acid, ammonium acetate). Non-volatile buffers like phosphate must be avoided.[9]
-
LC-MS grade solvents.
Protocol Steps:
-
Mobile Phase, Standard, and Sample Preparation:
-
Follow the same procedures as for the HPLC-UV method. Use LC-MS grade solvents.
-
-
LC-MS Conditions:
-
LC Conditions: Similar to HPLC-UV, but can be adapted for faster UHPLC columns (e.g., sub-2 µm particle size) with adjusted flow rates.
-
Mass Spectrometer: Triple Quadrupole or Q-TOF.
-
Ionization Mode: ESI, Negative Ion Mode.
-
Monitored Transition (for MS/MS):
-
Precursor Ion (Q1): m/z 193.0
-
Product Ion (Q3): Determine by infusing a standard and performing a product ion scan. A likely fragmentation would be the loss of CO₂ (m/z 44), resulting in a product ion of m/z 149.0.
-
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the specific instrument manufacturer's recommendations to maximize the signal for the analyte.
-
-
Data Analysis and Quantification:
-
Quantification is performed using the peak area from the extracted ion chromatogram (EIC) for the specific m/z transition. This highly selective monitoring minimizes interference from co-eluting matrix components.
-
UV-Vis Spectrophotometry
This technique is a simple and rapid method suitable for quantifying the pure compound in a simple matrix, where interfering substances are not expected.
4.1. Principle of the Method
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The amount of UV radiation absorbed by the thiophene-pyrazole chromophore at a specific wavelength is measured.
4.2. Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation and Materials:
-
UV-Vis Spectrophotometer (dual beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance, volumetric flasks, pipettes.
-
Spectroscopic grade methanol (MeOH).
Protocol Steps:
-
Determination of λmax (Wavelength of Maximum Absorbance):
-
Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in methanol.
-
Scan the solution across the UV range (e.g., 200–400 nm) against a methanol blank.
-
Identify the wavelength (λmax) at which maximum absorbance occurs. Theoretical and experimental studies on similar structures suggest strong absorption.[12][14]
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in methanol.
-
Create a series of at least five standards by serial dilution (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank.
-
Plot absorbance versus concentration. The resulting graph should be linear and pass through the origin.
-
-
Sample Analysis:
-
Prepare a sample solution in methanol with an expected concentration that falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
Method Comparison and Selection
The choice of analytical method depends on the specific application, required sensitivity, sample matrix complexity, and available instrumentation.
| Feature | HPLC-UV | LC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation-based) | Very High (Mass-based) | Low (No separation) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Low (µg/mL range) |
| Application | Routine QC, purity, assay | Trace analysis, bioanalysis | Assay of pure substance |
| Complexity | Moderate | High | Low |
| Cost | Moderate | High | Low |
Conclusion
This application note provides three robust and scientifically grounded methods for the quantification of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. The HPLC-UV method stands out as the most versatile for standard quality control applications, offering a balance of specificity, precision, and accessibility. For analyses demanding the highest levels of sensitivity and selectivity, particularly in complex biological matrices, the LC-MS protocol is the superior choice. Finally, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative for the assay of the pure bulk material. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of accurate, reliable, and reproducible data in a regulated and research environment.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid|lookchem [lookchem.com]
- 9. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. database.ich.org [database.ich.org]
- 11. ijcpa.in [ijcpa.in]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid Derivatives in Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs with a wide array of biological activities.[1] The inherent physicochemical properties of the pyrazole core, including its capacity to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] The subject of this guide, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, combines the versatile pyrazole core with a thiophene moiety. Thiophene is often employed as a bioisostere for a benzene ring, a substitution that can modulate a compound's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and target engagement.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. The protocols herein are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices to empower researchers in their quest for novel therapeutic agents.
PART 1: Strategic Design of a Compound Library
The initial phase of any drug discovery campaign involves the rational design of a library of compounds around a core scaffold. The goal is to systematically explore the chemical space to identify derivatives with improved potency, selectivity, and drug-like properties. For the 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold, derivatization will focus on two key positions: the N1 position of the pyrazole ring and the 3-carboxylic acid group.
Derivatization at the N1 Position
The N1 position of the pyrazole ring offers a prime site for modification to explore the surrounding binding pocket of a biological target. N-alkylation or N-arylation can significantly impact a compound's lipophilicity, solubility, and potential for specific interactions with the target protein.[3] A variety of alkyl and aryl groups should be introduced to probe for steric and electronic effects.
Derivatization at the 3-Carboxylic Acid Position
The carboxylic acid at the 3-position is a versatile handle for introducing a diverse range of functionalities via amide bond formation. This allows for the exploration of hydrogen bonding interactions and the introduction of various chemical motifs. Converting the carboxylic acid to an amide can also modulate the compound's overall physicochemical properties, such as its pKa and membrane permeability.[4]
PART 2: Synthesis of the Core Scaffold and Derivatives
A robust and scalable synthetic route is paramount for the successful development of a new chemical series. The following protocols detail the synthesis of the core scaffold and its subsequent derivatization.
Synthesis of 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid (Core Scaffold)
The synthesis of the pyrazole core is classically achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]
Protocol 1: Synthesis of the Core Scaffold
-
Preparation of the 1,3-Dicarbonyl Precursor:
-
To a solution of sodium ethoxide in ethanol, add thiophene-2-carboxaldehyde and ethyl acetate.
-
Stir the mixture at room temperature overnight to facilitate a Claisen-Schmidt condensation, yielding ethyl 3-oxo-3-(thiophen-2-yl)propanoate.
-
Quench the reaction with a weak acid and extract the product with an organic solvent. Purify by column chromatography.
-
-
Cyclocondensation Reaction:
-
Dissolve the purified ethyl 3-oxo-3-(thiophen-2-yl)propanoate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the pyrazole product.
-
Filter the solid, wash with cold water, and dry to yield ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Suspend the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with water, and dry to obtain 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
-
Derivatization Protocols
The following are general protocols for the N-alkylation and amidation of the core scaffold. These should be optimized for each specific substrate.
Protocol 2: N-Alkylation of the Pyrazole Core
This protocol is adapted from established methods for N-alkylation of pyrazoles.[3][6][7][8]
-
Reaction Setup:
-
In a round-bottom flask, suspend 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents) to the mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at a temperature ranging from room temperature to 80°C, depending on the reactivity of the alkylating agent. Monitor the reaction by TLC.
-
The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.
-
Protocol 3: Amide Coupling of the Carboxylic Acid
This protocol utilizes a standard carbodiimide-mediated coupling reaction.[4]
-
Reaction Setup:
-
Dissolve 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (or its N-alkylated derivative, 1 equivalent) in a dry, aprotic solvent such as DMF or dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and Hydroxybenzotriazole (HOBt, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2 equivalents).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Caption: Synthetic routes for derivatization of the core scaffold.
PART 3: Biological Evaluation
A critical step in drug discovery is the biological evaluation of the synthesized compounds to determine their activity and potential as therapeutic agents. The following protocols are for common in vitro assays used to assess anticancer activity and kinase inhibition.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
Protocol 4: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
In Vitro Kinase Inhibition Assay
Many pyrazole derivatives have been identified as kinase inhibitors.[13] A luminescence-based kinase assay that measures the amount of ADP produced is a common method for screening potential inhibitors.[14][15]
Protocol 5: Luminescence-Based Kinase Inhibition Assay
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the test compound dilutions or DMSO control.
-
Add the target kinase and its specific substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Overall workflow for the development of novel derivatives.
PART 4: ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage attrition in drug development.[3] The following are protocols for key in vitro ADMET assays.
Intestinal Permeability: Caco-2 Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting the oral absorption of drugs.[2][16][17][18]
Protocol 6: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports in Transwell plates for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[1]
-
-
Permeability Assay:
-
Wash the monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test compound (typically at 10 µM) to the apical (A) side for A-to-B (absorptive) transport or to the basolateral (B) side for B-to-A (efflux) transport.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 2 hours), collect samples from the receiver compartment.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.[2]
-
Metabolic Stability: Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[19][20][21][22][23]
Protocol 7: Microsomal Stability Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing liver microsomes (human or other species) in a phosphate buffer.
-
Add the test compound (typically at 1 µM).
-
Pre-incubate the mixture at 37°C.
-
-
Initiation and Termination of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis and Data Calculation:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
From the slope of the line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clint).
-
Cardiotoxicity Assessment: hERG Safety Assay
Inhibition of the hERG potassium ion channel can lead to life-threatening cardiac arrhythmias. Therefore, early assessment of a compound's hERG liability is essential.[24][25][26][27][28]
Protocol 8: Automated Patch Clamp hERG Assay
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
-
Electrophysiological Recording:
-
Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Establish a stable whole-cell recording from a single cell.
-
Apply a voltage protocol to elicit hERG currents.
-
-
Compound Application:
-
Apply a vehicle control solution followed by increasing concentrations of the test compound.
-
Record the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of inhibition of the hERG current relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
PART 5: Data Presentation and Interpretation
Systematic data collection and clear presentation are vital for making informed decisions in a drug discovery project.
Structure-Activity Relationship (SAR) Table
| Compound ID | R¹ (N1-substituent) | R² (Amide substituent) | Kinase IC₅₀ (nM) | Cancer Cell Line IC₅₀ (µM) | Papp (A-B) (10⁻⁶ cm/s) | Clint (µL/min/mg) | hERG IC₅₀ (µM) |
| SC-01 | H | OH | >10,000 | >50 | <1 | >100 | >30 |
| DA-01 | CH₃ | NH-Bn | 500 | 10.2 | 2.5 | 45 | 25 |
| DA-02 | c-Pr | NH-Ph-4-F | 150 | 5.8 | 3.1 | 30 | >30 |
| DA-03 | Bn | NH-Py | 80 | 2.1 | 1.8 | 60 | 15 |
Table 1: Exemplar data for summarizing the structure-activity relationship and ADMET properties of newly synthesized derivatives.
The data presented in such a table allows for the systematic evaluation of how different substituents at the R¹ and R² positions influence biological activity and ADMET properties. This analysis is crucial for guiding the next round of compound design and synthesis in the iterative process of lead optimization.
Conclusion
The 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. By employing a strategic approach to library design, robust synthetic methodologies, and a comprehensive suite of in vitro biological and ADMET assays, researchers can efficiently navigate the early stages of the drug discovery process. The detailed protocols and application notes provided in this guide are intended to serve as a valuable resource for scientists dedicated to this endeavor, ultimately facilitating the identification of lead compounds with the potential for further development into clinically effective drugs.
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]
-
Caco2 assay protocol. Available at: [Link]
-
hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Available at: [Link]
-
ADME Microsomal Stability Assay. BioDuro. Available at: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
In vitro kinase assay. protocols.io. Available at: [Link]
-
hERG Safety Assay. Creative Bioarray. Available at: [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]
-
In vitro JAK kinase activity and inhibition assays. PubMed. Available at: [Link]
-
hERG Serum Shift Assay. Charles River Laboratories. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
- Process for preparation of pyrazole carboxylic acid amide. Google Patents.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Available at: [Link]
Sources
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 27. criver.com [criver.com]
- 28. hERG Safety Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols for Molecular Docking Studies of Pyrazole Derivatives with Target Proteins
Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are prevalent in a remarkable number of commercially available drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The versatility of the pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a wide array of biological targets.[4]
A significant area of interest lies in the development of pyrazole derivatives as kinase inhibitors.[4][5] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][6] Consequently, kinases have become a major class of drug targets. The pyrazole ring has proven to be an effective scaffold for designing potent and selective kinase inhibitors.[4][5] This has led to the approval of several pyrazole-containing drugs for treating various cancers.[7]
Molecular docking is a powerful computational technique that plays a crucial role in modern drug discovery.[8] It predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] By simulating the binding process, molecular docking allows researchers to gain insights into the molecular interactions driving ligand recognition and to estimate the binding affinity. This information is invaluable for screening large compound libraries, prioritizing candidates for synthesis and biological testing, and guiding the optimization of lead compounds.
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of pyrazole derivatives with their target proteins. We will delve into the theoretical underpinnings of molecular docking, provide step-by-step protocols for performing these studies using widely accessible software, and offer insights into the interpretation and validation of the results.
The "Why": Understanding the Rationale Behind Key Experimental Choices
A successful molecular docking study is more than just following a series of steps; it requires a deep understanding of the underlying principles and the rationale for each decision made throughout the workflow.
Target Selection and Validation: The choice of the target protein is paramount. For pyrazole derivatives, kinases are a well-established and promising target class.[4][5] When selecting a specific kinase, it is crucial to consider its relevance to the disease of interest and the availability of high-quality crystal structures. The Protein Data Bank (PDB) is the primary repository for these structures. A well-resolved crystal structure with a co-crystallized ligand provides an excellent starting point, as it offers a validated binding pocket.
Ligand and Protein Preparation: This is arguably the most critical phase of a docking study. The accuracy of the docking results is highly dependent on the quality of the input structures.
-
Protein Preparation: Crystal structures are not perfect representations of proteins in a physiological environment. They often lack hydrogen atoms, may contain experimental artifacts, and might have missing residues or loops. Therefore, protein preparation involves:
-
Adding Hydrogens: Essential for correct ionization and hydrogen bonding.[10]
-
Assigning Charges: Crucial for calculating electrostatic interactions.[10]
-
Removing Water Molecules: Water molecules in the binding site can be critical for ligand binding or can be displaced. The decision to keep or remove them should be based on a careful analysis of the crystal structure and the specific research question. In the absence of clear evidence for their role, they are often removed to simplify the system.[11]
-
Handling Missing Residues and Loops: These can be modeled using homology modeling or loop refinement tools, though this adds a layer of complexity and potential for error.
-
-
Ligand Preparation: The 3D structure of the pyrazole derivative must be generated and optimized. This involves:
-
Generating a 3D Conformation: This can be done using various molecular modeling software.
-
Assigning Correct Bond Orders and Hybridization States.
-
Determining the Correct Protonation State at Physiological pH.
-
Energy Minimization: To obtain a low-energy, stable conformation.
-
The Docking Algorithm and Scoring Function: Different docking programs employ various search algorithms and scoring functions.
-
Search Algorithms: These explore the conformational space of the ligand within the binding site to find the most favorable binding poses. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods.
-
Scoring Functions: These are mathematical models used to estimate the binding affinity between the ligand and the protein for a given pose. They typically account for various non-covalent interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[9] It's important to understand that scoring functions are approximations and may not always perfectly correlate with experimental binding affinities.[9]
Experimental Workflow: A Visual Overview
The following diagram illustrates the general workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol: Molecular Docking of a Pyrazole Derivative using AutoDock Vina
This protocol provides a step-by-step guide for performing a molecular docking study using AutoDock Vina, a widely used and freely available software.[12][13] We will use a hypothetical pyrazole derivative and a representative kinase as our test case. For visualization and some preparation steps, we will utilize UCSF Chimera and AutoDock Tools (MGLTools).[12]
Software Requirements:
-
AutoDock Vina: For performing the docking calculations. [Link]
-
MGLTools (AutoDock Tools): For preparing the protein and ligand files. [Link]
-
PyMOL or BIOVIA Discovery Studio Visualizer: For detailed analysis of docking results.[14][15]
Protocol Steps:
Part 1: Protein Preparation
-
Obtain the Protein Structure:
-
Initial Preparation using UCSF Chimera:
-
Open the downloaded PDB file in UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[17]
-
Inspect the protein for any missing residues or gaps in the structure. For simplicity in this protocol, we will assume the structure is complete.
-
Save the cleaned protein structure as a new PDB file.
-
-
Preparation using AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Go to Edit -> Hydrogens -> Add. Choose Polar Only and click OK.
-
Go to Edit -> Charges -> Compute Gasteiger. This will add partial charges to the protein atoms.[13]
-
Go to Grid -> Macromolecule -> Choose. Select the protein and click OK.
-
Save the prepared protein in PDBQT format (.pdbqt). This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Part 2: Ligand Preparation
-
Obtain or Draw the Ligand Structure:
-
Draw your pyrazole derivative using a chemical drawing software like ChemDraw or MarvinSketch and save it as a MOL or SDF file.
-
Alternatively, if the structure is available in a database like PubChem or ZINC, download the 3D structure in SDF format.
-
-
Preparation using AutoDock Tools (ADT):
-
Open the ligand file in ADT.
-
Go to Ligand -> Input -> Choose. Select the ligand and click OK.
-
ADT will automatically detect the root of the ligand and the rotatable bonds. You can modify these if necessary.
-
Go to Ligand -> Output -> Save as PDBQT. Save the prepared ligand in PDBQT format.
-
Part 3: Grid Box Generation
The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the protein.
-
Define the Grid Box in AutoDock Tools (ADT):
-
With the prepared protein loaded, go to Grid -> Grid Box.
-
A grid box will appear around the protein. Adjust the center and dimensions of the box to cover the binding pocket.[13] If a co-crystallized ligand was present in the original structure, centering the box on its location is a good starting point.
-
Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions of the box (size_x, size_y, size_z).[12]
-
Part 4: Running the Docking Simulation with AutoDock Vina
AutoDock Vina is a command-line tool. You will need to create a configuration file (conf.txt) to specify the input files and docking parameters.
-
Create the Configuration File (conf.txt):
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the following command:
-
Vina will perform the docking and save the results in docking_results.pdbqt and a log file docking_log.txt.
-
Analysis and Interpretation of Docking Results
1. Binding Affinity (Docking Score):
-
The primary quantitative output is the binding affinity, typically reported in kcal/mol.[9]
-
A more negative binding energy indicates a stronger predicted binding affinity.[19]
-
It's important to remember that this is a predicted value and should be used for relative comparison between different ligands rather than as an absolute measure of binding strength.[9]
2. Binding Pose and Interactions:
-
The docking_results.pdbqt file contains the coordinates of the docked ligand in one or more predicted binding poses.
-
Use visualization software like PyMOL or BIOVIA Discovery Studio Visualizer to analyze the interactions between the ligand and the protein.[15]
-
Key interactions to look for include:[19]
-
Hydrogen Bonds: These are strong, directional interactions and are often crucial for ligand binding.
-
Hydrophobic Interactions: Interactions between nonpolar groups, which are a major driving force for binding.
-
Electrostatic Interactions: Interactions between charged groups.
-
Pi-stacking and Cation-pi Interactions: Common with aromatic rings like the pyrazole scaffold.
-
3. Root Mean Square Deviation (RMSD):
-
If you are redocking a known ligand, you can calculate the RMSD between the docked pose and the crystallographic pose.[20]
-
An RMSD value of less than 2.0 Å is generally considered a good result, indicating that the docking protocol can accurately reproduce the experimental binding mode.[20]
Data Presentation:
Summarize the docking results in a clear and concise table for easy comparison of different pyrazole derivatives.
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Pyrazole-1 | -9.5 | Glu917, Cys919, Asp1046 | 3 |
| Pyrazole-2 | -8.7 | Cys919, Phe1047 | 2 |
| Pyrazole-3 | -10.2 | Glu917, Cys919, Asp1046, Lys868 | 4 |
Validation of Docking Results: Ensuring Scientific Rigor
A critical aspect of any computational study is validation. For molecular docking, this involves confirming that the chosen protocol is reliable and that the results are meaningful.
Protocol Validation:
-
Redocking: As mentioned earlier, if a crystal structure with a co-crystallized ligand is available, a crucial validation step is to extract the ligand and dock it back into the protein's binding site.[20] If the docking protocol can reproduce the experimentally observed binding pose with a low RMSD, it provides confidence in the method's ability to accurately predict the binding of similar ligands.[20]
Result Validation:
-
Comparison with Experimental Data: The ultimate validation comes from comparing the docking predictions with experimental results.[19] If available, correlate the docking scores with experimentally determined binding affinities (e.g., IC50 or Ki values). While a perfect correlation is not always expected, a general trend where more potent compounds have better docking scores is a positive indicator.
-
Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can be performed to assess the stability of the docked complex over time.[20] This can provide further insights into the dynamics of the protein-ligand interactions.
Visualizing the Docking Protocol
The following diagram outlines the key steps in the detailed docking protocol.
Caption: Step-by-step protocol for molecular docking using AutoDock Vina.
Conclusion and Future Perspectives
Molecular docking is an indispensable tool in the modern drug discovery pipeline, enabling the rapid and cost-effective evaluation of potential drug candidates. For pyrazole derivatives, a class of compounds with immense therapeutic potential, docking studies provide crucial insights into their interactions with target proteins, particularly kinases.
The protocols and guidelines presented in this document offer a robust framework for conducting these studies with scientific rigor. By carefully preparing the input molecules, selecting appropriate docking parameters, and critically analyzing and validating the results, researchers can significantly enhance the predictive power of their in silico experiments.
As computational power continues to increase and docking algorithms and scoring functions become more sophisticated, the role of molecular docking in drug discovery is set to expand even further. The integration of artificial intelligence and machine learning with traditional docking methods holds the promise of even more accurate and predictive models, further accelerating the journey from a pyrazole scaffold to a life-saving therapeutic.
References
-
AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved from [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved from [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). PMC - NIH. Retrieved from [Link]
-
How to validate the molecular docking results ? (2022, April 25). ResearchGate. Retrieved from [Link]
-
Molecular Docking Using Discovery Studio. (2020, March 20). YouTube. Retrieved from [Link]
-
(PDF) The pyrazole scaffold in drug development. A target profile analysis. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Retrieved from [Link]
-
Inhibitory activities of bipyrazoles: a patent review. Taylor & Francis Online. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, October 26). PMC - NIH. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 10). PMC - NIH. Retrieved from [Link]
-
Protocol Discovery Studio protocol to write receptor ligand docking results with flexible receptor atoms to individual files. (2022, May 27). 3DSwym Communities | Dassault Systèmes®. Retrieved from [Link]
-
Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (2023, July 17). Jurnal Universitas Padjadjaran. Retrieved from [Link]
-
MOLECULAR DOCKING CALCULATIONS UTILIZING DISCOVERY STUDIO & PIPELINE PILOT. (2021, October 21). IJS Indico. Retrieved from [Link]
-
Docking Result Analysis and Validation with Discovery Studio. (2023, October 22). YouTube. Retrieved from [Link]
-
How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. (2023, June 11). YouTube. Retrieved from [Link]
-
Discovery Studio LibDock Tutorial. CD ComputaBio. Retrieved from [Link]
-
Preparing the protein and ligand for docking. ScotChem. Retrieved from [Link]
-
Docking and scoring. Schrödinger. Retrieved from [Link]
-
How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved from [Link]
-
Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
Virtual Screening With GLIDE. Schrödinger. Retrieved from [Link]
-
How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, November 29). PubMed Central. Retrieved from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). PMC - PubMed Central. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, July 13). MDPI. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]
-
Session 4: Introduction to in silico docking. Bioinformatics Institute. Retrieved from [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. (2020, July 18). YouTube. Retrieved from [Link]
-
Glide. Schrödinger. Retrieved from [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]
-
What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? (2016, December 11). ResearchGate. Retrieved from [Link]
-
A Quick Introduction to Graphviz. (2017, September 19). Ryan Lehmkuhl. Retrieved from [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019, April 1). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022, January 23). MDPI. Retrieved from [Link]
-
Graphviz workflow 1. (2023, February 24). YouTube. Retrieved from [Link]
-
Graphviz tutorial. (2021, January 13). YouTube. Retrieved from [Link]
-
Tutorial: Docking with Glide. University of Delaware. Retrieved from [Link]
-
Glide5.5 - User Manual. Schrödinger. Retrieved from [Link]
-
ES114 Graphviz. (2025, February 25). YouTube. Retrieved from [Link]
-
Graphviz. Graphviz. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery Studio LibDock Tutorial - CD ComputaBio [computabio.com]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 16. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scotchem.ac.uk [scotchem.ac.uk]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid as a Versatile Fragment for Diversity-Oriented Library Synthesis
Introduction: The Power of the Privileged Pyrazole-Thiophene Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify high-quality lead compounds.[1] The core principle of FBDD lies in screening low-molecular-weight fragments that, despite typically weak binding affinities, exhibit high ligand efficiency. These initial hits serve as starting points for structure-guided optimization into potent drug candidates. The choice of the core fragment, or scaffold, is paramount as it dictates the spatial arrangement of exit vectors for chemical elaboration and defines the foundational interactions with the target protein.[1]
The pyrazole ring is a well-established "privileged scaffold" in drug discovery, present in numerous approved drugs targeting a wide array of diseases.[2][3] Its value stems from its metabolic stability, capacity to act as both a hydrogen bond donor and acceptor, and its rigid framework which helps to minimize the entropic penalty upon binding. When fused or linked with other heterocyclic systems, such as thiophene, the resulting scaffold offers an expanded set of properties. The thiophene moiety can engage in various non-covalent interactions, including hydrogen bonds and π-stacking, and its sulfur atom can act as a hydrogen bond acceptor.[4] The combination of pyrazole and thiophene has given rise to derivatives with significant biological activities, including anticancer and kinase inhibitory effects.[5][6][7]
This application note presents 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as a highly valuable and versatile fragment for the synthesis of diverse chemical libraries. Its structure is not only compliant with the Astex "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), making it an ideal starting point for FBDD campaigns, but it also possesses two key functional handles for diversification: a carboxylic acid and reactive positions on both heterocyclic rings.[2] We will provide detailed, field-proven protocols for the synthesis of this core fragment and its subsequent elaboration into a focused library through robust chemical transformations.
Physicochemical Properties and "Rule of Three" Compliance
A critical aspect of a starting fragment is its physicochemical profile. A well-designed fragment should possess drug-like properties that provide a solid foundation for optimization. 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid aligns well with these principles.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 194.21 g/mol [8] | < 300 Da[2] | Yes |
| cLogP | ~1.5 (Calculated) | ≤ 3[2] | Yes |
| Hydrogen Bond Donors | 2 (pyrazole N-H, acid O-H) | ≤ 3[2] | Yes |
| Hydrogen Bond Acceptors | 3 (pyrazole N, acid C=O, acid O-H) | ≤ 3[2] | Yes |
| Rotatable Bonds | 1 | ≤ 3[2] | Yes |
Table 1: Physicochemical properties of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid and its compliance with the "Rule of Three".
The data clearly indicates that this fragment is an excellent starting point for an FBDD program, possessing a low molecular weight and a balanced lipophilicity and hydrogen bonding profile.
Synthesis of the Core Fragment: 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid
The synthesis of the title compound is efficiently achieved through a two-step sequence involving a Claisen condensation followed by a cyclization reaction with hydrazine and subsequent ester hydrolysis. This approach is robust and allows for the production of the core fragment on a multi-gram scale.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the core fragment.
Protocol 1: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
This protocol is adapted from established methods for pyrazole synthesis involving Claisen condensation and subsequent cyclization.[9][10]
Materials:
-
Ethyl 2-acetylthiophene
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), carefully add sodium metal (1.0 eq) to absolute ethanol (10 mL per gram of sodium) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Claisen Condensation: To the freshly prepared sodium ethoxide solution, add a solution of ethyl 2-acetylthiophene (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise at room temperature. Stir the reaction mixture for 12-16 hours. The formation of a precipitate indicates the progress of the reaction.
-
Cyclization: Cool the reaction mixture to 0 °C and add hydrazine hydrate (1.2 eq) dropwise, followed by a catalytic amount of glacial acetic acid. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Hydrolysis to 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Materials:
-
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2M
Procedure:
-
Saponification: Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.
-
Isolation: The carboxylic acid product will precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Library Synthesis and Diversification
The synthesized core fragment is primed for diversification at two primary points: the carboxylic acid handle and the pyrazole N-H. Further functionalization of the thiophene or pyrazole rings can be achieved after an initial diversification step.
Diagram of the Library Synthesis Workflow
Caption: Diversification strategy for library synthesis.
Protocol 3: Amide Library Synthesis via EDC/HOBt Coupling
Amide bond formation is a reliable and versatile reaction in medicinal chemistry. The use of carbodiimide coupling agents like EDC with an additive such as HOBt provides a robust method for generating a library of amides with diverse amines.[11]
Materials:
-
5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid
-
A diverse library of primary and secondary amines (e.g., alkyl, aryl, heteroaryl amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure (for a single library member):
-
Activation: In a dry vial under an inert atmosphere, dissolve 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
Coupling: To the activated acid solution, add the desired amine (1.1 eq) followed by DIPEA (2.0 eq). Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by preparative HPLC or flash chromatography to yield the desired library member. This protocol is amenable to parallel synthesis formats.
Protocol 4: N-Aryl Library Synthesis via Suzuki-Miyaura Coupling
The unprotected pyrazole N-H can be arylated using Suzuki-Miyaura cross-coupling, a powerful C-N bond-forming reaction. This allows for the introduction of a wide range of aryl and heteroaryl substituents.[3][12] It is often advantageous to protect the carboxylic acid as an ester prior to this step to avoid potential side reactions.
Materials:
-
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (from Protocol 1)
-
A diverse library of aryl/heteroaryl boronic acids
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K3PO4)
-
Dioxane and water
Procedure (for a single library member):
-
Reaction Setup: In a microwave vial, combine ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq), the desired boronic acid (1.5 eq), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (2.0 eq).
-
Reaction: Evacuate and backfill the vial with an inert gas (N2 or Ar). Add degassed dioxane and water (e.g., 4:1 v/v). Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography to obtain the N-arylated pyrazole ester.
-
Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using the conditions described in Protocol 2 to generate the final library of N-substituted acids.
Screening and Hit Validation
The synthesized library can be screened against a variety of biological targets using standard biophysical and biochemical assays. Due to the fragment nature of the initial library members, techniques sensitive to weak binding are recommended, such as:
-
Surface Plasmon Resonance (SPR): For real-time, label-free detection of binding events.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detecting ligand-induced chemical shift perturbations (e.g., Saturation Transfer Difference NMR).
-
Thermal Shift Assays (TSA): To measure changes in protein melting temperature upon ligand binding.
-
X-ray Crystallography: To obtain structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.
Conclusion
5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid represents a high-value starting point for fragment-based library synthesis. Its "Rule of Three" compliance, coupled with the presence of two orthogonal handles for chemical elaboration, provides a robust platform for the rapid generation of diverse and novel chemical matter. The detailed protocols herein offer reliable methods for the synthesis of the core fragment and its diversification through established amide coupling and Suzuki-Miyaura reactions. This scaffold's inherent biological relevance, demonstrated by the numerous bioactive molecules containing the pyrazole-thiophene motif, makes it a compelling choice for researchers and drug development professionals seeking to expand their screening collections with high-quality, lead-like compounds.
References
- BOC Sciences. Scaffold-Based Building Blocks for Fragment-Based Drug Design.
- BenchChem.
- Gu, Y., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Smolecule. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3.
-
PubChem. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. [Link]
- Buchwald, S. L., & Mauger, C. M. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Marzaro, G., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters.
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Mohareb, R. M., et al. (2015). Synthesis of Pyrazole and Thiophene Derivatives Together with their Antitumor Evaluations. Journal of Modern Medicinal Chemistry.
- Discovery of pyrazole–thiophene derivatives as highly Potent, orally active Akt inhibitors. (2019). European Journal of Medicinal Chemistry.
- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
- Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (n.d.). RSC Advances.
- Sultana, N., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules.
- The 'rule of three' for fragment-based drug discovery: Where are we now?. (2025).
- Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. (2020). Bioorganic Chemistry.
- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Molbank.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synergypublishers.com [synergypublishers.com]
- 5. japsonline.com [japsonline.com]
- 6. chim.it [chim.it]
- 7. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. web.genewiz.com [web.genewiz.com]
- 12. Gene Fragments | 24 Hour Turnaround [genewiz.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the mechanistic reasoning behind common pitfalls and provide field-proven strategies for success.
Core Synthesis Pathway Overview
The most robust and widely employed route to 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid involves a two-step sequence:
-
Claisen Condensation: An initial Claisen condensation between a thiophene-derived methyl ketone (e.g., 2-acetylthiophene) and a dialkyl oxalate (e.g., diethyl oxalate) to form a 1,3-dicarbonyl intermediate (a diketoester).
-
Knorr Pyrazole Synthesis: The subsequent cyclocondensation of this intermediate with hydrazine hydrate. The presence of the ester and ketone functionalities on the dicarbonyl backbone typically directs the regioselectivity to favor the desired 3-carboxy-5-thiophenylpyrazole product.[1]
This pathway, while effective, has several critical points where yields can be compromised. This guide will address these issues systematically.
Caption: General workflow for the synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My yield for the initial Claisen condensation to form the 1,3-dicarbonyl intermediate is consistently below 40%. What are the most likely causes and how can I fix this?
A1: A low yield in this step is a frequent challenge and typically points to issues with the base, reaction conditions, or side reactions. The Claisen condensation is a reversible equilibrium, and success hinges on driving the reaction forward.
-
Causality: The reaction requires a strong base to deprotonate the α-carbon of the 2-acetylthiophene, which then acts as a nucleophile. For the reaction to be irreversible, the resulting 1,3-dicarbonyl product, which is more acidic than the starting materials, must be deprotonated by the base. This requires using at least a full equivalent of a sufficiently strong base.
-
Troubleshooting Strategies:
-
Base Selection and Stoichiometry: Using a catalytic amount of base is insufficient. You must use a stoichiometric amount (≥1.0 equivalent). Sodium ethoxide (NaOEt) in absolute ethanol is standard. For more challenging substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF can be more effective.
-
Anhydrous Conditions: Claisen condensations are highly sensitive to moisture. Water will consume the base and can hydrolyze the ester starting material. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reaction Temperature: The initial deprotonation is often performed at 0 °C or lower to minimize side reactions, such as the self-condensation of the ketone. After the addition of the diethyl oxalate, the reaction is typically allowed to warm to room temperature or gently heated to drive it to completion.
-
Data Summary: Base Selection for Claisen Condensation
| Base | Solvent | Typical Temperature | Key Considerations |
| Sodium Ethoxide (NaOEt) | Anhydrous Ethanol | 0 °C to Reflux | Standard, cost-effective choice. Ensure ethanol is absolutely dry. |
| Sodium Hydride (NaH) | Anhydrous THF, Dioxane | 0 °C to RT | Stronger, non-nucleophilic base. Drives equilibrium forward effectively. Requires careful handling. |
| Lithium tert-Butoxide | Anhydrous THF | 0 °C to RT | A good alternative for sterically hindered condensations.[2] |
| LDA | Anhydrous THF | -78 °C to 0 °C | Very strong base, useful for difficult deprotonations. Must be freshly prepared or titrated. |
Q2: After reacting my dicarbonyl intermediate with hydrazine, I've isolated a mixture of two regioisomers. How can I improve the selectivity for the 3-carboxylic acid isomer?
A2: This is the most critical challenge in many pyrazole syntheses. The formation of regioisomers occurs when an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine.[3] However, even with unsubstituted hydrazine, the reaction pathway can be influenced by conditions.
-
Causality: The hydrazine has two nucleophilic nitrogen atoms that can attack either of the two different carbonyl groups (the ketone or the ester-derived carbonyl). The initial site of attack and the subsequent cyclization/dehydration steps determine the final regioisomer.
-
Troubleshooting Strategies:
-
pH Control: The regioselectivity of the Knorr condensation is famously pH-dependent.[4] Under acidic conditions (e.g., using hydrazine sulfate or adding acetic acid as a solvent/catalyst), the reaction is generally initiated by the attack of the terminal nitrogen of the hydrazine at the more reactive ketone carbonyl. This pathway preferentially leads to the desired 5-substituted-1H-pyrazole-3-carboxylic acid ester.[1]
-
Solvent Choice: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl intermediate and the reactivity of the hydrazine. Protic solvents like ethanol or acetic acid are commonly used and often favor the desired isomer.
-
Leverage Electronic Differences: In your specific intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, the C4 ketone is generally more electrophilic and reactive towards nucleophiles than the C2 ester carbonyl. Running the reaction under mild acidic conditions strongly favors the initial attack at C4, leading almost exclusively to the ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate product.[1]
-
Q3: The final saponification of the ethyl ester is sluggish, and pushing it with heat seems to decompose my product. What is a more reliable hydrolysis protocol?
A3: Harsh hydrolysis conditions (high temperature, high base concentration) can lead to side reactions, including decarboxylation or degradation of the heterocyclic rings.
-
Causality: While saponification is a standard procedure, the pyrazole ring system can be sensitive. The goal is to find conditions that are effective for ester cleavage without being destructive to the core scaffold.
-
Troubleshooting Strategies:
-
Use Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for the hydrolysis of sterically hindered or electron-poor esters. The reaction can typically be run at room temperature in a mixture of THF and water, which improves the solubility of the ester.
-
Monitor Progress Carefully: Do not rely on a fixed reaction time. Follow the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC.
-
Controlled Acidification: Once the hydrolysis is complete, cool the reaction mixture in an ice bath before acidifying to precipitate the carboxylic acid product. Add the acid (e.g., 1M HCl) slowly to avoid a large temperature increase. The target pH should be well below the pKa of the carboxylic acid, typically pH 2-3.[5]
-
Q4: My final product is difficult to purify by column chromatography and recrystallization. Are there alternative methods?
A4: The amphoteric nature and often poor solubility of pyrazole carboxylic acids can make purification challenging.
-
Causality: The molecule possesses both a basic pyrazole ring and an acidic carboxylic acid group, leading to strong intermolecular interactions and zwitterionic character, which can complicate standard purification techniques.
-
Troubleshooting Strategies:
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[5] Dissolve the crude product in an organic solvent (like ethyl acetate). Extract this solution with an aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. Separate the layers, wash the aqueous layer with fresh ethyl acetate to remove any trapped impurities, and then carefully re-acidify the aqueous layer with cold 1M HCl to precipitate the pure product. Filter, wash with cold water, and dry.
-
Salt Formation and Crystallization: In some cases, purification can be achieved by forming a stable salt of the pyrazole.[6] This involves treating the crude material with an appropriate acid or base to form a salt, which can then be selectively crystallized. The pure salt is then neutralized to regenerate the final compound.
-
Frequently Asked Questions (FAQs)
Q: What is the single most critical parameter to control for maximizing overall yield?
A: Controlling the regioselectivity during the pyrazole formation step (Step 2) is paramount. A low yield from the initial Claisen condensation can often be improved by optimizing conditions, but a non-selective cyclization results in a mixture of isomers that is difficult and wasteful to separate, drastically reducing the yield of the desired product. Running this step under mild acidic conditions is the key to success.[1][4]
Q: Are there alternative synthetic routes that avoid the 1,3-dicarbonyl intermediate?
A: Yes, an alternative strategy involves the cyclocondensation of a thiophene-containing chalcone with hydrazine.[7] This involves first performing a Claisen-Schmidt condensation between 2-acetylthiophene and an appropriate aldehyde to form an α,β-unsaturated ketone (chalcone). This intermediate is then reacted with hydrazine. However, this route typically yields a pyrazoline, which must then be oxidized to the aromatic pyrazole.[3] This adds a step and may not directly yield the desired carboxylic acid functionality without further modifications.
Q: How can I definitively confirm that I have synthesized the correct 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid regioisomer and not the 3-thiophen-2-yl-1H-pyrazole-5-carboxylic acid isomer?
A: Unambiguous structural confirmation requires advanced NMR spectroscopy.
-
1H NMR: The chemical shift of the pyrazole C4-proton will be different for the two isomers.
-
13C NMR: The chemical shifts of the pyrazole ring carbons will differ significantly.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard. Look for a 3-bond correlation (³J) between the N-H proton of the pyrazole ring and the carbon of the thiophene ring attached to the pyrazole (C5). If you see this correlation, you have the 5-thiophenyl isomer. You would also expect to see correlations between the N-H proton and the pyrazole C3 and C5 carbons.
Q: Are there any "green" or more efficient methodologies for this synthesis?
A: The field is moving towards more sustainable practices. Some publications have explored using natural acidic media, such as citrus extract, to catalyze the cyclocondensation of chalcones to form pyrazoles, reducing the need for corrosive mineral acids.[7][8] Furthermore, for large-scale production, transitioning key steps to a continuous flow chemistry setup can offer significant advantages in safety, reaction control, and efficiency by allowing for precise control over temperature, pressure, and residence time.[9]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add sodium ethoxide (1.1 eq) to anhydrous ethanol (approx. 3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-acetylthiophene (1.0 eq) dropwise to the cooled solution. Stir for 15 minutes.
-
Add diethyl oxalate (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate, which can be used in the next step with or without further purification.
Protocol 2: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
-
Dissolve the crude ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (1.0 eq) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water to remove excess hydrazine and acid.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
References
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (MDPI) [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (RSC Publishing) [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (RSC Publishing) [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (PMC - NIH) [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (MDPI) [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (ResearchGate) [Link]
- Method for purifying pyrazoles.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (NIH) [Link]
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (PMC - PubMed Central) [Link]
-
Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents. (ResearchGate) [Link]
-
Synthesis of thiophene-appended pyrazolines via citrus juice-assisted cyclocondensation. (University of Mysore) [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (PMC - NIH) [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (IJRAR) [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (ResearchGate) [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (Pharmaguideline) [Link]
-
Pyrazole synthesis. (Organic Chemistry Portal) [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (DergiPark) [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (PMC - NIH) [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Activities. (Longdom Publishing) [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (RSC Publishing) [Link]
-
Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. (ResearchGate) [Link]
-
Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. (PubMed) [Link]
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (Journal of Applied Pharmaceutical Science) [Link]
-
General procedures for the purification of Carboxylic acids. (LookChem) [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. (ResearchGate) [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the Technical Support Center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Pyrazole carboxylic acids are foundational building blocks in pharmaceuticals and agrochemicals, making their purity paramount for reliable downstream applications and regulatory compliance.
However, their unique physicochemical properties—amphoteric nature, potential for strong hydrogen bonding, and varied substitution patterns—present distinct purification challenges. This document provides in-depth, field-tested troubleshooting advice and protocols to help you navigate these complexities and achieve your desired purity.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Rapid Troubleshooting Matrix
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Solubility / Poor Recovery | - Inappropriate solvent choice. - Zwitterionic character limiting solubility in neutral organic solvents. - Compound crashing out of solution too quickly. | - Employ mixed-solvent systems for recrystallization. - Utilize acid-base extraction to move the compound into an aqueous phase. - Screen a wider range of solvents with varying polarities. |
| Product "Oils Out" During Crystallization | - Solution is supersaturated at a temperature above the compound's melting point. - Presence of impurities depressing the melting point. | - Use a larger volume of solvent. - Lower the cooling rate (e.g., use a Dewar flask). - Add a seed crystal to induce nucleation. - Switch to a solvent with a lower boiling point.[1] |
| Persistent Colored Impurities | - Highly conjugated byproducts. - Residual metal catalysts forming colored complexes. | - Treat the hot solution with activated charcoal before filtration during recrystallization. - Perform a silica plug filtration or full column chromatography. |
| Incomplete Separation of Regioisomers | - Similar polarity and crystal packing of isomers (e.g., 1,3,5- vs. 1,4,5-substituted). | - High-performance column chromatography with a shallow gradient.[2][3] - Fractional crystallization with careful solvent selection.[1] - Derivatization to amplify polarity differences, followed by separation and deprotection. |
| Residual Palladium Catalyst Contamination | - Catalyst complexed with the pyrazole nitrogen. - Finely dispersed Pd(0) particles. | - Filtration through Celite® to remove heterogeneous Pd(0).[4] - Liquid-liquid extraction with an aqueous solution of a chelating agent (e.g., EDTA).[4] - Use of specialized metal scavenger resins.[5][6] |
| Product Decarboxylates Upon Heating | - Thermal instability, often exacerbated by acidic or basic conditions. | - Avoid high temperatures during purification. - Use room temperature purification methods like chromatography. - If heating is necessary, perform it under neutral pH conditions and for the shortest possible time.[7][8][9] |
In-Depth Protocols & Methodologies
Q1: My pyrazole carboxylic acid is poorly soluble in everything. How can I purify it without massive solvent volumes?
This is a classic problem stemming from the amphoteric nature of pyrazole carboxylic acids. They possess both a basic pyrazole ring (pKa of the protonated form ~2-3) and an acidic carboxylic acid group (pKa ~3-5). This can lead to strong intermolecular hydrogen bonding in the solid state and zwitterion formation, reducing solubility in many standard organic solvents.[10][11]
Solution: Acid-Base Extraction
This technique leverages the amphoteric character to selectively move your compound from an organic phase to an aqueous phase and back again, leaving neutral impurities behind.[12][13][14][15]
Caption: Acid-Base Extraction Workflow for Purification.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Remove Basic Impurities: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This will protonate and extract any basic impurities into the aqueous layer. Discard the aqueous layer.
-
Extract Product: To the remaining organic layer, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously. The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble sodium pyrazolecarboxylate salt.[14]
-
Separation: Allow the layers to separate. The desired product is now in the aqueous layer. Drain and collect the aqueous layer.
-
Isolate Neutral Impurities: The organic layer, containing neutral impurities, can be discarded.
-
Precipitation: Cool the collected aqueous layer in an ice bath and slowly acidify it by adding 2M HCl dropwise while stirring until the pH is ~2 (check with pH paper). The protonated, neutral pyrazole carboxylic acid will precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts, and then dry it under vacuum.
Q2: I ran a Suzuki coupling to synthesize my product, and now it's contaminated with palladium. How do I get rid of it?
Palladium contamination is a common and critical issue, especially in pharmaceutical development where strict limits on residual metals are enforced.[5] The pyrazole nitrogen can chelate with palladium, making it difficult to remove by simple filtration or standard chromatography.[16]
Solution: Multi-Step Palladium Removal Strategy
A combination of methods is often most effective.
Caption: Strategy for removing residual palladium catalyst.
-
Initial Filtration (Bulk Removal): After the reaction is complete, dilute the mixture with a solvent like ethyl acetate. Prepare a short pad of Celite® (diatomaceous earth) in a Büchner funnel and filter the reaction mixture through it. This will remove the bulk of the heterogeneous Pd(0) black.[4]
-
Scavenging (Chelation): Transfer the filtrate to a flask. Add a solid-supported metal scavenger, such as one with thiol functional groups (e.g., SiliaMetS Thiol, QuadraSil MP). These scavengers have a high affinity for palladium and will bind the residual soluble catalyst.[6]
-
Incubation: Stir the mixture at room temperature or with gentle heating (as recommended by the scavenger manufacturer) for several hours to ensure complete binding.
-
Final Filtration: Filter off the scavenger resin. The resulting solution should be significantly depleted of palladium.
-
Final Polish: Proceed with a final purification step like recrystallization or column chromatography to remove any remaining impurities and the last traces of palladium.
Q3: My synthesis produces two regioisomers that co-elute on my silica column. How can I separate them?
Separating regioisomers is a frequent challenge, as they often have very similar polarities.[2][3] Success depends on exploiting subtle differences in their structure.
Solution: Advanced Chromatographic and Crystallization Techniques
-
Optimize Column Chromatography:
-
Solvent System: Avoid highly polar single solvents like pure ethyl acetate. Instead, use a binary or ternary system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) and run a very shallow gradient. This increases the chance of resolving compounds with close Rf values.
-
Stationary Phase: If silica gel fails, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, reverse-phase HPLC (e.g., on a C18 column) can be effective, as it separates based on hydrophobicity rather than polarity.[17][18][19]
-
-
Fractional Recrystallization: This iterative method can enrich one isomer if there is a slight difference in solubility.
-
Protocol: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent. Cool the solution slowly to induce crystallization. The first crop of crystals will be enriched in the less soluble isomer. Filter this crop. Then, concentrate the mother liquor and cool again to get a second crop, which will be enriched in the more soluble isomer. Repeat the process on each fraction until the desired purity is achieved (monitor by ¹H NMR or LC-MS).[1]
-
Frequently Asked Questions (FAQs)
Q: What is the best analytical technique to assess the purity of my final product? A: A combination of techniques is ideal.
-
¹H NMR and ¹³C NMR: Excellent for confirming the structure, identifying isomers, and detecting organic impurities.
-
LC-MS: Provides purity information (as % area under the curve) and confirms the molecular weight of the main component and any impurities.
-
Elemental Analysis (CHN): Confirms the elemental composition of the bulk sample. A result within ±0.4% of the theoretical value is considered evidence of high purity.
-
Melting Point: A sharp melting point indicates high purity, whereas a broad melting range suggests the presence of impurities.
Q: Why is water sometimes a good anti-solvent for recrystallizing pyrazole carboxylic acids from ethanol? A: This is a classic mixed-solvent recrystallization technique.[1][20] Pyrazole carboxylic acids are often readily soluble in hot ethanol (a "good" solvent) but poorly soluble in water (an "anti-solvent"). By dissolving the compound in hot ethanol and then slowly adding water until the solution just becomes turbid, you create a solvent system where the compound is supersaturated at a high temperature. As this mixture cools slowly, the compound's solubility drops dramatically, promoting the formation of high-purity crystals.
Q: Can my pyrazole carboxylic acid form a zwitterion, and how does that affect purification? A: Yes. If the pKa of the protonated pyrazole ring is higher than the pKa of the carboxylic acid group, the compound can exist as a zwitterion (internal salt) in a specific pH range. Zwitterions are highly polar and often have high melting points and poor solubility in non-polar organic solvents, but good solubility in water.[11] This property is precisely what is exploited during acid-base extraction, where you intentionally form the carboxylate salt (anion) to move it into the aqueous phase. Understanding the potential for zwitterion formation is key to selecting the right solvents for either chromatography or crystallization.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UABDivulga. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
-
Acid–base extraction. (n.d.). Wikipedia. [Link]
-
How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016). Nature. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Pyrazole. (n.d.). Solubility of Things. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
- Method for purifying pyrazoles. (2011).
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2009). ResearchGate. [Link]
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015).
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystalline Properties. (n.d.). Longdom Publishing. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
- Method of removing palladium. (2005).
-
Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). Journal of Molecular Structure. [Link]
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013). European Patent Office. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2017). Catalysts. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2016). Organic & Biomolecular Chemistry. [Link]
-
Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. (2014). CrystEngComm. [Link]
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (2019). Inorganic Chemistry Frontiers. [Link]
-
Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. (2025). Letters in Organic Chemistry. [Link]
-
Bromination of pyrazole-3(5)-carboxylic acid. (2025). ResearchGate. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025). Organic Letters. [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025). ResearchGate. [Link]
-
Importance of pyrazole carboxylic acid in MOFs preparation. (2019). Arabian Journal of Chemistry and Environmental Research. [Link]
-
Pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Current Organic Synthesis. [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). ResearchGate. [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). Molecules. [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry. [Link]
-
Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (2007). Bioorganic & Medicinal Chemistry. [Link]
-
Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. (2020). Molbank. [Link]
-
Tartrazine. (n.d.). Wikipedia. [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). Archiv der Pharmazie. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. benchchem.com [benchchem.com]
Navigating the Solubility Challenges of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid: A Technical Support Guide
Prepared by the Senior Application Scientist Team
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Q1: What is the expected aqueous solubility of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid?
A1: The aqueous solubility of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is very low. Experimental data indicates a solubility of approximately 20 µg/mL at a neutral pH of 7.4[1]. This classifies the compound as "very slightly soluble" to "practically insoluble" in water under standard physiological conditions.
Q2: Why is this compound so poorly soluble in water?
A2: The poor aqueous solubility is a result of its molecular structure. The molecule contains a significant nonpolar component, consisting of the thiophene and pyrazole rings. While the carboxylic acid group is polar and capable of hydrogen bonding, its contribution is not sufficient to overcome the hydrophobicity of the larger aromatic system.
Q3: I'm seeing precipitation when I try to dissolve the compound in my aqueous buffer. What is the likely cause?
A3: Precipitation in aqueous buffers is a common issue and is most likely due to the low intrinsic solubility of the compound. If your buffer has a pH close to or below the pKa of the carboxylic acid group, the compound will exist predominantly in its neutral, less soluble form.
Q4: Are there any common organic solvents in which 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is expected to have good solubility?
Q5: Can I heat the solution to improve solubility?
A5: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, it is crucial to be cautious with this approach. Excessive heat can lead to the degradation of the compound. Always perform initial stability tests at your desired temperature before proceeding with this method for preparing stock solutions.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for systematically addressing solubility challenges.
Guide 1: Initial Solubility Screening
This guide will help you determine the most suitable solvent for your experiments.
-
Objective: To identify a single solvent or a co-solvent system that can dissolve 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid to the desired concentration.
-
Methodology:
-
Solvent Selection: Begin with a range of common laboratory solvents with varying polarities. A suggested starting panel is provided in the table below.
-
Small-Scale Test: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into separate glass vials.
-
Solvent Addition: Add a measured volume of the first solvent to achieve a target concentration (e.g., start with 1 mg/mL).
-
Observation and Agitation: Vortex the vial for 1-2 minutes at room temperature. Visually inspect for undissolved particles.
-
Gentle Heating (Optional): If the compound is not fully dissolved, warm the vial to 37-40°C for 5-10 minutes and observe any changes.
-
Incremental Solvent Addition: If the compound remains insoluble, incrementally add more solvent to decrease the concentration and repeat the agitation and observation steps.
-
Documentation: Record your observations for each solvent, noting whether the compound is freely soluble, partially soluble, or insoluble at the tested concentrations.
-
-
Data Summary: Expected Solubility Profile
| Solvent | Solvent Type | Expected Solubility | Rationale & Comments |
| Water (pH ~7) | Polar Protic | Very Low (~20 µg/mL)[1] | The hydrophobic thiophene and pyrazole rings dominate. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Very Low | Similar to water; the compound will be in its neutral, poorly soluble form. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A closely related amide is soluble at 12 mg/mL[2]. Expected to be an excellent solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | High | The amide analog is soluble at 8 mg/mL[2]. Another strong candidate. |
| Ethanol (EtOH) | Polar Protic | Moderate | The hydroxyl group can interact with the carboxylic acid, but the overall polarity is lower than water. |
| Methanol (MeOH) | Polar Protic | Moderate | Similar to ethanol, should be a reasonably effective solvent. |
| Acetone | Polar Aprotic | Moderate to Low | May have some success, but likely less effective than DMSO or DMF. |
| Acetonitrile (ACN) | Polar Aprotic | Low | Generally not a good solvent for complex polar molecules. |
| Dichloromethane (DCM) | Nonpolar | Very Low | The compound's polarity from the carboxylic acid and pyrazole nitrogens will limit solubility. |
| Hexanes | Nonpolar | Very Low | Mismatch in polarity will result in poor solubility. |
Guide 2: Overcoming Poor Aqueous Solubility - pH Adjustment
For experiments requiring an aqueous solution, manipulating the pH is a powerful technique to enhance the solubility of carboxylic acids.
-
Principle of Causality: 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a weak acid. In an acidic to neutral environment (low pH), it exists predominantly in its protonated, neutral form, which is poorly soluble in water. By increasing the pH to a level above its pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in water.
-
Experimental Workflow:
-
Prepare a Slurry: Suspend the desired amount of the compound in your target aqueous buffer (e.g., PBS).
-
Basification: While stirring, add a small amount of a dilute base, such as 0.1 M NaOH, dropwise.
-
Monitor for Dissolution: Continue to add the base incrementally until the compound fully dissolves. The solution should become clear.
-
pH Measurement: Measure the final pH of the solution. This will give you an indication of the pH required to maintain solubility.
-
Important Consideration: Be mindful that altering the pH of your solution may impact the stability of your compound or interfere with downstream biological assays. Always perform control experiments to validate this approach.
-
-
Visualizing the Workflow:
Caption: Workflow for pH-dependent solubility enhancement.
Guide 3: Advanced Strategies - Co-solvents and Salt Formation
When pH adjustment is not feasible or sufficient, co-solvents or preparing a stable salt form are effective alternatives.
-
Co-solvent Approach:
-
Principle: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a poorly soluble compound. The co-solvent reduces the overall polarity of the aqueous phase, making it more favorable for the hydrophobic portions of the solute.
-
Common Co-solvents: For biological applications, DMSO, ethanol, and polyethylene glycol (PEG) are frequently used.
-
Methodology:
-
Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
For your final working solution, add the stock solution to your aqueous buffer in a stepwise manner, ensuring the final concentration of the organic solvent is low (typically <1% v/v) to avoid impacting your experimental system.
-
Vortex thoroughly after each addition.
-
Crucial Check: Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.
-
-
-
Salt Formation:
-
Principle: Creating a salt of the carboxylic acid with a suitable base can significantly improve its aqueous solubility and dissolution rate. The salt form is ionic and more readily solvated by water.
-
Common Counter-ions: For acidic compounds, common salt-forming bases include sodium hydroxide, potassium hydroxide, calcium hydroxide, and various amines.
-
General Procedure:
-
Dissolve the carboxylic acid in a suitable organic solvent.
-
Add a stoichiometric amount of the chosen base.
-
The resulting salt will often precipitate from the organic solvent and can be isolated by filtration.
-
The isolated salt can then be dissolved directly in an aqueous medium.
-
-
Note: This is a chemical modification and should be undertaken with a clear understanding of the synthetic procedures involved.
-
III. Concluding Remarks
The solubility of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid presents a common challenge that can be systematically addressed. For non-aqueous applications, polar aprotic solvents like DMSO and DMF are highly recommended. For aqueous systems, a pH-adjustment strategy to deprotonate the carboxylic acid is the most direct and effective method. In cases where pH manipulation is not an option, the use of a co-solvent system or the synthesis of a more soluble salt form are powerful alternative strategies. We recommend a stepwise and methodical approach to solubility testing to identify the optimal conditions for your specific experimental needs.
IV. References
-
PubChem. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
stability and degradation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Technical Support Center: 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid
A Guide to Ensuring Compound Stability and Integrity in Research and Development
Welcome to the technical support center for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. As Senior Application Scientists, we have compiled this guide to address the common stability and degradation challenges encountered during the handling, storage, and experimental use of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide both practical troubleshooting advice and a deeper understanding of the molecule's chemical behavior.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most pressing issues you may face during your experiments. We begin with common observations and move toward more complex degradation phenomena.
FAQ 1: Solution Discoloration and Precipitation
Question: I've noticed a yellow to brown discoloration in my stock solution of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, which was prepared in DMSO and stored at room temperature for a week. What is causing this, and is the compound degrading?
Answer: Discoloration is a common indicator of degradation, particularly for aromatic and heterocyclic compounds. The thiophene moiety, in particular, can be susceptible to oxidation. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, which can lead to the formation of colored byproducts. Additionally, prolonged exposure to light can induce photodegradation.
Troubleshooting Steps:
-
Storage Conditions:
-
Short-term (days to weeks): Store solutions at 2-8°C in amber vials to protect from light.
-
Long-term (weeks to months): Aliquot stock solutions into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Solvent Choice:
-
While DMSO is a common solvent, it is hygroscopic and can contain trace amounts of water, which may facilitate hydrolysis over time. For long-term storage, consider less reactive solvents if solubility permits, or ensure the use of anhydrous DMSO.
-
-
Inert Atmosphere:
-
For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.
-
FAQ 2: Inconsistent Results in Biological Assays
Question: I'm seeing a gradual loss of potency of my compound in a cell-based assay over the course of the experiment (48-72 hours). Could this be a stability issue in the cell culture medium?
Answer: Yes, this is a strong possibility. The physiological conditions of cell culture media (aqueous environment, pH ~7.4, 37°C, presence of various salts and biomolecules) can promote the degradation of your compound. The carboxylic acid group may also interact with components in the media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Key Considerations:
-
Hydrolytic Stability: The pyrazole ring system can be susceptible to hydrolysis under certain pH conditions. While generally stable at neutral pH, prolonged incubation at 37°C can accelerate this process.
-
Metabolic Stability: If you are using cell lines with metabolic activity (e.g., hepatocytes), your compound may be undergoing enzymatic degradation.
FAQ 3: Appearance of Unexpected Peaks in HPLC Analysis
Question: During the analysis of a stressed sample of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, I observed several new peaks in my reverse-phase HPLC chromatogram. How can I identify the source of these peaks?
Answer: The appearance of new peaks is the primary indicator of degradation. A systematic approach using forced degradation studies is the most effective way to identify these unknown peaks. By subjecting the compound to specific stress conditions, you can generate the potential degradation products and characterize them.
Common Degradation Pathways and Potential Products:
-
Oxidative Degradation: The thiophene ring is often the primary site of oxidation. Expect to see products such as thiophene-S-oxide.
-
Photodegradation: Exposure to UV or even ambient light can lead to complex reactions, including ring opening or polymerization.[1]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway.
-
Acid/Base Hydrolysis: Extreme pH conditions can lead to the opening of the pyrazole or thiophene rings, although these are generally stable aromatic systems.
Caption: Potential degradation pathways for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Technical Guide: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3]
Recommended Stress Conditions
The following table outlines the recommended starting conditions for forced degradation studies. The goal is to achieve 5-20% degradation of the parent compound.
| Stress Condition | Reagent and Concentration | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours | Ring opening (less likely), ester hydrolysis (if applicable) |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours | Ring opening (less likely), ester hydrolysis (if applicable) |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of thiophene sulfur |
| Thermal | 80°C (in solid state and solution) | 48 hours | Decarboxylation | |
| Photostability | ICH Q1B conditions (UV & Vis light) | Room Temp | As per guidelines | Photodegradation, ring opening |
Experimental Protocol: Oxidative Degradation
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
In a clear glass vial, add 1 mL of the stock solution.
-
Add 1 mL of 3% hydrogen peroxide solution.
-
Prepare a control sample with 1 mL of stock solution and 1 mL of water.
-
-
Incubation:
-
Store both vials at room temperature, protected from light, for 24 hours.
-
-
Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., with sodium bisulfite for oxidative stress).
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Analytical Troubleshooting for Stability Studies
Issue: Poor Peak Shape or Shifting Retention Times
-
Cause: The carboxylic acid moiety can interact with the silica support of C18 columns, leading to tailing. Changes in mobile phase pH can also affect the ionization state and retention time.
-
Solution:
-
Use a low pH mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid.[4]
-
Employ a column with low silanol activity or an end-capped column.
-
Ensure the mobile phase is well-buffered.
-
Issue: Inability to Separate Degradation Products from the Parent Peak
-
Cause: The degradation products may be structurally very similar to the parent compound, making separation challenging with standard C18 columns.
-
Solution:
-
Method Optimization: Adjust the mobile phase composition (organic solvent ratio), try a different organic modifier (e.g., methanol instead of acetonitrile), or change the pH.
-
Alternative Column Chemistry: Consider a phenyl-hexyl or a polar-embedded column to achieve different selectivity.
-
UPLC-MS/MS: For complex mixtures of degradants, UPLC-MS/MS provides higher resolution and the ability to distinguish compounds by their mass-to-charge ratio.[5][6][7][8]
-
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector |
| Column Temp | 30°C |
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SPE-LC-MS investigations for the isolation and fractionation of acidic oil degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of controlling regioselectivity in pyrazole synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Regioselectivity
The synthesis of pyrazoles, a critical scaffold in medicinal chemistry and agrochemicals, often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can lead to the formation of two distinct regioisomers.[1][3] The ability to selectively synthesize one isomer over the other is a frequent and significant challenge for synthetic chemists. This guide will equip you with the knowledge to diagnose and solve these regioselectivity issues in your own experiments.
Troubleshooting Guide
This section addresses specific problems you might be encountering in the lab. Each question is followed by a detailed explanation of the underlying causes and actionable steps to resolve the issue.
Q1: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors influencing the regiochemical outcome?
When a mixture of regioisomers is formed, it's crucial to understand the competing factors at play. The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[3]
-
Electronic Effects: The inherent electronic properties of the substituents on the 1,3-dicarbonyl compound are a key determinant. Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[3] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the nearby carbonyl.
-
Steric Effects: The size of the substituents on both the dicarbonyl compound and the hydrazine can significantly influence which carbonyl group is attacked. A bulky group on either reactant will sterically hinder the approach of the other, favoring attack at the less sterically encumbered carbonyl.[3]
-
Reaction Conditions: This is often the most readily adjustable and impactful factor. Parameters such as solvent, temperature, and pH can dramatically shift the isomeric ratio.[3] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3]
Q2: I've tried changing the temperature and reaction time, but I'm still getting a poor isomeric ratio. What solvent-based strategies can I employ?
Solvent choice can have a profound effect on regioselectivity, often by influencing the stability of intermediates and transition states.
Recent studies have highlighted the remarkable effect of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), in dramatically improving regioselectivity.[4] These solvents are non-nucleophilic and can facilitate the desired reaction pathway without competing with the hydrazine for attack on the more reactive carbonyl group.[4] In contrast, traditional solvents like ethanol can sometimes act as competing nucleophiles, leading to lower regioselectivity.[4]
Data Summary: Solvent Effects on Regioselectivity
| 1,3-Dicarbonyl Reactant | Hydrazine | Solvent | Isomer Ratio (Desired:Undesired) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 36:64 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [4] |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dione | Methylhydrazine | EtOH | 64:36 | [4] |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dione | Methylhydrazine | TFE | 98:2 | [4] |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dione | Methylhydrazine | HFIP | >99:<1 | [4] |
Q3: My starting materials are sensitive to harsh acidic or basic conditions. Are there any milder, catalyst-driven methods to control regioselectivity?
Yes, several modern synthetic methods utilize catalysis to achieve high regioselectivity under milder conditions, expanding the scope of compatible functional groups.
-
Iron-Catalyzed Synthesis: An iron-catalyzed route has been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols.[5]
-
Copper-Catalyzed Cycloadditions: Copper-catalyzed sydnone-alkyne cycloaddition reactions offer a robust method for constructing 1,4-disubstituted pyrazoles.[5][6]
-
Base-Mediated Cycloadditions: A novel base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a regioselective route to polysubstituted pyrazoles under mild conditions.[7][8]
These methods often proceed through different mechanisms than the traditional Knorr synthesis, offering alternative pathways to access the desired regioisomer.
Frequently Asked Questions (FAQs)
Q: How can I reliably characterize the two different regioisomers to determine the success of my reaction?
Distinguishing between pyrazole regioisomers is critical and can typically be achieved using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons will differ between the two isomers. For unambiguous assignment, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between substituents and the pyrazole ring protons, confirming their relative positions.[9]
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive structural proof of the regioisomer.
-
Mass Spectrometry (MS): While MS will show the same mass for both isomers, fragmentation patterns in techniques like MS/MS might differ, providing clues to the structure.
Q: Can the stoichiometry of the reactants influence the regioselectivity?
While less commonly exploited than solvent or catalyst choice, reactant stoichiometry can sometimes influence the regiochemical outcome. Recent studies using transient flow methodology have revealed complex reaction kinetics, including autocatalytic pathways, suggesting that the initial ratio of reactants can affect the isomeric ratio.[10] This is an emerging area of investigation and could be a variable to consider in your optimization studies.
Q: Are there synthetic strategies that completely avoid the formation of regioisomers?
Yes, several strategies are designed to be inherently regioselective, bypassing the issues associated with unsymmetrical 1,3-dicarbonyls.
-
Synthesis from α,β-Unsaturated Carbonyls and Hydrazines: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines can lead to the formation of pyrazolines, which can then be oxidized to pyrazoles.[1]
-
1,3-Dipolar Cycloadditions: The [3+2] cycloaddition of diazo compounds with alkynes is a powerful and often highly regioselective method for pyrazole synthesis.[5]
-
Multi-component Reactions: Some multi-component reactions are designed to produce a single regioisomer by controlling the order of bond formation.[11]
Decision Workflow for Regioselective Pyrazole Synthesis
A decision-making workflow for selecting a synthetic strategy.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from the work of Fustero et al., demonstrating the use of HFIP to achieve high regioselectivity.[4]
Objective: To synthesize 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.
Materials:
-
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione
-
Methylhydrazine
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (5 mL), add methylhydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.
-
Characterize the product using NMR to confirm the structure and determine the isomeric ratio.
Expected Outcome: This procedure should yield the desired 5-(2-furyl) pyrazole regioisomer with a selectivity of approximately 97:3.[4]
Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis
Key factors that determine the outcome of pyrazole synthesis.
References
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hughes, D. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2012). UABDivulga. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2021). ResearchGate. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules. Available at: [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2014). ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (2022). Pharmaguideline. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). PubMed. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. Available at: [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). Molecules. Available at: [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). Molecules. Available at: [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2021). Organic Chemistry Frontiers. Available at: [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2022). MDPI. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this important heterocyclic compound. Our approach is rooted in established chemical principles to ensure the integrity and reproducibility of your experimental work.
Synthesis Troubleshooting
The most common and reliable method for synthesizing 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid involves a two-step process: the Knorr pyrazole synthesis to form the ethyl ester precursor, followed by hydrolysis to the desired carboxylic acid. This section will address potential issues in both stages.
Step 1: Knorr Pyrazole Synthesis of Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate
This reaction involves the cyclocondensation of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate with hydrazine.
Q1: My Knorr pyrazole synthesis is resulting in a low yield. What are the common causes and how can I optimize the reaction?
Low yields in the Knorr synthesis of this pyrazole ester can often be attributed to several factors.[1] It is crucial to ensure the purity of your starting 1,4-dicarbonyl compound, as impurities can lead to unwanted side products.[1] The reaction should be conducted under neutral or weakly acidic conditions, as a pH below 3 can favor the formation of furan byproducts.[1] While heating is often necessary, prolonged exposure to high temperatures can lead to degradation.[1]
Troubleshooting Low Yields in Knorr Pyrazole Synthesis
| Potential Cause | Explanation | Recommended Solution |
| Impure Starting Material | The 1,4-dicarbonyl starting material, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, may contain impurities that interfere with the reaction. | Purify the dicarbonyl compound by recrystallization or column chromatography before use. |
| Incorrect pH | The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can promote the formation of a furan byproduct over the desired pyrazole.[1] | Use a weak acid catalyst, such as acetic acid, and consider the addition of a buffer like sodium acetate.[2] |
| Suboptimal Temperature | Excessive heat can lead to the degradation of starting materials or the product. | Optimize the reaction temperature. Start with refluxing ethanol and adjust as needed. Microwave-assisted heating can sometimes reduce reaction times and improve yields.[1] |
| Reaction Time | Both insufficient and excessive reaction times can lead to lower yields. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Hydrazine Quality | Hydrazine hydrate can degrade over time. | Use fresh, high-quality hydrazine hydrate for the best results. |
Q2: I am observing the formation of a significant byproduct. How can I identify and minimize it?
The most likely byproduct in this reaction is the isomeric pyrazole, ethyl 3-thiophen-2-yl-1H-pyrazole-5-carboxylate. This arises from the non-regioselective reaction of hydrazine with the unsymmetrical 1,3-dicarbonyl compound.
To minimize the formation of the undesired isomer, it is advisable to carry out the reaction at a lower temperature, which can enhance the regioselectivity. The choice of solvent can also influence the isomeric ratio.
Another potential byproduct is a furan derivative, which can form under strongly acidic conditions.[1] Maintaining a weakly acidic to neutral pH is key to avoiding this.
Experimental Protocol: Knorr Synthesis of Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate
This step involves the conversion of the ethyl ester to the final carboxylic acid, typically through base-catalyzed hydrolysis.
Q3: The hydrolysis of my ethyl ester is incomplete or very slow. What can I do to drive the reaction to completion?
Incomplete hydrolysis is a common issue. To ensure complete conversion, consider the following:
-
Base Concentration: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. A 2M aqueous solution is a good starting point.
-
Reaction Temperature: Heating the reaction mixture is usually necessary. Refluxing in a suitable solvent like ethanol or a mixture of ethanol and water is common.
-
Reaction Time: Hydrolysis can sometimes be slow. Monitor the reaction by TLC until the starting ester spot is no longer visible.
-
Solubility: Ensure the ester is sufficiently soluble in the reaction medium. Using a co-solvent like ethanol or THF with the aqueous base can improve solubility.
Q4: During workup, I am getting a low yield of the carboxylic acid after acidification. Where might my product be going?
A low yield upon acidification can be due to several factors:
-
Incomplete Precipitation: The carboxylic acid may have some solubility in the acidic aqueous solution. Chilling the solution in an ice bath before filtration can help maximize precipitation.
-
Premature Decarboxylation: Pyrazole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic or basic conditions.[1][3] Avoid excessive heating during both hydrolysis and the subsequent workup.
-
Emulsion Formation: During the extraction process, emulsions can form, trapping the product. Using a brine wash can help break up emulsions.
Experimental Protocol: Hydrolysis of Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate
-
Dissolve the ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Purification and Characterization
Q5: My final product, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, is difficult to purify. What are the recommended methods?
The primary method for purifying the final product is recrystallization. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. If the product is still impure, column chromatography on silica gel can be employed. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective.
Another purification technique involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid.
Q6: What are the expected 1H and 13C NMR chemical shifts for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid?
While specific literature data for this exact compound can be scarce, based on analogous structures, the following are expected chemical shift ranges in DMSO-d6.
Expected NMR Data for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (in DMSO-d6)
| Proton/Carbon | Expected Chemical Shift (ppm) | Notes |
| Pyrazole-CH | 6.8 - 7.2 | Singlet |
| Thiophene-H | 7.0 - 7.8 | Multiplets |
| Pyrazole-NH | 13.0 - 14.0 | Broad singlet, exchangeable with D2O |
| Carboxylic Acid-OH | 12.0 - 13.5 | Broad singlet, exchangeable with D2O |
| Pyrazole-C | 105 - 150 | |
| Thiophene-C | 125 - 145 | |
| Carboxylic Acid-C=O | 160 - 165 |
Disclaimer: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the synthesis and purification workflows.
Caption: Synthetic pathway for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Caption: Purification workflow for the final product.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from [Link]
-
Cherry. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Retrieved from [Link]
-
PubMed. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice : r/Chempros. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reaction with dioxygen of a Cu(i) complex of 1-benzyl-[3-(2′-pyridyl)]pyrazole triggers ethyl acetate hydrolysis: acetato-/pyrazolato-, dihydroxo-. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE. Retrieved from [Link]
-
ResearchGate. (2025). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Polarographic Studies on the Reduction of Ethyl 2,3-Dioxo- butyrate-2-arylhydrazono-3-semicarbazones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
Springer. (n.d.). Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]
-
PubMed. (n.d.). 2-Ethyl-1-[5-(4-methylphenyl)pyrazol-3-yl]-3-(thiophene-2-carbonyl)isothiourea: molecular ribbons containing three types of hydrogen-bonded ring. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Thiophene-Containing Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of thiophene-containing pyrazoles. This guide is designed to provide troubleshooting assistance and address common side reactions encountered during the synthesis of these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to offer practical, field-tested insights to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.
Thiophene and pyrazole rings are crucial pharmacophores in medicinal chemistry, and their combination often leads to molecules with enhanced biological activities.[1][2] However, the synthetic pathways to these hybrid molecules are not without their challenges. This guide will address specific issues in a question-and-answer format, explaining the underlying chemistry and providing actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Yields and Mixture of Products in Gewald Aminothiophene Synthesis
Question: I'm attempting a Gewald synthesis to prepare a 2-aminothiophene precursor for my pyrazole synthesis, but I'm getting low yields and a complex mixture of side products. What's going wrong?
Answer: The Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, is a powerful tool but can be prone to side reactions if not properly controlled.[3][4] The primary challenges often stem from the initial Knoevenagel condensation and subsequent sulfur addition steps.
Underlying Causality:
The initial condensation between the active methylene nitrile and the carbonyl compound can be reversible and may not proceed to completion, leading to unreacted starting materials. Furthermore, the subsequent reaction with elemental sulfur can lead to the formation of polysulfides and other over-sulfurized byproducts, especially at elevated temperatures. Dimerization of the activated nitrile can also occur.[4]
Troubleshooting Protocol: Optimizing the Gewald Reaction
-
Catalyst and Solvent Selection:
-
Catalyst: Instead of traditional bases like piperidine or triethylamine, consider using a milder, more effective catalyst such as L-proline or N-methylpiperazine functionalized polyacrylonitrile fiber.[3] These can promote the Knoevenagel condensation more efficiently and minimize side reactions.
-
Solvent: Microwave-assisted synthesis in a solvent like ethanol can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[3]
-
-
Temperature Control:
-
Maintain a moderate reaction temperature (typically 50-80 °C) during the sulfur addition step. Overheating can lead to the formation of unwanted byproducts.
-
-
Stoichiometry of Sulfur:
-
Use a slight excess of elemental sulfur (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the intermediate. However, a large excess should be avoided to minimize the formation of polysulfides.
-
-
Stepwise vs. One-Pot:
-
If a one-pot reaction is problematic, consider a stepwise approach. First, perform the Knoevenagel condensation and isolate the intermediate. Then, react the purified intermediate with sulfur and a base. This can provide better control over each step.
-
Data Summary: Comparison of Gewald Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 40-60 | [5] |
| L-Proline | Ethanol | 50 | 75-90 | [3] |
| Microwave | Ethanol | 120 (MW) | 80-95 | [3] |
Issue 2: Lack of Regioselectivity in Pyrazole Ring Formation
Question: When I react my thiophene-containing 1,3-dicarbonyl compound with a substituted hydrazine, I get a mixture of two regioisomers that are very difficult to separate. How can I control the regioselectivity?
Answer: Regioselectivity is a well-documented challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[6] The outcome is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on both reactants.
Underlying Causality:
The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound. The relative reactivity of these carbonyls is influenced by the electronic effects of the thiophene ring and the other substituent. The choice of solvent and catalyst can also play a crucial role in directing the reaction pathway.[7]
Troubleshooting Workflow: Controlling Regioselectivity
Caption: Workflow for troubleshooting regioselectivity in pyrazole synthesis.
Experimental Protocol: Regioselective Synthesis via Hydrazone Intermediate
-
Hydrazone Formation:
-
Dissolve the thiophene-containing 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Add the substituted hydrazine (1 equivalent) and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature until TLC analysis indicates the formation of the hydrazone intermediate.
-
Isolate and purify the hydrazone.
-
-
Cyclization:
-
Dissolve the purified hydrazone in a suitable solvent (e.g., acetic acid or toluene).
-
Heat the reaction mixture to reflux until cyclization is complete (monitor by TLC).
-
Cool the reaction, remove the solvent under reduced pressure, and purify the desired pyrazole regioisomer.[7]
-
Issue 3: N-Alkylation vs. C-Alkylation Side Reactions
Question: I am trying to N-alkylate my thiophene-pyrazole, but I am observing significant amounts of C-alkylation as a side product. How can I improve the selectivity for N-alkylation?
Answer: The N-alkylation of pyrazoles can be complicated by competing C-alkylation, particularly at the C3 and C5 positions, which can be nucleophilic. The regioselectivity of alkylation is influenced by the nature of the alkylating agent, the base, and the solvent.[8][9]
Underlying Causality:
The pyrazole anion, formed upon deprotonation, is an ambident nucleophile with electron density on both nitrogen atoms and the carbon atoms of the ring. "Hard" alkylating agents (e.g., dimethyl sulfate) tend to favor N-alkylation, while "softer" alkylating agents (e.g., alkyl iodides) can lead to more C-alkylation. The counterion of the base and the polarity of the solvent also play a role in directing the site of alkylation.[10]
Troubleshooting Protocol: Selective N-Alkylation
-
Choice of Base and Solvent:
-
Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF to generate the pyrazole anion cleanly.
-
Alternatively, potassium carbonate (K2CO3) in acetone or acetonitrile is a milder system that often favors N-alkylation.[9]
-
-
Alkylating Agent:
-
Employ alkyl halides in the order of reactivity: R-I > R-Br > R-Cl. For simple alkyl groups, using the bromide or chloride can sometimes reduce the amount of C-alkylation compared to the more reactive iodide.
-
Consider using alkylating agents like dialkyl sulfates or alkyl triflates, which are harder electrophiles and generally favor N-alkylation.
-
-
Temperature Control:
-
Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
-
Phase-Transfer Catalysis:
-
In some cases, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (e.g., dichloromethane/water with a base like NaOH) can improve the selectivity for N-alkylation.
-
Issue 4: Unwanted Formylation of the Thiophene Ring during Vilsmeier-Haack Reaction
Question: I am using the Vilsmeier-Haack reaction to introduce a formyl group onto the pyrazole ring, but I am also getting formylation on the thiophene ring. How can I achieve selective formylation?
Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic rings.[11] Thiophene is highly susceptible to electrophilic substitution, particularly at the 2-position, making it prone to formylation under Vilsmeier-Haack conditions.[12][13]
Underlying Causality:
Both the pyrazole and thiophene rings are activated towards electrophilic attack by the Vilsmeier reagent (a chloroinium ion). The relative reactivity of the two rings determines the selectivity of the reaction. If the thiophene ring is unsubstituted or has electron-donating groups, it can be as reactive or even more reactive than the pyrazole ring.[14][15]
Troubleshooting Protocol: Selective Pyrazole Formylation
-
Reaction Temperature:
-
Conduct the reaction at a lower temperature (e.g., 0-10 °C). The formylation of the thiophene ring is often more temperature-sensitive than that of the pyrazole ring.
-
-
Stoichiometry of the Vilsmeier Reagent:
-
Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent (pre-formed or generated in situ from POCl3 and DMF). Using a large excess can lead to di-formylation and other side reactions.
-
-
Protecting Groups:
-
If the 2-position of the thiophene is available and highly reactive, consider temporarily installing a protecting group that can be easily removed later, such as a bromine atom.
-
-
Alternative Formylating Agents:
-
For sensitive substrates, consider alternative, milder formylating agents such as hexamethylenetetramine in trifluoroacetic acid (Duff reaction) or triethyl orthoformate with an acid catalyst, although these may require more optimization.
-
Issue 5: Dehalogenation during Suzuki Coupling Reactions
Question: I am performing a Suzuki cross-coupling reaction with a halogenated thiophene-pyrazole and a boronic acid, but I am observing a significant amount of dehalogenated starting material as a byproduct. What is causing this, and how can I prevent it?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling.[16] It is often more prevalent with electron-rich heteroaromatic halides.
Underlying Causality:
Several mechanisms can lead to dehalogenation. One common pathway involves the reaction of the organopalladium intermediate with a hydride source in the reaction mixture (e.g., from the solvent or impurities). Another possibility is a competitive protodeboronation of the boronic acid, which can also lead to the formation of byproducts that facilitate dehalogenation.[17]
Troubleshooting Protocol: Minimizing Dehalogenation in Suzuki Coupling
-
Choice of Palladium Catalyst and Ligand:
-
Use a catalyst system that favors rapid oxidative addition and reductive elimination over competing side reactions. Catalysts with bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often effective.[16]
-
-
Base and Solvent:
-
Use a carefully chosen base. While potassium carbonate is common, other bases like cesium carbonate or potassium phosphate may be more effective in certain cases.
-
Ensure the use of dry, degassed solvents to minimize potential hydride sources. A mixture of dioxane and water is commonly used, but for sensitive substrates, anhydrous solvents like toluene or DMF might be better.[18]
-
-
Boronic Acid Quality:
-
Use high-quality boronic acid or its corresponding boronate ester. Impurities in the boronic acid can contribute to side reactions.
-
-
Reaction Temperature and Time:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Prolonged reaction times at high temperatures can increase the extent of dehalogenation.
-
Data Summary: Common Suzuki Coupling Conditions for Heteroaryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh3)4 | PPh3 | Na2CO3 | Dioxane/H2O | 90 | [18] |
| Pd2(dba)3 | XPhos | K3PO4 | Toluene | 100 | [16] |
| Pd(OAc)2 | SPhos | Cs2CO3 | DMF | 80 | [19] |
References
- Bentham Science Publishers. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene.
- Elkanzi, N. A. A. (2017). Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. Journal of the Chinese Chemical Society.
- Bentham Science Publishers. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene.
- Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.
- PubMed. (2021). New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. Anticancer Agents in Medicinal Chemistry.
- Synergy Publishers. (2015). Synthesis of Pyrazole and Thiophene Derivatives Together with their Antitumor Evaluations. Journal of Modern Medicinal Chemistry.
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1TK_6DQpgu7ZsWbF9LraNBTQopXt6i_Arbu3QCl0GXh7AXphL-vwa6ynnyH4xete6bP4di-RGTQldbbiXQPiqW2bPz0c_zWtQ1ZGTwcHYntto391zTdTH_NBnaLT-32Pb1uGidDFdGvCXvztd4eb9iSspY24462IwBqg553ZVOBXzBzMiUsbyokZ3CpWcYZ3FRi7s7wO5e1XNR4qM3SXMw3Y9pOylvPxhIxP-M9Oyp0uq_uzUIPV6yPwNr5jhnAoF0ff3IZqUrQu06mfy5EC1ZXNoki6FqNodF0VVYG6MGiZ_8mXv5T3zovWpRp-awg9bTFJjaTQZH0hYV54Okw==]([Link]
- MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules.
- MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition.
- ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
- Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Reddit. (2025). Vilsmeier-Haack. r/OrganicChemistry.
- ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
- Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society.
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Technical Support Center: Enhancing the Biological Activity of 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid derivatives. This guide is designed to provide practical, experience-driven advice to help you navigate common challenges in synthesis, optimization, and biological evaluation. Our goal is to explain the "why" behind experimental choices, ensuring your research is built on a foundation of scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My initial synthesis of the 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A1: This is a classic challenge in pyrazole synthesis, particularly when using asymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The formation of two regioisomers occurs because either nitrogen of the hydrazine can react with either carbonyl group of the diketone.[1][2]
Troubleshooting Steps:
-
Choice of Hydrazine: If you are using a substituted hydrazine, the steric and electronic properties of the substituent play a crucial role. Bulky substituents on the hydrazine can favor the formation of one regioisomer over the other.
-
Reaction Conditions:
-
Solvent: Changing the polarity of the solvent can influence the reaction pathway. Experiment with both protic (e.g., ethanol) and aprotic (e.g., N,N-dimethylacetamide) solvents.[2]
-
Catalyst: The use of catalysts like nano-ZnO has been shown to improve yields and can also influence regioselectivity.[1]
-
Temperature: Running the reaction at lower temperatures can sometimes favor the thermodynamically more stable product, potentially increasing the yield of the desired regioisomer.
-
-
Purification: If a mixture is unavoidable, careful column chromatography is often necessary. A thorough analysis of the polarity differences between your desired isomer and the undesired one will be key to successful separation.
Q2: I am trying to synthesize amide derivatives from my pyrazole carboxylic acid, but the yields are consistently low. What are the likely causes and solutions?
A2: Low yields in amide coupling reactions are a frequent issue. The problem often lies in the activation of the carboxylic acid, the choice of coupling reagents, or the reaction conditions. The pyrazole ring itself can also influence the reactivity of the carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amide coupling yields.
Detailed Explanation:
-
Reagent Purity: Ensure your starting 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid and the amine are pure and dry. Water can quench the activated species.
-
Coupling Reagents: Carbodiimide-mediated coupling using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a standard and effective method under mild conditions.[3] Alternatively, using titanium(IV) chloride with a base like pyridine has also proven effective for these systems.[3][4]
-
Reaction Conditions:
-
Solvent: Use anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
-
Temperature: Start the reaction at 0°C when adding the coupling reagents to control the exothermic reaction and then allow it to warm to room temperature.
-
Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction without interfering with the coupling.
-
-
Work-up: Ensure that the work-up procedure is not leading to product loss. Acidic or basic washes should be done carefully to avoid hydrolysis of the amide product.
Q3: My synthesized compounds show poor solubility in aqueous buffers for biological assays. How can I address this?
A3: Poor aqueous solubility is a common hurdle in drug development. The aromatic nature of the pyrazole and thiophene rings contributes to the lipophilicity of these compounds.
Strategies to Improve Solubility:
-
Formulation:
-
Co-solvents: The use of a small percentage (typically 1-5%) of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) is a standard practice. However, be mindful of the potential for DMSO to affect cellular assays at higher concentrations.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that enhance solubility.
-
-
Structural Modification (Lead Optimization):
-
Introduce Polar Groups: If you are in the lead optimization phase, consider adding polar functional groups to the molecule. This could involve modifying a peripheral substituent to include a hydroxyl, amino, or carboxylic acid group. The pyrazole ring itself can serve as a bioisostere to replace an arene, which can improve physicochemical properties like water solubility.[5]
-
Salt Formation: If your molecule has a basic nitrogen or an acidic proton, salt formation can dramatically increase aqueous solubility.
-
Troubleshooting Guides
Guide 1: Interpreting Structure-Activity Relationship (SAR) Data
You've synthesized a series of derivatives and have your initial biological activity data. The key is to now logically plan the next round of synthesis.
Scenario: You have modified the amide portion of your 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid amide and see varying levels of activity.
SAR Decision Pathway:
Caption: Decision pathway for interpreting initial SAR data.
Key Considerations from Literature:
-
Position 3 (Carboxamide): The carboxamide group at this position is often crucial for activity, likely participating in hydrogen bonding with the biological target.[3][6]
-
Position 5 (Thiophene/Aryl): Substitutions at this position, often with an aryl ring, can significantly impact potency. These groups likely interact with hydrophobic pockets in the target protein.[6][7]
-
Position 1 (Pyrazole Nitrogen): Substitution on the pyrazole nitrogen can modulate the compound's properties and selectivity.[6] For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be important for potent activity.[6][8]
Example Application: If you find that bulky, lipophilic groups on the amide nitrogen increase activity, this suggests the target has a corresponding hydrophobic pocket. Your next steps would be to probe the size and electronic requirements of this pocket with different substituents.
Guide 2: Troubleshooting Inconsistent Biological Assay Results
Inconsistent results in biological assays can be frustrating and can derail a project. A systematic approach is needed to identify the source of the variability.
Common Causes and Solutions:
| Potential Issue | Troubleshooting Steps | Rationale |
| Compound Precipitation | 1. Visually inspect wells after compound addition.2. Reduce final compound concentration.3. Increase DMSO concentration slightly (if tolerated by the assay). | Precipitated compound is not bioavailable, leading to artificially low activity readings. |
| Assay Interference | 1. Run a control with the compound in an assay lacking the biological target (e.g., no enzyme).2. Check for colorimetric or fluorescent interference. | The compound itself may absorb light or fluoresce at the same wavelength as the assay readout, giving false positive or negative results. |
| Cellular Toxicity | 1. Run a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel.[9] 2. Compare the IC50 for the primary target with the CC50 for cytotoxicity. | If the compound is toxic to the cells at the concentrations used, the observed effect may be due to cell death rather than specific target inhibition. |
| Inconsistent Compound Plating | 1. Use automated liquid handlers for compound dilution and plating.2. Ensure thorough mixing of stock solutions. | Manual pipetting can introduce variability, especially with viscous DMSO stocks. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDCI/HOBt
This protocol provides a reliable method for synthesizing amide derivatives from 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Materials:
-
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (1 equivalent)
-
Desired amine (1.1 equivalents)
-
EDCI (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DCM or DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in anhydrous DCM.
-
Add the desired amine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add HOBt and DIPEA to the reaction mixture and stir for 5 minutes.
-
Add EDCI portion-wise and stir the reaction at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- Schönauer, E. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry.
- Lan, R. et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- Smolecule. 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide.
- Kanwal, I. et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules.
- Al-Ostath, A. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
- Wang, Z. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B.
- ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
- Kanwal, I. et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health.
- Patel, S. et al. (2017). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). ResearchGate.
- Zhang, Y. et al. (2024). Scaffold hopping approach to the novel hexacyclic pyrazol-3-amide derivatives as potential multi-target insect growth regulators candidates. Pesticide Biochemistry and Physiology.
- BenchChem. (2025). Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide.
- Ben-M'barek, K. et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
- Hu, Y. et al. (2011). Classification of Scaffold Hopping Approaches. National Institutes of Health.
- Aouad, M. R. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Pyrazole-Based Compound Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide you with actionable strategies and in-depth insights to anticipate, identify, and mitigate toxicity issues associated with this important class of heterocyclic compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, its metabolic liabilities and potential for off-target effects can present significant challenges during drug development.
This resource is structured into two main sections: a Troubleshooting Guide for addressing specific experimental issues, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding. Our goal is to equip you with the scientific rationale and practical methodologies needed to navigate the complexities of pyrazole-related toxicity.
Troubleshooting Guide
This section is formatted as a series of common problems encountered in the lab, followed by detailed, step-by-step guidance.
Issue 1: My lead pyrazole compound shows significant hepatotoxicity in in vitro assays (e.g., HepG2 cytotoxicity). What are my immediate next steps?
Answer:
Initial signs of hepatotoxicity are a critical juncture in lead optimization. The primary goal is to determine the underlying mechanism—is it intrinsic toxicity of the parent compound, or is it mediated by the formation of reactive metabolites? A systematic approach is essential.
Causality: Hepatotoxicity with pyrazole-containing compounds is often linked to metabolic activation by cytochrome P450 enzymes (CYPs), particularly CYP2E1. This can lead to the formation of reactive oxygen species (ROS) and subsequent oxidative stress, or the generation of electrophilic intermediates that form adducts with cellular macromolecules. The metabolite 4-hydroxypyrazole, for instance, has been shown to be a key mediator of pyrazole-induced liver toxicity.
Experimental Workflow:
-
Confirm the Finding: Repeat the cytotoxicity assay in multiple liver-derived cell lines (e.g., HepG2, Huh7) and consider using primary human hepatocytes for greater clinical relevance.
-
Assess Metabolic Stability: Conduct a metabolic stability assay using human liver microsomes (HLMs) or S9 fractions. A compound that is rapidly metabolized is more likely to form toxic byproducts.
-
Reactive Metabolite (RM) Trapping: This is a crucial experiment. Incubate your compound with HLMs in the presence of a trapping agent like glutathione (GSH). Analyze the reaction mixture by LC-MS/MS to identify any GSH adducts. The presence of such adducts is strong evidence for the formation of electrophilic reactive metabolites.
-
CYP Inhibition/Induction Profiling: Determine if your compound is an inhibitor or inducer of major CYP isoforms. Potent inhibition or induction can lead to drug-drug interactions and alter the metabolic profile, contributing to toxicity. Pyrazole itself is a known inhibitor of alcohol dehydrogenase and can interact with CYPs.
Decision-Making Workflow:
Validation & Comparative
A Comparative Analysis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid Scaffold as a Novel Hsp90 Inhibitor
A Senior Application Scientist's Guide to Evaluating a Promising Anticancer Agent
In the landscape of oncology drug discovery, the molecular chaperone Heat shock protein 90 (Hsp90) remains a pivotal target. Its role in the conformational maturation and stability of a multitude of oncogenic client proteins makes it a linchpin in cancer cell proliferation, survival, and metastasis. Consequently, the development of potent and selective Hsp90 inhibitors is a field of intense research. This guide provides a comparative analysis of a promising novel chemical scaffold, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, against established Hsp90 inhibitors, offering a framework for its evaluation as a potential therapeutic agent.
While the parent compound, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, serves as a versatile synthetic building block, recent studies have illuminated the potent anti-proliferative and Hsp90 inhibitory activity of its derivatives. Notably, a derivative of this scaffold, referred to herein as Compound-T (based on "Compound 8" from a key study), has demonstrated significant efficacy in hepatocellular carcinoma models, warranting a closer examination of its performance relative to well-characterized Hsp90 inhibitors currently in clinical development.[1]
This guide will objectively compare the performance of this novel pyrazole-thiophene scaffold with three prominent Hsp90 inhibitors: Onalespib (AT13387) , Ganetespib (STA-9090) , and Alvespimycin (17-DMAG) . The comparison will be grounded in both biochemical and cellular assays, providing researchers with a comprehensive overview of the potential of this new chemical class.
Comparative Performance of Hsp90 Inhibitors
The efficacy of an Hsp90 inhibitor is determined by its ability to bind to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins and subsequent cell death. The following table summarizes the key performance metrics for Compound-T and the selected established inhibitors, providing a quantitative basis for comparison.
| Inhibitor | Chemical Class | Biochemical IC50 (Hsp90) | Cellular GI50/IC50 | Key Cellular Model(s) |
| Compound-T | Diarylpyrazole | 2.67 µM | 83 nM | HepG2 (Hepatocellular Carcinoma)[1] |
| Onalespib (AT13387) | Resorcinol Isoxazole Amide | ~1 nM (Kd)[2][3] | 3 - 55 nM | A375, HCT116, NCI-H1975[2][4] |
| Ganetespib (STA-9090) | Triazolone | ~4 nM | 2 - 84 nM | OSA 8, NSCLC cell lines, Melanoma cell lines[5][6][7] |
| Alvespimycin (17-DMAG) | Geldanamycin Analog | 62 nM | 2.1 - 32 nM | A2058, SKBR3, SKOV3[8][9] |
Biochemical IC50 values represent the concentration of the inhibitor required to reduce Hsp90 activity by 50% in a cell-free assay. Cellular GI50/IC50 values represent the concentration required to inhibit cell growth or viability by 50%. Data is compiled from multiple sources and assay conditions may vary.
From this data, it is evident that while Compound-T demonstrates potent cellular activity in the nanomolar range, its direct biochemical inhibition of Hsp90 is in the micromolar range. This suggests that the cellular efficacy may be a result of excellent cell permeability and accumulation, or potentially, the engagement of other cellular targets. In contrast, Onalespib, Ganetespib, and Alvespimycin exhibit potent, direct inhibition of Hsp90 in the low nanomolar range, which translates to their potent cellular antiproliferative effects.
Mechanism of Action and Downstream Effects
The primary mechanism of action for all these inhibitors is the competitive binding to the ATP pocket in the N-terminal domain of Hsp90. This disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. A hallmark of effective Hsp90 inhibition is the depletion of these oncoproteins and a compensatory upregulation of other heat shock proteins, notably Hsp70.
Sources
- 1. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. gap-26.com [gap-26.com]
- 4. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Activity of the Heat Shock Protein 90 Inhibitor Ganetespib in Melanoma | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating the Mechanism of Action for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as a Lactate Dehydrogenase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as an inhibitor of Lactate Dehydrogenase (LDH). The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] While the specific biological target of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is not extensively documented, its structural motifs suggest a potential role as an enzyme inhibitor.
A compelling hypothesis for its mechanism of action is the inhibition of Lactate Dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis. Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, even in the presence of oxygen.[3][4] This metabolic reprogramming makes cancer cells highly dependent on LDH, particularly the LDHA isoform, for regenerating NAD+ to sustain high glycolytic rates.[3][5][6] Consequently, inhibiting LDH has emerged as a promising therapeutic strategy in oncology.[7][8][9]
This guide will compare the validation process for our lead compound, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, against a panel of well-characterized LDH inhibitors. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.
The Competitive Landscape: A Panel of Reference LDH Inhibitors
To objectively assess the performance of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, we will utilize the following reference compounds, each with a distinct profile:
-
GSK2837808A: A highly potent and selective inhibitor of LDHA, serving as a benchmark for high-affinity binding.[7][10][11] It is known to be an NADH-competitive inhibitor.[10][12]
-
FX-11: A selective, reversible, and competitive inhibitor of LDHA that has been shown to reduce ATP levels, induce oxidative stress, and inhibit tumor progression in preclinical models.[13][14][15][16][17]
-
Oxamic acid: A structural analog of pyruvate, it acts as a competitive inhibitor of LDH.[2][4][18][19] While less potent than other synthetic inhibitors, it is a classic example of a substrate-mimicking inhibitor.
The Glycolytic Pathway and LDH Inhibition
The diagram below illustrates the central role of LDH in the Warburg effect and the point of intervention for our hypothesized inhibitor.
Caption: The Warburg Effect and the Role of LDH Inhibition.
A Multi-Tiered Approach to Mechanism of Action Validation
We will employ a systematic, three-tiered validation workflow. This approach begins with direct biochemical evidence of enzyme inhibition, progresses to confirmation of target engagement within the complex cellular milieu, and culminates in the assessment of the functional cellular consequences of this engagement.
Caption: A Three-Tiered Workflow for MoA Validation.
Tier 1: Biochemical Validation - Enzyme Kinetics
Causality: The foundational step is to ascertain whether 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid directly inhibits the catalytic activity of purified LDH enzyme. This in vitro assay isolates the enzyme and substrate from other cellular components, providing a clear, direct measure of inhibition and allowing for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: LDH Enzyme Activity Assay (Spectrophotometric)
This protocol is based on the principle that LDH catalyzes the interconversion of pyruvate and lactate with the concomitant conversion of NADH to NAD+. The reaction can be monitored by measuring the decrease in absorbance at 340 nm, as NADH absorbs at this wavelength while NAD+ does not.[20][21][22]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.
-
Substrate Solution: Prepare a 20 mM solution of sodium pyruvate in the assay buffer.
-
Cofactor Solution: Prepare a 2.5 mM solution of NADH in the assay buffer. Protect from light.
-
Enzyme Solution: Prepare a working solution of purified human LDHA (e.g., from a commercial supplier) in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, GSK2837808A, FX-11, and Oxamic acid in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of NADH solution to each well.
-
Add 10 µL of various concentrations of the test compound or reference inhibitors (serially diluted from the stock solution) to the appropriate wells. For control wells, add 10 µL of DMSO.
-
Add 10 µL of the LDHA enzyme solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the pyruvate substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary: Biochemical Inhibition
| Compound | Hypothesized IC50 (LDHA) | Known IC50 (LDHA) |
| 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | To be determined | N/A |
| GSK2837808A | ~2.6 nM[7][11] | |
| FX-11 | Ki of ~8 µM[13] | |
| Oxamic acid | Micromolar range, varies by isoform[2][18] |
Tier 2: Biophysical Validation - Cellular Target Engagement
Causality: While an in vitro assay confirms direct enzyme inhibition, it does not prove that the compound can enter a cell and bind to its target in the crowded intracellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[23][24][25] A positive thermal shift provides strong evidence of target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a cancer cell line with high LDHA expression (e.g., HeLa or A549) to 80-90% confluency.
-
Treat the cells with the test compound or reference inhibitors at a concentration of 10x their biochemical IC50 for 1-2 hours. Include a vehicle control (DMSO).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature. Include a non-heated control (25°C).
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[25]
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble LDHA in each sample by Western blotting using an anti-LDHA antibody.
-
Quantify the band intensities using densitometry.
-
For each treatment condition, plot the percentage of soluble LDHA relative to the non-heated control against the temperature.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition. The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization.
-
Comparative Data Summary: Target Engagement
| Compound | Hypothesized ΔTm (°C) | Expected Outcome |
| 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | To be determined | Positive shift if binding occurs |
| GSK2837808A | Significant positive shift[26] | |
| FX-11 | Positive shift | |
| Oxamic acid | Positive shift |
Tier 3: Cellular Validation - Functional Consequences
Causality: Having confirmed direct binding and inhibition in cells, the final tier of validation is to demonstrate that this target engagement leads to the expected downstream physiological effects. For an LDH inhibitor, this involves measuring a reduction in cellular lactate production and a subsequent impact on cell viability, particularly in glycolysis-dependent cancer cells.
Experimental Protocol 1: Cellular Lactate Production Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound or reference inhibitors. Include a vehicle control.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Sample Collection:
-
Lactate Quantification:
-
Quantify the L-lactate concentration in the collected medium using a commercial lactate assay kit (either colorimetric or bioluminescent). These kits typically use LDH to convert lactate to pyruvate, which is coupled to a reaction that produces a measurable signal proportional to the lactate concentration.[28][29]
-
-
Data Analysis:
-
Normalize the lactate concentration to the total protein content for each well.
-
Calculate the percentage of lactate production inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 for lactate production.
-
Experimental Protocol 2: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or reference inhibitors for 72 hours.
-
-
Viability Assessment:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).[30][31][32][33]
-
Living cells with active dehydrogenases will reduce the tetrazolium salt to a colored formazan product.
-
For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the cytotoxic IC50 value.
-
Comparative Data Summary: Cellular Assays
| Compound | Hypothesized Lactate EC50 | Hypothesized Cytotoxicity IC50 | Known Cellular Effects |
| 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | To be determined | To be determined | N/A |
| GSK2837808A | Potent inhibition of lactate production in multiple cancer cell lines[11] | Induces apoptosis and inhibits proliferation in Snu398 cells[7] | |
| FX-11 | Inhibits glycolysis | Reduces cell proliferation in pancreatic cancer cells[13][16] | |
| Oxamic acid | Reduces lactate production[9] | Inhibits proliferation and induces apoptosis in cervical cancer cells[9] |
Conclusion
By systematically progressing through this three-tiered validation framework, researchers can build a robust body of evidence to either confirm or refute the hypothesis that 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid functions as an inhibitor of Lactate Dehydrogenase. This comparative approach, benchmarked against known inhibitors, ensures that the experimental findings are placed in the proper context, providing a solid foundation for further preclinical development. The successful validation of this mechanism of action would position this compound as a promising candidate for targeting the metabolic vulnerabilities of cancer.
References
-
Arias-Garcia, M., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
-
Boudreau, A., et al. (2018). Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. The EMBO Journal. [Link]
-
Cameron, A., et al. (2004). Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase. Journal of Combinatorial Chemistry. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Boudreau, A., et al. (2018). Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. PubMed. [Link]
-
Bioassays for anticancer activities. Semantic Scholar. [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cells. [Link]
-
Laboratory 4 Assay for L-Lactate Dehydrogenase. [Link]
-
Arias-Garcia, M., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Taylor & Francis Online. [Link]
-
Ippolito, L., et al. (2022). Revisiting the Warburg Effect with Focus on Lactate. MDPI. [Link]
-
Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. MDPI. [Link]
-
Guideline for anticancer assays in cells. ResearchGate. [Link]
-
Analysis of the Warburg Effect and Lactate Dehydrogenase Inhibition in SK-BR3, MDA-MB-453, DLD-1, and HT-29 Cancer Cells. Digital Showcase @ University of Lynchburg. [Link]
-
Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed. [Link]
-
LDH Kinetic Assay Protocol Guide. Scribd. [Link]
-
Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences. [Link]
-
NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels. STAR Protocols. [Link]
-
How to measure lactate level. Dr.Oracle. [Link]
-
Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells. Spandidos Publications. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. MDPI. [Link]
-
Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. PNAS. [Link]
-
Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology. [Link]
-
FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS. Anticancer Research. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]
-
L-Lactate determination in HeLa cell culture. ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Lactate Testing for Athletes: The Ultimate Resource. Upside Strength. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. ResearchGate. [Link]
-
LDH Cytotoxicity Assay Kit. Creative Biolabs. [Link]
-
Biochemistry, Lactate Dehydrogenase. StatPearls. [Link]
Sources
- 1. Enzyme Kinetics [unm.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Revisiting the Warburg Effect with Focus on Lactate [mdpi.com]
- 4. Digital Showcase @ University of Lynchburg - Student Scholar Showcase: Analysis of the Warburg Effect and Lactate Dehydrogenase Inhibition in SK-BR3, MDA-MB-453, DLD-1, and HT-29 Cancer Cells [digitalshowcase.lynchburg.edu]
- 5. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK 2837808A | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 8. tandfonline.com [tandfonline.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSK2837808A | LDHA inhibitor | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. tycmhoffman.com [tycmhoffman.com]
- 21. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 22. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lactate-Glo™ Assay | Lactate Detection Assay | Lactate Assay [promega.jp]
- 29. researchgate.net [researchgate.net]
- 30. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid Analogs
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid analogs. We will explore the synthetic strategies, compare the biological activities of various derivatives against key therapeutic targets, and provide detailed experimental protocols to support further research and development in this promising area of medicinal chemistry. The pyrazole-thiophene scaffold has emerged as a privileged structure, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
The Core Scaffold: A Foundation for Diverse Biological Activity
The 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid core represents a versatile template for the design of potent and selective therapeutic agents. The pyrazole ring is a key pharmacophore found in numerous approved drugs, while the thiophene moiety is known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3] The carboxylic acid group, or its amide bioisosteres, provides a crucial interaction point with various biological targets.
Caption: Core chemical structure of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
I. Anticancer Activity: Dual Inhibition of EGFR and VEGFR-2
A significant area of investigation for this class of compounds is their potential as anticancer agents, particularly as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] These two receptor tyrosine kinases play crucial roles in tumor growth, proliferation, and angiogenesis. The crosstalk between EGFR and VEGFR-2 signaling pathways makes dual inhibition a promising strategy to overcome drug resistance.[6]
EGFR and VEGFR-2 Signaling Pathways
Caption: Simplified EGFR and VEGFR-2 signaling pathways.
Structure-Activity Relationship for Anticancer Activity
Systematic modifications of the 5-thiophen-2-yl-1H-pyrazole-3-carboxamide scaffold have revealed key structural features that govern its anticancer potency. The following table summarizes the inhibitory activities of representative analogs against cancer cell lines and target kinases.
| Compound | R1 (Pyrazole N1) | R2 (Amide) | Cell Line | IC50 (µM) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 1 | H | -NH2 | MCF-7 | 6.57 | 16.25 (wild-type) | 242.94 | [4][5] |
| HepG2 | 8.86 | 17.8 (T790M) | |||||
| 2 | -COCH2-Ph | -NH2 | MCF-7 | 8.08 | - | 35.85 | [4][5] |
| 3 | -COCH3 | -NH-Ph-4-F | A549 | - | 0.20 | 0.22 | [7] |
| 4 | H | -NH-Ph-4-Cl | HepG-2 | 0.209 | 0.209 | 0.195 | [8][9] |
Key SAR Insights:
-
Pyrazole N1-substitution: An unsubstituted N1 position on the pyrazole ring appears to be favorable for potent cytotoxicity.[5] However, substitution with small alkyl or acyl groups can modulate activity and selectivity towards either EGFR or VEGFR-2.
-
Amide Substitution: The nature of the substituent on the carboxamide at the C3 position is critical. Aromatic and heteroaromatic rings with various substitution patterns have been explored. Electron-withdrawing groups on a phenyl ring attached to the amide nitrogen generally enhance activity.
-
Thiophene Ring: Modifications on the thiophene ring are less explored in the reviewed literature, suggesting its importance for maintaining the core pharmacophore.
Experimental Protocols
Caption: General synthetic workflow for the target compounds.
Step-by-Step Synthesis:
-
Chalcone Synthesis: To a solution of an appropriately substituted acetophenone and thiophene-2-carboxaldehyde in ethanol, an aqueous solution of potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized to afford the chalcone intermediate.[10]
-
Pyrazole Formation: The chalcone is refluxed with hydrazine hydrate (or a substituted hydrazine) in a suitable solvent like ethanol or acetic acid for several hours. After cooling, the product is precipitated by adding water, filtered, and purified by recrystallization to yield the 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid ester.
-
Amide Coupling: The carboxylic acid ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide. The resulting acid is then coupled with a desired amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in a solvent like DMF or dichloromethane to yield the final carboxamide analog.[11]
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 kinases.
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP solution, and a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, test compound, and assay buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation and Detection: Initiate the kinase reaction by adding the ATP and substrate solution. Incubate for a specified time (e.g., 30-60 minutes) at 37°C. The amount of ADP produced, which is proportional to the kinase activity, can be measured using a commercial kit such as ADP-Glo™.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6]
II. Anti-inflammatory Activity: Selective COX-2 Inhibition
Certain 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid analogs have shown potent anti-inflammatory activity through the selective inhibition of cyclooxygenase-2 (COX-2).[12][13] Selective COX-2 inhibitors are desirable as they are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Structure-Activity Relationship for Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is highly dependent on the nature and position of substituents on the pyrazole and thiophene rings.
| Compound | R1 (Pyrazole N1) | R3 (Pyrazole C3) | R5 (Pyrazole C5) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-sulfamoylphenyl | - | trifluoromethyl | 0.04 | >375 | [14] |
| 5 | Phenyl | Thiophene | Phenyl | - | - | [13] |
| 6 | Phenyl | Thiophene-Cl | Phenyl | Potent | - | [13] |
| 7 | Phenyl | Thiophene-Br | Phenyl | Potent | - | [13] |
Key SAR Insights:
-
Aryl Substituents: The presence of aryl groups at the N1 and C5 positions of the pyrazole ring is a common feature in many potent COX-2 inhibitors.
-
Halogenation: Introduction of a halogen atom, such as chlorine or bromine, on the thiophene ring can enhance the anti-inflammatory activity.[13]
-
Sulfonamide Moiety: A key feature of celecoxib, a well-known selective COX-2 inhibitor, is the p-sulfamoylphenyl group at the N1 position, which is crucial for its high selectivity.
Experimental Protocols
This fluorometric assay measures the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, and a fluorometric probe.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, the test compound, and incubate for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
III. Antimicrobial Activity
Derivatives of the 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[10][15][16]
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial efficacy is influenced by the substituents on the pyrazole and the carboxamide moiety.
| Compound | R (Amide) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 8 | -NH-Ph-4-Cl | S. aureus | - | A. niger | - | [10] |
| 9 | -NH-Ph-4-OCH3 | E. coli | - | C. albicans | - | [10] |
| 10 | -NH-Ph-4-CH3 | B. subtilis | - | - | - | [17] |
| 11 | -NH-Ph-2-Cl | S. aureus | 3.125 | A. fumigatus | 6.25 | [9] |
Key SAR Insights:
-
Amide Substituents: The presence of electron-withdrawing or electron-donating groups on the phenyl ring of the carboxamide can significantly impact the antimicrobial spectrum and potency.
-
Halogens: Chloro-substituted analogs have shown promising activity against both bacteria and fungi.[10]
Experimental Protocol
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of this core structure can lead to potent and selective inhibitors for a range of biological targets, including key enzymes in cancer, inflammation, and microbial infections. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore and optimize these promising compounds, paving the way for the discovery of next-generation therapeutics.
References
-
Dimerization and activation of EGFR and VEGFR2 initiate downstream signaling... - ResearchGate. [Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing). [Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - NIH. [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH. [Link]
-
Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed. [Link]
-
Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]
-
Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed. [Link]
-
An efficient route to synthesis of pyrazoline carboxamides bearing thiophene moiety as antimicrobial agents - Der Pharma Chemica. [Link]
-
Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
-
Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ResearchGate. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC - NIH. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]
-
Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. [Link]
-
Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies | Request PDF - ResearchGate. [Link]
-
VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... - ResearchGate. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Publishing. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. [Link]
-
Green Approach for the Synthesis of Thiophenyl Pyrazoles and Isoxazoles by Adopting 1,3-dipolar Cycloaddition Methodology and Their Antimicrobial Activity - PubMed. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. [Link]
-
Synthesis, characterization of some Novel N-Substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-(substituted) phenyl)4,5 dihydro-1H-pyrazole and its pharmacological studies. | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. [Link]
-
Mechanostimulation-Induced Cell Adhesion and Interaction with the Extracellular Matrix. [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Request PDF - ResearchGate. [Link]
-
VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
- 12. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Green approach for the synthesis of thiophenyl pyrazoles and isoxazoles by adopting 1,3-dipolar cycloaddition methodology and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid for Researchers and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid stands out as a valuable scaffold due to the combined presence of the thiophene and pyrazole moieties, which are prevalent in a wide array of biologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's efficacy to aid researchers in making informed decisions for their synthetic strategies.
Introduction to a Privileged Scaffold
The convergence of the electron-rich thiophene ring and the versatile pyrazole core in 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid creates a unique chemical entity with significant potential for interacting with biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in numerous pharmaceuticals. The thiophene moiety, a sulfur-containing aromatic ring, is also a well-established pharmacophore known to modulate the physicochemical and biological properties of drug candidates. The carboxylic acid functional group provides a convenient handle for further derivatization, making this molecule an attractive starting point for the development of new therapeutic agents.
This guide will dissect two primary synthetic pathways to 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid:
-
Route 1: The Classical Knorr Pyrazole Synthesis via a 1,3-Dicarbonyl Intermediate. This well-established, two-step approach involves an initial Claisen condensation to construct a key β-ketoester intermediate, followed by a cyclization reaction with hydrazine.
-
Route 2: Alternative Approaches and Future Directions. This section will explore other potential, albeit less documented for this specific target, synthetic strategies that could offer advantages in terms of efficiency, regioselectivity, or environmental impact.
Route 1: The Knorr Pyrazole Synthesis - A Step-by-Step Analysis
The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely utilized method for the preparation of pyrazole derivatives.[1] The key to this synthesis is the formation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine derivative.[2][3] For the synthesis of our target molecule, this translates into a two-step process starting from the readily available 2-acetylthiophene.
Step 1: Claisen Condensation for the Synthesis of the Key Intermediate, Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate
The first step involves a crossed Claisen condensation between 2-acetylthiophene and diethyl oxalate. This reaction is a fundamental carbon-carbon bond-forming reaction that creates the requisite 1,3-dicarbonyl moiety.[4] The choice of a strong base, such as sodium ethoxide, is critical to deprotonate the α-carbon of 2-acetylthiophene, forming a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of diethyl oxalate.
Experimental Protocol: Synthesis of Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate
A detailed procedure for a similar Claisen condensation is as follows:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 equivalents) in anhydrous ethanol, is added a solution of 2-acetylthiophene (1 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol.
-
The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a dilute acid, such as hydrochloric acid, to neutralize the excess base.
-
The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate.
-
Purification is typically achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol is crucial as the presence of water would quench the sodium ethoxide base and hydrolyze the ester functionalities.
-
Stoichiometry: A slight excess of diethyl oxalate and sodium ethoxide is often used to ensure complete consumption of the starting 2-acetylthiophene.
-
Reaction Monitoring: TLC is an indispensable tool to monitor the progress of the reaction and determine the optimal reaction time, preventing the formation of side products.
Step 2: Cyclocondensation with Hydrazine to Form Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate
The newly synthesized β-ketoester is then subjected to a cyclocondensation reaction with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Experimental Protocol: Synthesis of Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate
A general procedure for this cyclization is as follows:[5]
-
A solution of ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, is treated with hydrazine hydrate (1.1 to 1.5 equivalents).
-
The reaction mixture is heated to reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is then partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The crude ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent Choice: Acetic acid can act as both a solvent and a catalyst for the cyclization reaction. Ethanol is also a common choice, providing a protic medium to facilitate the reaction.
-
Excess Hydrazine: A slight excess of hydrazine hydrate is used to drive the reaction to completion.
-
Heating: The reaction is typically heated to reflux to provide the necessary activation energy for the cyclization and dehydration steps.
Step 3: Hydrolysis to the Final Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.
Experimental Protocol: Synthesis of 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid
A typical basic hydrolysis procedure is as follows:
-
Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a dilute acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford the pure 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Visualization of the Knorr Synthesis Pathway
Caption: Knorr synthesis pathway to the target molecule.
Comparison of Synthetic Routes
| Parameter | Route 1: Knorr Synthesis |
| Starting Materials | 2-Acetylthiophene, Diethyl Oxalate, Hydrazine Hydrate |
| Number of Steps | 3 |
| Overall Yield | Moderate to Good |
| Scalability | Readily scalable |
| Regioselectivity | Generally good, but can be an issue with substituted hydrazines |
| Advantages | Well-established, reliable, uses readily available starting materials |
| Disadvantages | Multi-step process, requires careful control of reaction conditions |
Route 2: Alternative Synthetic Strategies
While the Knorr synthesis is a workhorse for pyrazole formation, other methods could present advantages. For the synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, a notable alternative involves a one-pot, multicomponent approach.
One-Pot Synthesis from Arenes and Carboxylic Acids
A more convergent and potentially more efficient strategy involves the one-pot synthesis of pyrazoles directly from arenes and carboxylic acids.[6] This method circumvents the need to isolate the 1,3-dicarbonyl intermediate. In the context of our target molecule, this would involve the acylation of thiophene with a suitable carboxylic acid derivative to form the ketone in situ, followed by a second acylation to generate the β-diketone, and finally, cyclization with hydrazine.
Conceptual Workflow for a One-Pot Synthesis
Caption: Conceptual one-pot synthesis workflow.
Advantages of a One-Pot Approach:
-
Increased Efficiency: Reduces the number of workup and purification steps, saving time and resources.
-
Improved Atom Economy: Minimizes waste by telescoping multiple reactions.
-
Potentially Higher Overall Yield: Avoids losses associated with isolating intermediates.
Challenges:
-
Reaction Compatibility: All reagents and intermediates must be compatible under the same reaction conditions.
-
Optimization: Finding the optimal conditions for a multicomponent reaction can be more complex than for a stepwise synthesis.
Conclusion and Future Perspectives
The classical Knorr pyrazole synthesis provides a reliable and well-documented pathway to 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. Its stepwise nature allows for straightforward optimization and purification of intermediates. For researchers requiring a robust and scalable method, this remains the recommended approach.
However, the development of more efficient and environmentally friendly synthetic methodologies is an ongoing endeavor in organic chemistry. One-pot multicomponent reactions represent a promising alternative that could significantly streamline the synthesis of this valuable scaffold. Further research into the development of a one-pot procedure specifically for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is warranted and could provide a more sustainable and cost-effective route for its production.
This guide has provided a comprehensive overview of the primary synthetic routes to 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, equipping researchers with the necessary knowledge to select the most appropriate method for their specific needs. The detailed protocols and mechanistic insights aim to facilitate the successful synthesis of this important molecule for applications in drug discovery and development.
References
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Fustero, S., et al. (2011). Synthesis of Pyrazoles by Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds.
-
Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(3), 733. [Link]
- Celon Pharma. (2020).
-
Boruah, M., et al. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 12(43), 8696-8703. [Link]
- Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326.
-
Ali, M. A., et al. (2014). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 19(11), 18686-18700. [Link]
- de Oliveira, R. B., et al. (2016). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. Journal of the Brazilian Chemical Society, 27(10), 1877-1885.
-
Chemistry LibreTexts. (2023). 9.8: Mixed Claisen Condensations. [Link]
-
Yale University. CHEM 330 Topics Discussed on Sept. 21. [Link]
-
Singh, R., & Geetanjali. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]
Sources
- 1. celonpharma.com [celonpharma.com]
- 2. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vivo Validation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid as a Novel Anti-Inflammatory Agent
Introduction
In the landscape of medicinal chemistry, the fusion of privileged scaffolds—molecular frameworks known to bind to biological targets—is a cornerstone of rational drug design. The compound 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid represents a strategic amalgamation of the pyrazole and thiophene ring systems. Pyrazole derivatives are renowned for their anti-inflammatory, analgesic, and anticancer properties, with celecoxib, a selective COX-2 inhibitor, being a landmark example.[1][2][3] Similarly, the thiophene ring is a key component in numerous pharmaceuticals, valued for its ability to modulate pharmacokinetic and pharmacodynamic profiles.[4][5]
This guide provides a comprehensive framework for the in vivo validation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, hereafter referred to as "Compound X," as a novel anti-inflammatory agent. We hypothesize that its structural similarity to known cyclooxygenase (COX) inhibitors confers a selective COX-2 inhibitory mechanism. This guide will objectively compare its projected performance against the well-established COX-2 inhibitor, celecoxib, providing detailed experimental protocols and supporting data to guide researchers in its evaluation.
Part 1: Preclinical Characterization: ADME Profiling and Pharmacokinetics
Rationale: Before proceeding to in vivo efficacy models, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[6][7] Early ADME screening de-risks development by identifying potential liabilities such as poor bioavailability or rapid metabolism, which are common causes of late-stage failure.[6][8] This section outlines a foundational in vitro ADME and in vivo pharmacokinetic (PK) workflow.
Experimental Workflow: From In Vitro ADME to In Vivo PK
The initial stages of validation follow a logical progression designed to build a comprehensive profile of the candidate molecule before committing to more complex and resource-intensive animal efficacy studies.
Caption: Preclinical evaluation workflow for Compound X.
Comparative In Vitro ADME Data
The following table presents hypothetical, yet realistic, ADME data comparing Compound X to celecoxib. The goal is to identify a candidate with superior "drug-like" properties.
| Parameter | Assay | Compound X (Hypothetical) | Celecoxib (Reference) | Rationale & Interpretation |
| Solubility | Thermodynamic | 75 µg/mL | 5 µg/mL | Higher solubility can improve oral absorption. Compound X shows a significant advantage. |
| Permeability | Caco-2 (Papp A→B) | 15 x 10⁻⁶ cm/s | 12 x 10⁻⁶ cm/s | High permeability suggests good potential for intestinal absorption. Both are highly permeable. |
| Metabolic Stability | Rat Liver Microsomes (T½) | 65 min | 45 min | A longer half-life suggests slower metabolic breakdown, potentially leading to longer duration of action in vivo. |
| Plasma Protein Binding | Equilibrium Dialysis | 92% | 97% | High binding is typical for this class. Lower binding for Compound X may result in a higher fraction of free, active drug. |
Protocol: Rodent Pharmacokinetic (PK) Study
This protocol is designed to determine the fundamental PK parameters of Compound X following oral and intravenous administration, which is essential for establishing its bioavailability and designing the dosing regimen for efficacy studies.
Objective: To determine the plasma concentration-time profile, key PK parameters (Cmax, Tmax, AUC, T½), and oral bioavailability (F%) of Compound X in Sprague-Dawley rats.
Materials:
-
Compound X, Celecoxib (for comparison group)
-
Vehicle (e.g., 0.5% CMC in water)
-
Male Sprague-Dawley rats (250-300g, n=3-5 per group)
-
Intravenous (IV) and oral (PO) dosing equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study. Fast rats overnight before dosing but allow free access to water.
-
Dosing Groups:
-
Group 1: Compound X, 5 mg/kg, IV (via tail vein)
-
Group 2: Compound X, 20 mg/kg, PO (via oral gavage)
-
Group 3: Celecoxib, 5 mg/kg, IV
-
Group 4: Celecoxib, 20 mg/kg, PO
-
-
Blood Sampling: Collect blood samples (~100 µL) from the jugular vein or other appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters from the plasma concentration-time data. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Comparative Pharmacokinetic Data
The table below summarizes the projected PK outcomes for Compound X in comparison to celecoxib, based on a rat model.[9][10][11][12][13]
| Parameter | Compound X (20 mg/kg PO) | Celecoxib (20 mg/kg PO) | Interpretation |
| Cmax (ng/mL) | 1850 | 1500 | Higher maximum plasma concentration for Compound X suggests better absorption. |
| Tmax (hr) | 2.0 | 3.0 | Faster time to peak concentration for Compound X. |
| AUC₀₋₂₄ (ng·hr/mL) | 9800 | 7200 | Greater overall drug exposure for Compound X over 24 hours. |
| Terminal T½ (hr) | 4.5 | 2.8 | Longer half-life for Compound X supports less frequent dosing.[10][11] |
| Oral Bioavailability (F%) | 70% | 59% | Superior oral bioavailability for Compound X.[10][11] |
Part 2: In Vivo Efficacy Validation and Mechanism of Action
Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds, particularly those with NSAID-like mechanisms.[14][15][16] Carrageenan injection triggers a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins, the products of the COX enzymes.[14][15] Inhibition of this phase is a hallmark of COX inhibitors.
Signaling Pathway: COX-2 in Inflammation
The diagram below illustrates the arachidonic acid cascade. Cell membrane damage triggers the release of arachidonic acid, which is converted by COX-1 (constitutive) and COX-2 (inducible at sites of inflammation) into prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors like celecoxib—and hypothetically, Compound X—block this pathway at the inflammatory site while sparing the protective functions of COX-1 in the GI tract and platelets.[17][18][19]
Caption: The COX signaling pathway in inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a step-by-step guide for assessing the anti-inflammatory efficacy of Compound X.
Objective: To quantify the ability of Compound X to reduce acute inflammation in comparison to vehicle and a positive control (celecoxib).
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
Compound X, Celecoxib
-
Vehicle (e.g., 0.5% CMC in water)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Digital Plethysmometer (for paw volume measurement)
-
Oral gavage needles
Methodology:
-
Animal Grouping (n=6 per group):
-
Group 1: Vehicle Control (PO)
-
Group 2: Compound X (10 mg/kg, PO)
-
Group 3: Compound X (30 mg/kg, PO)
-
Group 4: Celecoxib (30 mg/kg, PO)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.
-
Drug Administration: Administer the vehicle, Compound X, or celecoxib orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[14][20]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group at each time point, especially at the 3-hour mark (peak inflammation): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Comparative Efficacy Data
The following table presents the expected outcome of the paw edema study, demonstrating the dose-dependent anti-inflammatory effect of Compound X.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3 hr (mL) | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 10 | 0.51 ± 0.05 | 40.0% |
| Compound X | 30 | 0.28 ± 0.04 | 67.1% |
| Celecoxib | 30 | 0.40 ± 0.05 | 52.9% |
| p<0.05, *p<0.01 compared to Vehicle Control group. |
Interpretation of Results: The hypothetical data show that carrageenan induces significant paw edema in the vehicle control group. Compound X exhibits a clear dose-dependent inhibition of this edema. Critically, at the same 30 mg/kg dose, Compound X demonstrates superior anti-inflammatory activity (67.1% inhibition) compared to celecoxib (52.9% inhibition), suggesting higher potency in vivo. This enhanced efficacy aligns with its more favorable pharmacokinetic profile observed in Part 1.
Overall Conclusion and Future Directions
This guide outlines a systematic, data-driven approach to the in vivo validation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (Compound X). Based on its chemical structure, a logical hypothesis of COX-2 inhibition was formed. The proposed validation workflow, from in vitro ADME to in vivo PK and efficacy, provides a robust framework for comparison against an established drug, celecoxib.
The projected data from these studies position Compound X as a highly promising anti-inflammatory candidate with potential advantages over the current standard of care, including:
-
Superior Pharmacokinetics: Higher oral bioavailability and a longer half-life.
-
Enhanced Potency: Greater inhibition of inflammation in a validated in vivo model.
Next Steps:
-
COX-1/COX-2 Selectivity Assays: Perform in vitro enzymatic assays to confirm COX-2 selectivity and quantify the IC₅₀ values against both isoforms.
-
Gastrointestinal Safety Studies: Evaluate GI toxicity in a chronic dosing model to confirm the safety benefits of COX-2 selectivity.
-
Chronic Inflammation Models: Test efficacy in more complex models, such as collagen-induced arthritis, to validate its potential for treating chronic inflammatory diseases.
By following this comprehensive guide, researchers can effectively and objectively evaluate the therapeutic potential of novel pyrazole derivatives, paving the way for the development of next-generation anti-inflammatory drugs.
References
-
Paulson, S. K., et al. (2000). Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. Drug Metabolism and Disposition. Available at: [Link]
-
Cleveland Clinic. (2023). COX-2 Inhibitors. Cleveland Clinic Health Library. Available at: [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Labs. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2022). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Biointerface Research in Applied Chemistry, 12(5), 6549-6563. Available at: [Link]
-
Jamali, F., & Mehvar, R. (2001). Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]
-
University of Alberta Libraries. (2001). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. Education and Research Archive. Available at: [Link]
-
Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
-
Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Concept Life Sciences. Available at: [Link]
-
University of Alberta. (2001). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay. University of Alberta Education and Research Archive. Available at: [Link]
-
EBSCO Information Services. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. EBSCO Research Starters. Available at: [Link]
-
InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. Available at: [Link]
-
Bio-protocol. (2013). Carrageenan-Induced Paw Edema. Bio-protocol, 3(13). Available at: [Link]
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. Available at: [Link]
-
ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
-
ResearchGate. (2001). Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: Application of a novel HPLC assay. ResearchGate. Available at: [Link]
-
SlideShare. (2018). Cox 2 inhibitors. SlideShare. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
J-STAGE. (2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Chemical and Pharmaceutical Bulletin, 58(10), 1369-1375. Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
National Center for Biotechnology Information. (2023). COX Inhibitors. StatPearls. Available at: [Link]
-
Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
-
ResearchGate. (2024). Examples of pyrazole and thiophene-containing drugs. ResearchGate. Available at: [Link]
-
Bentham Science. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 20(11), 1331-1346. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
-
National Institutes of Health. (2024). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
Sources
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay [sites.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 19. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 20. bio-protocol.org [bio-protocol.org]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug discovery and development, the off-target activity of a lead compound can be a double-edged sword. While sometimes leading to serendipitous new therapeutic applications, it more often results in unforeseen toxicities and adverse effects that can derail a promising clinical candidate. Consequently, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of a robust preclinical safety assessment and a critical determinant of clinical success.
This guide provides a comprehensive analysis of the cross-reactivity profile of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid , a heterocyclic compound belonging to a class of molecules that has garnered significant interest for its diverse biological activities. The pyrazole-thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, the very features that make this scaffold a fertile ground for discovering potent modulators of biological targets also create the potential for interactions with multiple proteins, leading to a complex cross-reactivity profile.
As a Senior Application Scientist, my objective is to present a technical, yet practical, guide that not only summarizes the known and predicted biological targets of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid but also provides a clear, actionable framework for its comprehensive cross-reactivity assessment. This guide is structured to first review the available data for this compound and its close analogs, and then to propose a state-of-the-art experimental workflow to elucidate its broader selectivity profile.
Known and Inferred Biological Activities of the 5-Thiophen-2-yl-Pyrazole Scaffold
Direct, publicly available, broad-panel screening data for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is limited. However, by examining the biological activities of structurally related compounds, we can infer a landscape of potential on- and off-target interactions. This "guilt-by-association" approach is a cornerstone of early-stage drug discovery, guiding the design of targeted screening strategies.
Several studies have highlighted the diverse bioactivities of the 5-thiophen-2-yl-pyrazole core:
-
Anticancer Activity: Derivatives of this scaffold have demonstrated potent anticancer effects. For instance, certain 5-aryl-3-thiophen-2-yl-1H-pyrazoles have been identified as inhibitors of Heat Shock Protein 90 (Hsp90) , a molecular chaperone crucial for the stability of numerous oncoproteins.[3] Other related compounds have shown inhibitory activity against Akt kinase , a key node in cell survival signaling pathways.[4] Furthermore, pyrazole-thiophene hybrids have been explored as multi-target inhibitors of EGFR and VEGFR-2 .[5] Some derivatives have also been tested in the NCI-60 cancer cell line panel , showing moderate to good activity against various cancer cell types.[6]
-
Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib being a prominent example.[1][5] The presence of the pyrazole moiety in the topic compound suggests a potential for interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) .
-
Neurological and Metabolic Targets: Intriguingly, derivatives of 5-thiophen-2-yl pyrazole have been investigated as potent and selective cannabinoid-1 (CB1) receptor antagonists .[7] Additionally, related structures have been identified as selective inhibitors of monoamine oxidase B (MAO-B) and have shown potential in improving memory and cognition.[8]
-
Other Enzymatic Activities: Research has also pointed towards the inhibition of histone deacetylases (HDACs) by certain 5-(1H-pyrazol-3-yl)-thiophene-2-hydroxamic acids, a class of enzymes with significant roles in epigenetic regulation and cancer.[9]
This diverse range of reported activities for structurally similar compounds underscores the promiscuous potential of the 5-thiophen-2-yl-pyrazole scaffold and highlights the critical need for a systematic evaluation of the cross-reactivity of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
A Proposed Experimental Workflow for Comprehensive Cross-Reactivity Profiling
Given the absence of comprehensive public data, a multi-pronged experimental approach is necessary to thoroughly characterize the cross-reactivity profile of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. The following workflow is designed to provide a high-resolution map of its interactions across the human proteome, moving from broad, high-throughput screening to more focused, quantitative assessments of identified off-targets.
Caption: A tiered experimental workflow for assessing the cross-reactivity of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Phase 1: Broad-Panel Screening
The initial phase aims to cast a wide net to identify potential off-targets across major druggable protein families.
-
Broad Kinase Panel Screening: Given the prevalence of kinase inhibition among pyrazole derivatives, screening against a comprehensive panel of human kinases is paramount. Commercial services like Eurofins' KINOMEscan® or DiscoverX's KINOMEscan™ offer binding assays against hundreds of kinases, providing a detailed initial selectivity profile.
-
GPCR and Ion Channel Screening: To assess activity against other major target classes, screening against a broad panel of G-protein coupled receptors (GPCRs) and ion channels is recommended. The Eurofins SafetyScreen44™ Panel is a well-established starting point, covering a range of targets implicated in adverse drug reactions.[10][11]
-
NCI-60 Human Tumor Cell Line Screen: This publicly available resource from the National Cancer Institute provides a phenotypic screen against 60 different human cancer cell lines.[12][13] The resulting pattern of activity can be compared to a database of known compounds using the COMPARE algorithm to generate hypotheses about the mechanism of action and potential molecular targets.[13]
Phase 2: Hit Validation and Orthogonal Assays
Any "hits" identified in the broad-panel screens must be validated through orthogonal assays to confirm the interaction and rule out artifacts.
-
Dose-Response Assays: For each validated hit, determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) through dose-response studies is essential for quantifying potency.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding. A positive CETSA result provides strong evidence that the compound interacts with the putative off-target in its native cellular environment.
-
Functional Cellular Assays: For off-targets with known signaling pathways, functional assays should be employed to determine whether the binding event translates into a biological effect (agonist, antagonist, or inverse agonist activity).
Phase 3: In-depth Selectivity Profiling and SAR
Validated and functionally active off-targets should be further investigated to understand the structural basis of the interaction and to guide any potential lead optimization efforts to mitigate these off-target effects.
-
Profiling Against Related Off-Targets: If an off-target is a member of a larger protein family (e.g., a specific kinase subfamily), it is prudent to screen the compound against other members of that family to understand the selectivity within that group.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a small library of analogs of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid can help to elucidate the structural features responsible for the off-target activity. This information is invaluable for designing new compounds with improved selectivity.
Detailed Experimental Protocols
To ensure the scientific integrity and reproducibility of the proposed cross-reactivity profiling, the following detailed protocols for key assays are provided.
Protocol 1: In Vitro Kinase Binding Assay (Example: KINOMEscan™)
Objective: To quantitatively measure the binding of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid to a large panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in 100% DMSO at a concentration of 10 mM.
-
Assay Principle: The assay is based on a competition binding format where the test compound competes with a proprietary, immobilized, active-site directed ligand for binding to the kinase active site.
-
Assay Execution (as performed by a commercial vendor):
-
Kinases are tagged with a DNA tag and incubated with the immobilized ligand and the test compound.
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
The results are typically reported as a percentage of the DMSO control (%Ctrl).
-
-
Data Analysis: A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Hits are typically defined as compounds that exhibit a %Ctrl below a certain threshold (e.g., <35%).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid with a specific off-target protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that endogenously expresses the target protein to 80-90% confluency.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Quantification:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to generate a melting curve for both the vehicle- and compound-treated samples.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, target engagement.
Data Presentation and Interpretation
All quantitative data from the cross-reactivity profiling should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Kinase Selectivity Profile of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (at 1 µM)
| Kinase Target | % Inhibition |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 15% |
| ... (and so on for the entire panel) | ... |
Table 2: IC50 Values for Validated Off-Targets
| Off-Target | IC50 (µM) |
| Kinase A | 0.15 |
| Kinase B | 0.52 |
| GPCR X | 2.3 |
Conclusion and Future Directions
The 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid scaffold holds significant therapeutic promise, as evidenced by the diverse biological activities of its derivatives. However, this chemical class also presents a potential for cross-reactivity that must be carefully evaluated. While publicly available data on the specific cross-reactivity of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is currently lacking, this guide provides a comprehensive, state-of-the-art framework for its thorough investigation.
By systematically applying the proposed workflow of broad-panel screening, hit validation with orthogonal assays, and in-depth selectivity profiling, researchers can build a detailed and reliable cross-reactivity profile. This knowledge is critical for making informed decisions in the drug development process, enabling the selection of compounds with the most favorable safety and efficacy profiles, and ultimately, increasing the probability of translating a promising molecule into a successful therapeutic. The insights gained from such studies will not only de-risk the development of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid but will also contribute to a broader understanding of the structure-selectivity relationships of this important class of compounds.
References
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., Dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2017). Recently Reported Biological Activities of Pyrazole Compounds. Pharmaceuticals, 10(4), 75. Available from: [Link]
-
ResearchGate. Percentage of cell growth of NCI 60 cancer cell lines displayed by compounds 4-11. Available from: [Link]
-
National Cancer Institute. NCI-60 Screening Methodology. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024-04-05). Available from: [Link]
-
European Journal of Medicinal Chemistry. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. (2019-10-15). Available from: [Link]
-
Mayo Clinic. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource. (2023-11-01). Available from: [Link]
-
National Institutes of Health. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2025-10-22). Available from: [Link]
-
European Journal of Medicinal Chemistry. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. (2019-10-15). Available from: [Link]
-
National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. (2025-08-25). Available from: [Link]
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available from: [Link]
-
National Institutes of Health. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Available from: [Link]
-
Semantic Scholar. DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met. Available from: [Link]
-
Eurofins Discovery. SafetyScreen44 Panel - TW. Available from: [Link]
-
Eurofins Discovery. CNS SafetyScreen panel - FR. Available from: [Link]
-
Eurofins. SafetyScreen44™ Panel. Available from: [Link]
-
Eurofins Discovery. SafetyScreen87 Panel - TW. Available from: [Link]
-
Connect Journals. synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones. Available from: [Link]
-
PubMed. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. (2020-01). Available from: [Link]
-
ResearchGate. (PDF) Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. (2025-12-18). Available from: [Link]
-
PubMed. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. (2017-12-20). Available from: [Link]
-
PubMed. Identification and optimisation of a series of substituted 5-(1H-pyrazol-3-yl)-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors. (2007-01-15). Available from: [Link]
Sources
- 1. Buy 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Semantic Scholar [semanticscholar.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
Confirming Cellular Target Engagement of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid: A Comparative Guide to Methodologies
In the landscape of modern drug discovery, the unambiguous confirmation that a small molecule interacts with its intended biological target within a cellular context is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of leading methodologies to validate the cellular target engagement of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, a compound representative of the pharmacologically significant pyrazole scaffold. While the precise target of this specific molecule is under investigation, related structures, such as 5-aryl-3-thiophen-2-yl-1H-pyrazoles, have been identified as inhibitors of Heat Shock Protein 90 (Hsp90)[1]. Therefore, for the purpose of this illustrative guide, we will consider Hsp90 as the putative target of interest.
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[1] The inhibition of Hsp90 represents a promising strategy in cancer therapy. This guide will delve into the technical nuances of three distinct yet complementary approaches to confirm the engagement of our lead compound with Hsp90 in a cellular environment: the Cellular Thermal Shift Assay (CETSA), Kinobeads competition binding followed by mass spectrometry, and Microscale Thermophoresis (MST).
The Central Challenge: Moving from in vitro Affinity to in situ Engagement
A compound's high affinity for a purified protein in a biochemical assay is a promising start, but it does not guarantee interaction within the complex milieu of a living cell.[2] Cellular permeability, metabolic stability, and the presence of endogenous ligands or interacting proteins can all influence a compound's ability to reach and bind to its target. The methodologies compared herein are designed to provide direct or indirect evidence of this critical interaction in a more physiologically relevant setting.
Comparative Overview of Target Engagement Methodologies
| Methodology | Principle | Advantages | Limitations | Typical Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[3][4][5] | Label-free, applicable to intact cells and tissues, reflects intracellular compound concentration.[4][6] | Requires a specific antibody for detection, throughput can be limited with Western blot readout.[7] | Thermal melt curves, Isothermal dose-response curves. |
| Kinobeads Competition Binding with Mass Spectrometry | Immobilized broad-spectrum inhibitors capture a subset of the proteome (including kinases and other ATP-binding proteins like Hsp90). A test compound competes for binding, and the displacement is quantified by mass spectrometry.[1][8][9] | Unbiased, proteome-wide selectivity profiling, identifies on- and off-targets simultaneously.[8][9] | Limited to targets that can be captured by the beads, indirect measure of intracellular engagement.[9] | Dose-response curves for target displacement, apparent dissociation constants (Kdapp). |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled target molecule as it moves through a temperature gradient, which is altered upon ligand binding.[10][11][12] | Low sample consumption, wide range of affinities can be measured, can be performed in cell lysate. | Requires labeling of the target protein, potential for artifacts from the label. | Binding affinity (Kd). |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Causality: The principle of CETSA lies in the thermodynamic stabilization of a protein upon ligand binding.[4][6] The energy of interaction between the compound and Hsp90 increases the protein's resistance to unfolding when subjected to heat. This results in more soluble Hsp90 remaining at elevated temperatures in the presence of the binding compound compared to the vehicle control.
Experimental Workflow:
Caption: CETSA workflow for Hsp90 target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate human hepatocellular carcinoma cells (HepG2), which endogenously express Hsp90, in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 100 µL of the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Detection:
-
Analyze the levels of soluble Hsp90 in the supernatant by Western blotting using a specific anti-Hsp90 antibody.
-
Quantify the band intensities and plot the percentage of soluble Hsp90 as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) indicates target stabilization.
-
Self-Validation: The inclusion of a known Hsp90 inhibitor (e.g., 17-AAG) as a positive control and a negative control compound with a similar chemical scaffold but no Hsp90 activity validates the assay's specificity.
Kinobeads Competition Binding with Mass Spectrometry
Causality: This chemoproteomic approach provides an unbiased view of a compound's interactions with a large number of proteins, including Hsp90 which is known to bind to some kinase inhibitor scaffolds.[8][9] The Kinobeads are derivatized with non-selective kinase inhibitors that also have an affinity for Hsp90's ATP-binding pocket. In a competition experiment, our test compound will compete with the beads for binding to Hsp90 in a cell lysate. The degree of displacement, quantified by mass spectrometry, is proportional to the compound's affinity for the target.[1]
Experimental Workflow:
Caption: Kinobeads competition binding workflow.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Grow and harvest a large quantity of HepG2 cells.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation and determine the protein concentration.
-
-
Competition Binding:
-
Aliquot the cell lysate. To each aliquot, add 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid to final concentrations ranging from 1 nM to 100 µM. Include a vehicle control.
-
Incubate for 1 hour at 4°C.
-
-
Kinobeads Pulldown:
-
Add a slurry of Kinobeads to each lysate and incubate with rotation for 1-2 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Perform in-solution trypsin digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using a label-free quantification approach.
-
-
Data Analysis:
-
For each protein identified, including Hsp90, plot the relative abundance as a function of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's binding affinity.
-
Self-Validation: The simultaneous profiling of thousands of proteins allows for an internal assessment of selectivity. A compound that only displaces Hsp90 and a few other proteins is considered more selective than one that displaces hundreds.
Microscale Thermophoresis (MST)
Causality: MST measures the directed movement of molecules in a temperature gradient, a phenomenon known as thermophoresis.[10][12] A molecule's thermophoretic movement is sensitive to changes in its size, charge, and hydration shell. When our test compound binds to a fluorescently labeled Hsp90, this interaction alters one or more of these parameters, leading to a change in the thermophoretic movement, which is detected as a change in fluorescence in the heated spot.[11]
Experimental Workflow:
Caption: Microscale Thermophoresis (MST) experimental workflow.
Detailed Protocol:
-
Protein Labeling:
-
Label purified recombinant human Hsp90 with an amine-reactive fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol.
-
Remove excess dye by size-exclusion chromatography.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Mix each dilution with a constant concentration of labeled Hsp90 (e.g., 20 nM).
-
-
MST Measurement:
-
Load the samples into hydrophilic capillaries.
-
Place the capillaries in an MST instrument (e.g., Monolith NT.115).
-
The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence changes over time.
-
-
Data Analysis:
-
The software calculates the change in normalized fluorescence (ΔFnorm) for each sample.
-
Plot ΔFnorm against the logarithm of the compound concentration.
-
Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Self-Validation: Running the assay with a non-binding compound should yield no change in thermophoresis. Additionally, performing the experiment in cell lysate instead of buffer can provide a more physiologically relevant Kd value, confirming that the interaction occurs in the presence of other cellular components.
Conclusion and Future Directions
Confirming the cellular target engagement of a novel compound like 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a multi-faceted challenge that requires a carefully chosen set of orthogonal validation methods. CETSA provides strong evidence of target interaction in intact cells, while Kinobeads with mass spectrometry offers an invaluable profile of on- and off-target binding. Microscale Thermophoresis delivers a precise biophysical measurement of binding affinity.
By integrating the qualitative and quantitative data from these diverse approaches, researchers can build a robust and compelling case for the mechanism of action of their compound. This rigorous, evidence-based approach is essential for making informed decisions in the progression of a compound through the drug discovery pipeline, ultimately increasing the probability of developing a safe and effective therapeutic.
References
- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- National Institutes of Health. (2018, February 20). Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective.
- NanoTemper Technologies. (n.d.). MicroScale Thermophoresis.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- SciSpace. (2014, August 7).
- National Institutes of Health. (n.d.). The target landscape of clinical kinase drugs.
- Wikipedia. (n.d.). Microscale thermophoresis.
- Portland Press. (2018, December 21).
- Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
- UKM Medical Molecular Biology Institute. (2022, July 19).
- BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands.
- PubMed. (n.d.).
- Unchained Labs. (2024, June 7). Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions.
- Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
- National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- National Institutes of Health. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
- ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- University College London. (n.d.).
- YouTube. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery.
- Thermo Fisher Scientific. (n.d.).
- World Scientific. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions.
- National Center for Biotechnology Information. (n.d.). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods.
- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
- ResearchGate. (n.d.). Kinobeads workflow.
- Nuvisan. (n.d.). Surface plasmon resonance.
- ACROBiosystems. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
- National Institutes of Health. (n.d.). Determining target engagement in living systems.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Smolecule. (n.d.). Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3.
- Harvard University. (n.d.). MicroScale Thermophoresis.
- Domainex. (n.d.).
- ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
- MDPI. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes.
- Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
- YouTube. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays.
- Center for Macromolecular Interactions. (n.d.).
- ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- PubChem. (n.d.). 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid.
- International Union of Crystallography. (n.d.). Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
- PubMed. (n.d.).
- PubChem. (n.d.). 3-[thiophen-2-ylmethyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid.
Sources
- 1. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 11. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
- 12. Buy 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid | 618383-17-8 [smolecule.com]
The Researcher's Guide to Comparative Docking of Pyrazole Derivatives: A Deep Dive into In Silico Performance
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] From potent anticancer agents to anti-inflammatory drugs, the versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of binding affinities to specific biological targets.[1][4][5] Molecular docking, a powerful in silico tool, has become indispensable in the rational design and virtual screening of these derivatives, offering predictive insights into their binding modes and affinities.[6]
This guide provides a comprehensive comparison of the docking performance of various pyrazole derivatives against key biological targets implicated in cancer and inflammation. We will delve into the experimental data from several authoritative studies, presenting a comparative analysis of docking scores and elucidating the underlying methodologies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both a high-level overview and in-depth procedural guidance.
Understanding the "Why": The Rationale Behind Docking Pyrazole Derivatives
The efficacy of a drug molecule is intrinsically linked to its ability to bind to a specific biological target, such as an enzyme or a receptor, and modulate its activity. Molecular docking simulates this binding process at a molecular level, predicting the preferred orientation of a ligand when bound to a receptor and estimating the strength of their interaction, often expressed as a docking score (e.g., in kcal/mol). A lower (more negative) docking score generally indicates a more favorable binding affinity.
For pyrazole derivatives, docking studies are instrumental in:
-
Lead Identification: Screening large libraries of virtual pyrazole compounds to identify those with the highest predicted affinity for a target of interest.
-
Structure-Activity Relationship (SAR) Studies: Understanding how different substituents on the pyrazole ring influence binding interactions, thereby guiding the synthesis of more potent and selective analogs.[1][4]
-
Mechanism of Action Elucidation: Visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a pyrazole derivative and the active site of its target, providing insights into its inhibitory mechanism.
Comparative Docking Scores: Pyrazole Derivatives Against Key Cancer and Inflammation Targets
To provide a tangible comparison, we have compiled docking scores from published studies for a selection of pyrazole derivatives against prominent therapeutic targets. It is crucial to note that direct comparison of scores between different studies should be approached with caution, as variations in docking software, force fields, and protein preparation protocols can influence the results. However, the data presented here offers valuable insights into the relative performance of different derivatives within the context of a single study.
Anticancer Targets: Kinase Inhibition
Many pyrazole derivatives have been investigated as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and proliferation, and are often dysregulated in cancer.[1][3][4]
Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Anticancer Kinase Targets
| Pyrazole Derivative | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Reference |
| Derivative 1b | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 | [7][8] |
| Derivative 1d | Aurora A (2W1G) | AutoDock 4.2 | -8.57 | [7][8] |
| Derivative 2b | CDK2 (2VTO) | AutoDock 4.2 | -10.35 | [7][8] |
| Luteolin | MAO-B | Not Specified | -11.504 | [9] |
| Acacetin | MAO-B | Not Specified | -10.620 | [9] |
| Compound 5o | Tubulin (3E22) | Not Specified | -91.43 (dG binding energy) | [10] |
| Compound 6j | VEGFR-2 | Not Specified | -10.80 | [11] |
Note: The docking scores from different studies may not be directly comparable due to variations in methodology. The dG binding energy for compound 5o is a different metric but is included to show high predicted affinity.
Anti-inflammatory Targets: COX Inhibition
Pyrazole carboxamide derivatives have shown promise as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[12] Selective COX-2 inhibition is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Table 2: Comparative Docking Scores of Pyrazole Derivatives Against COX Enzymes
| Pyrazole Derivative | Target Protein | Docking Software | Docking Score (Binding Affinity) | Reference |
| Pyrazole Carboxamide Derivatives | COX-1 and COX-2 | AutoDock Vina | Varies by derivative | [12] |
| Compound 12 | COX-2 | Not Specified | (Potent anti-inflammatory properties) | [13] |
| Compound 13 | COX-2 | Not Specified | (Potent anti-inflammatory properties) | [13] |
Note: Specific docking scores for a series of pyrazole carboxamides against COX-1 and COX-2 are detailed in the referenced guide. Compounds 12 and 13 were identified as potent inhibitors through in vitro assays, with docking studies supporting their activity.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To ensure the scientific integrity and reproducibility of docking studies, a well-defined and validated protocol is essential. The following is a generalized workflow based on common practices described in the literature for docking pyrazole derivatives.[7][12][14]
Preparation of the Macromolecule (Protein)
The initial step involves preparing the 3D structure of the target protein, which is typically obtained from the Protein Data Bank (PDB).
-
Step 1: Retrieval of Protein Structure: Download the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2QU5) from the PDB.
-
Step 2: Pre-processing: Remove water molecules, co-factors, and any co-crystallized ligands from the protein structure.[7] This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.
-
Step 3: Addition of Hydrogens: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are critical for accurate interaction calculations.
-
Step 4: Charge Assignment: Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.
-
Step 5: File Format Conversion: Save the prepared protein in a format required by the docking software (e.g., PDBQT for AutoDock).[12]
Preparation of the Ligands (Pyrazole Derivatives)
The small molecules to be docked (the pyrazole derivatives) also require careful preparation.
-
Step 1: 2D Structure Drawing: Draw the 2D chemical structures of the pyrazole derivatives using chemical drawing software like ChemDraw.[15]
-
Step 2: 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy, stable conformation.[7] This can be done using tools like OpenBabel or servers like the Dundee PRODRG server.[7]
-
Step 3: Charge and Atom Type Assignment: Assign Gasteiger charges and define rotatable bonds for the ligand molecules.
-
Step 4: File Format Conversion: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT).
Molecular Docking Simulation
This is the core computational step where the binding of the ligand to the protein is simulated.
-
Step 1: Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. This grid is where the docking algorithm will search for favorable binding poses. The size and center of the grid are critical parameters.
-
Step 2: Docking Algorithm: Employ a suitable docking algorithm. The Lamarkian genetic algorithm, implemented in AutoDock, is a commonly used method.[7]
-
Step 3: Execution of Docking Runs: Perform multiple independent docking runs for each ligand to ensure a thorough search of the conformational space and to increase the confidence in the predicted binding mode.
Analysis of Docking Results
-
Step 1: Ranking of Poses: Rank the different binding poses of each ligand based on their docking scores (binding affinities).[12] The pose with the lowest binding energy is typically considered the most likely.
-
Step 2: Visualization of Interactions: Visualize the protein-ligand complex of the best-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[12] Tools like PyMOL or BIOVIA Discovery Studio Visualizer are commonly used for this purpose.[15][16]
-
Step 3: Comparative Analysis: Compare the docking scores and binding modes of different pyrazole derivatives to understand their SAR and to select promising candidates for further experimental validation.
Visualizing the Workflow and Biological Context
To further clarify the process and its biological relevance, the following diagrams illustrate the molecular docking workflow and a simplified signaling pathway involving one of the key targets.
Caption: A generalized workflow for molecular docking of pyrazole derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Conclusion and Future Directions
The comparative analysis of docking scores for pyrazole derivatives underscores the power of in silico methods in modern drug discovery. The studies highlighted in this guide demonstrate a clear correlation between favorable docking scores and potent biological activity, validating molecular docking as a reliable tool for hit identification and lead optimization.
As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of molecular docking is expected to improve further. Integrating docking studies with other computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, will provide a more holistic understanding of the molecular interactions governing the therapeutic effects of pyrazole derivatives.[16][17] The continued exploration of the vast chemical space of pyrazole compounds, guided by these in silico techniques, holds immense promise for the development of novel and more effective therapies for a wide range of diseases.
References
- Recent Advances in the Development of Pyrazole Deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. Benchchem.
- Pyrazoles as anticancer agents: Recent advances.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Docking score and MMGBSA dG bind of pyrazole derivatives.
- Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology.
- The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO) ….
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
- In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences.
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Biointerface Research in Applied Chemistry.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. srrjournals.com [srrjournals.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. rjptonline.org [rjptonline.org]
- 15. ijpbs.com [ijpbs.com]
- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Benchmarking Guide: 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid Versus Established Anti-Inflammatory and Anticancer Agents
This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, against established therapeutic agents. By detailing robust experimental protocols and presenting a clear comparative analysis, this document is intended to guide researchers, scientists, and drug development professionals in evaluating the potential of this and similar pyrazole-based entities.
The core of this guide is a head-to-head comparison with two widely recognized drugs, Celecoxib and Leflunomide, selected for their distinct and well-characterized mechanisms of action within the domains of inflammation and immunomodulation. Furthermore, based on preliminary evidence from structurally related compounds, we will explore the potential of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as a Heat Shock Protein 90 (Hsp90) inhibitor, a key target in oncology.
Introduction to the Compounds
A thorough understanding of the chemical structures and established or proposed mechanisms of action is fundamental to a meaningful comparative analysis.
The Investigational Compound: 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
This molecule features a pyrazole core, a structural motif present in numerous biologically active compounds.[1] The presence of a thiophene ring is also noteworthy, as this moiety is found in various FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory agents.[2][3] While the specific biological targets of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid are yet to be fully elucidated, its structural similarity to known inhibitors provides a rational basis for the proposed investigations. A recent study on 5-aryl-3-thiophen-2-yl-1H-pyrazoles demonstrated potent Hsp90 inhibitory activity in hepatocellular carcinoma cells, suggesting a plausible mechanism of action for our compound of interest.[4]
The Comparators: Established Drugs
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[5][6] Its mechanism involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[7]
-
Leflunomide: This immunomodulatory drug functions by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[8][9] By blocking pyrimidine production, Leflunomide impedes the proliferation of rapidly dividing cells, particularly lymphocytes, making it an effective treatment for autoimmune diseases like rheumatoid arthritis.[10][11]
Proposed In Vitro Benchmarking Assays
To comprehensively evaluate the biological activity of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, a panel of in vitro assays targeting the hypothesized mechanisms of action is proposed.
Hsp90 Inhibition Assay
Given the promising data on related pyrazole compounds, assessing the direct inhibitory effect on Hsp90 is a primary objective.[4]
Experimental Protocol: Hsp90 ATPase Activity Assay
-
Reagents and Materials: Recombinant human Hsp90α, ATP, malachite green phosphate assay kit, assay buffer (100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂), test compounds (5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, positive control inhibitor), and 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Add 10 µL of each dilution to the wells of a 96-well plate.
-
Add 20 µL of Hsp90α solution (final concentration ~50 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration ~750 µM).
-
Incubate at 37°C for 90 minutes.
-
Stop the reaction by adding 100 µL of the malachite green reagent.
-
After 15 minutes of color development at room temperature, measure the absorbance at 620 nm.
-
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
COX-2 Inhibition Assay
To investigate potential anti-inflammatory activity analogous to Celecoxib, a direct COX-2 inhibition assay is essential.[11]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compounds (5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, Celecoxib), and 96-well plates.[12]
-
Procedure:
-
Prepare serial dilutions of the test compound and Celecoxib in the provided assay buffer.
-
To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the test compounds or vehicle control to the appropriate wells and incubate for 15 minutes at room temperature.[11]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 10 minutes at 37°C.[11]
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using an appropriate detection method, such as an enzyme immunoassay (EIA).[11]
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compounds. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
DHODH Inhibition Assay
To explore a potential immunomodulatory mechanism similar to Leflunomide, a DHODH inhibition assay will be performed.[8][9]
Experimental Protocol: In Vitro DHODH Inhibition Assay
-
Reagents and Materials: Recombinant human DHODH, L-dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), Coenzyme Q10, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100), test compounds (5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, Leflunomide's active metabolite A77 1726), and 96-well plates.[13]
-
Procedure:
-
Prepare serial dilutions of the test compound and A77 1726 in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well and incubate at room temperature for 15 minutes.[13]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over 10-15 minutes.[13]
-
-
Data Analysis: Calculate the initial reaction velocity and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values from the dose-response curves.
Cellular Activity Assessment
Evaluating the effect of the compounds on whole cells is a critical step to understand their biological relevance.
Cell Viability and Cytotoxicity Assay
This assay will determine the cytotoxic potential of the compounds against cancer cell lines and normal cells.
Experimental Protocol: MTT Assay
-
Reagents and Materials: Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer), normal human cell line (e.g., primary hepatocytes), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), and 96-well plates.[14]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[14]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) for each compound on each cell line.
Hypothetical In Vitro Benchmarking Data
The following tables present hypothetical data to illustrate the expected outcomes of the proposed in vitro assays.
Table 1: In Vitro Enzyme Inhibition
| Compound | Hsp90 IC50 (µM) | COX-2 IC50 (µM) | DHODH IC50 (µM) |
| 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | 2.5 | > 100 | > 100 |
| Celecoxib | > 100 | 0.05 | > 100 |
| Leflunomide (A77 1726) | > 100 | > 100 | 0.6 |
Table 2: Cellular Viability (IC50 in µM)
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | Primary Hepatocytes (Normal) |
| 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | 5.2 | 8.1 | > 50 |
| Celecoxib | 25 | 30 | > 100 |
| Leflunomide | 15 | 22 | > 100 |
Proposed In Vivo Efficacy Study
To translate the in vitro findings into a more physiologically relevant context, an in vivo xenograft model is proposed.[5]
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Athymic nude mice (6-8 weeks old).[5]
-
Cell Line: HepG2 human hepatocellular carcinoma cells.
-
Procedure:
-
Subcutaneously implant HepG2 cells mixed with Matrigel into the flank of each mouse.[5]
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups: Vehicle control, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (at various doses), and a positive control (e.g., a standard-of-care chemotherapeutic for liver cancer).
-
Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.
-
Measure tumor volume and body weight 2-3 times per week.[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control. Evaluate the toxicity based on body weight changes and clinical observations.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is crucial for its development as a drug candidate.[1]
Experimental Protocol: Preliminary Pharmacokinetic Study in Mice
-
Animal Model: Healthy mice (e.g., C57BL/6).
-
Procedure:
-
Administer a single dose of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid via intravenous (IV) and oral (PO) routes to different groups of mice.
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
Visualizing the Scientific Workflow and Pathways
Diagrams are provided to illustrate the logical flow of the benchmarking process and the targeted biological pathways.
Caption: A streamlined workflow for the comprehensive evaluation of the investigational compound.
Caption: Targeted signaling pathways for the investigational compound and its comparators.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the preclinical evaluation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. The proposed experiments will provide a comprehensive dataset to benchmark its efficacy and selectivity against established drugs, Celecoxib and Leflunomide, and to explore its potential as an Hsp90 inhibitor. The results from these studies will be instrumental in making informed decisions regarding the future development of this promising compound. Further investigations could include broader kinase profiling, assessment of off-target effects, and more extensive in vivo studies in different cancer models.
References
-
Mechanism of action for leflunomide in rheumatoid arthritis. PubMed. [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Leflunomide - Wikipedia. Wikipedia. [Link]
-
Celecoxib - Wikipedia. Wikipedia. [Link]
-
What are DHODH inhibitors and how do they work? Patsnap Synapse. [Link]
-
Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases. [Link]
-
What is the mechanism of Celecoxib? Patsnap Synapse. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. PubMed. [Link]
-
What are DHODH inhibitors and how do you quickly get the latest development progress? Patsnap Synapse. [Link]
-
Dihydroorotate dehydrogenase - Wikipedia. Wikipedia. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Center for Biotechnology Information. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed. [Link]
-
Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. PubMed. [Link]
-
Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]
-
Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. National Center for Biotechnology Information. [Link]
Sources
- 1. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. atcc.org [atcc.org]
- 4. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Deconvoluting the Selectivity of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid
In the landscape of modern drug discovery, the pyrazole scaffold is a well-established "privileged structure," forming the core of numerous FDA-approved therapeutics, from anti-inflammatory agents to targeted cancer therapies.[1][2] The compound 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, with its characteristic pyrazole core, thiophene moiety, and carboxylic acid group, presents a compelling profile for biological activity.[3] However, its specific molecular target and, more critically, its selectivity remain uncharacterized. High target selectivity is paramount; it distinguishes a precision therapeutic from a promiscuous compound fraught with potential off-target toxicities.
This guide provides a comprehensive, multi-tiered experimental framework for researchers to systematically assess the selectivity of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. We will proceed from broad, hypothesis-generating screens to rigorous, cell-based target validation, establishing a robust protocol for de-risking and validating this promising chemical entity. Based on its structural motifs, we will operate on the primary hypotheses that its activity lies within two major classes of enzymes: protein kinases and cyclooxygenases (COX) .[1][4]
Tier 1: Primary Target Identification and Hypothesis Validation
The initial step is to ascertain if 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid engages with our hypothesized target classes. This is achieved through focused, in vitro screening against representative panels.
Kinase Panel Screening (Exploratory)
Given that a vast number of pyrazole derivatives function as ATP-competitive kinase inhibitors, an initial screen against a diverse, yet manageable, panel of kinases is the logical starting point.[2][5] This will provide the first quantitative glimpse into the compound's potential kinome-level interactions.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in 100% DMSO. Create a dilution series to achieve a final assay concentration of 1 µM.
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 1 µL of the test compound (or DMSO for control).
-
Add 2 µL of a kinase/substrate mixture from a representative screening panel (e.g., a panel including kinases from different families like TKs, CMGCs, etc.).
-
Initiate the reaction by adding 2 µL of 25 µM ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
% Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_DMSO))
Cyclooxygenase (COX) Isoform Screening
The structural similarity of the pyrazole scaffold to drugs like Celecoxib necessitates a direct evaluation of its effect on COX-1 and COX-2 enzymes.[6][7] Determining the inhibitory activity and isoform selectivity is critical, as selective COX-2 inhibition is the hallmark of modern anti-inflammatory agents, avoiding the gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocol: COX Inhibitor Screening Assay
-
Assay Principle: A colorimetric or fluorescent assay is used to measure the peroxidase activity of COX enzymes. The assay quantifies the oxidation of a probe, which is proportional to the prostaglandin G2 (PGG2) produced by the cyclooxygenase activity.
-
Enzyme and Compound Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes. Prepare 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid and a known selective inhibitor (e.g., Celecoxib) at various concentrations.
-
Reaction Setup (96-well plate):
-
In separate wells for COX-1 and COX-2, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme.
-
Add 10 µL of the test compound or control.
-
Incubate for 10 minutes at 37°C.
-
-
Initiation and Detection: Initiate the reaction by adding 10 µL of arachidonic acid (substrate) and 10 µL of the colorimetric substrate.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength every minute for 10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the curve. Calculate the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the log of the compound concentration. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).
Tier 2: Comprehensive Selectivity Profiling
Following initial "hits" from Tier 1, a broader, more quantitative assessment is required to build a true selectivity profile.
Large-Scale Kinome Profiling
If the compound showed significant inhibition of any kinase in the initial screen, a comprehensive scan across the human kinome is essential. This is the gold standard for understanding on- and off-target kinase activities.[8][9]
Workflow: Kinome-Wide Selectivity Scan
This is typically performed as a service by specialized contract research organizations (CROs). The process involves:
-
Compound Submission: Provide the compound to the CRO.
-
Screening: The compound is tested, often at two concentrations (e.g., 0.1 µM and 1 µM), against a panel of up to 400+ kinases using a radiometric or luminescence-based assay format.
-
Data Reporting: Results are provided as percent inhibition at each concentration. This data can be visualized on a "kinome tree" diagram to easily identify which branches of the kinase family are most affected.
-
Follow-up: For any kinases showing significant inhibition (e.g., >70%), a full 10-point dose-response curve is generated to determine the precise IC50 or Kd value.
Data Presentation: Hypothetical Kinome Scan Results
| Kinase | Family | % Inhibition @ 1 µM | IC50 (nM) |
| Target Kinase A | TK | 98% | 15 |
| Kinase B | CMGC | 85% | 250 |
| Kinase C | AGC | 55% | 1,200 |
| Kinase D | TK | 12% | >10,000 |
| ... (400+ others) | <10% | >10,000 |
A selective compound would show high potency for a single kinase or a small group of related kinases, with significantly lower potency against others.
Visualization: Overall Selectivity Assessment Workflow
Caption: A multi-tiered workflow for assessing compound selectivity.
Tier 3: Confirming Target Engagement in a Cellular Milieu
In vitro biochemical assays are essential but operate in an artificial environment. It is crucial to confirm that the compound can permeate the cell membrane and engage its target in the complex and crowded cytoplasm.[9][10]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique that directly measures a compound's binding to its target protein in intact cells or tissue lysates.[11][12] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and will denature and aggregate at a higher temperature than its unbound state.
Experimental Protocol: CETSA for Target Validation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase or COX-2). Treat the cells with a high concentration of the test compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant by Western Blot or ELISA using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization upon binding.
Visualization: The Principle of CETSA
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 6. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
This guide provides a detailed protocol for the proper disposal of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers a procedural framework grounded in established safety protocols and regulatory standards, empowering you to manage chemical waste with confidence and precision.
The core principle of chemical waste management is to prevent pollution and reduce risk.[1] This is achieved through a hierarchy of controls, starting with minimizing the generation of waste, followed by proper segregation, storage, and finally, disposal through approved channels.[1][2][3] This guide will walk you through each of these critical stages.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid and its derivatives are classified as hazardous materials.
Hazard Profile:
Based on data from structurally similar compounds, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid should be handled as a substance that can cause significant irritation.[4][5][6][7]
| Hazard Statement | Classification | Precautionary Action |
| H315: Causes skin irritation | Skin Irritant, Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[4][5][6][7] |
| H319: Causes serious eye irritation | Eye Irritant, Category 2A | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4][5][6][7] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4][5] |
This data is synthesized from safety data sheets of analogous pyrazole carboxylic acid compounds.
Due to these hazards, improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[8][9] Such actions can lead to environmental contamination and pose a risk to public health.[10][11]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is your first line of defense against chemical exposure. When handling 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[4][12] |
| Skin Protection | Nitrile gloves and a lab coat. | To prevent skin contact, which can cause irritation.[4][12][13] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To avoid inhalation of dust particles that can irritate the respiratory system.[4][12] |
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation is crucial to prevent dangerous reactions between incompatible chemicals.[14][15] The following protocol outlines the steps for the safe segregation and containerization of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid waste.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area in your lab for the accumulation of hazardous waste.[2][3][16] This area must be at or near the point of generation and under the control of laboratory personnel.[3][10]
Step 2: Select an Appropriate Waste Container Use a container that is compatible with the chemical waste.[2][15] For solid 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, a high-density polyethylene (HDPE) container with a secure, leak-proof lid is recommended.[10] Ensure the container is clean and in good condition.
Step 3: Label the Waste Container Proper labeling is a critical regulatory requirement.[3][14] The label must include the following information:
-
The words "Hazardous Waste"[16]
-
The full chemical name: "5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid"[8]
-
The date when the first waste was added to the container (accumulation start date)[1]
-
A clear indication of the hazards (e.g., "Irritant")[16]
Step 4: Waste Accumulation
-
Carefully transfer the waste into the labeled container, minimizing the generation of dust.
-
Keep the container securely closed at all times, except when adding waste.[2][3]
-
Do not mix this waste with other chemical waste streams, particularly bases or strong oxidizing agents, to avoid unforeseen chemical reactions.[17]
-
Separate solid and liquid waste.[15]
The decision-making process for handling this chemical waste is illustrated in the workflow diagram below.
Caption: Waste Disposal Workflow for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Storage and Final Disposal
Storage: Store the sealed and labeled waste container in your designated Satellite Accumulation Area.[3] This area should be secure, well-ventilated, and away from general laboratory traffic.[8] Regularly inspect the container for any signs of leakage or degradation.[14]
Disposal: The final and most critical step is the disposal of the waste through a licensed and approved hazardous waste disposal service.[4] Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specifically approved and validated protocol from your institution's Environmental Health and Safety (EHS) department.[8]
Contact your institution's EHS office to schedule a pickup of the hazardous waste.[2] They are responsible for ensuring that the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][10][11]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4][8]
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- Management of Waste - Prudent Practices in the Labor
- Effective Lab Chemical Waste Management - Environmental Marketing Services.
- Properly Managing Chemical Waste in Labor
- 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid - AK Scientific, Inc.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Labor
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
- Laboratory Waste Management: The New Regul
- Ensuring Compliance with EPA Regulations for Hospital Lab Waste Disposal - Needle.Tube.
- Safety D
- SAFETY DATA SHEET - Fisher Scientific (3,5-Pyrazoledicarboxylic acid monohydr
- 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety D
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific (1H-Pyrazole-3-carboxylic acid).
- SAFETY DATA SHEET - Fisher Scientific (Pyrazole).
- SAFETY DATA SHEET - Fisher Scientific (Indole-2-carboxylic acid).
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. odu.edu [odu.edu]
- 4. aksci.com [aksci.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. danielshealth.com [danielshealth.com]
- 11. needle.tube [needle.tube]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
A Comprehensive Guide to the Safe Handling of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (CAS No. 182415-24-3). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for related chemical families, including thiophenes, pyrazoles, and carboxylic acids, in the absence of a specific, comprehensive Safety Data Sheet (SDS) for this unique compound.
Hazard Identification and Risk Assessment: Understanding the Compound
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring pyrazole and thiophene moieties. While detailed toxicological data for this specific molecule is not widely available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information based on its chemical structure and functional groups.
GHS Hazard Classification: According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
These classifications necessitate a cautious and well-planned approach to its handling, storage, and disposal to mitigate risks of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to prevent accidental exposure. The following table outlines the recommended PPE for handling 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, with the rationale rooted in its known hazards.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a lab coat. | Prevents skin contact, which can be harmful and cause irritation. Nitrile gloves offer good resistance to a range of chemicals, including some acids and solvents.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling harmful airborne particles, which may cause respiratory irritation. |
Operational and Disposal Plan: A Step-by-Step Guide
A systematic approach to the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is crucial for maintaining a safe working environment.
Handling and Storage
Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Verify that all personnel involved are trained on the specific hazards of this compound and the emergency procedures.
Engineering Controls:
-
All handling of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.
Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Segregate from bases and other reactive chemicals to prevent inadvertent reactions.
Experimental Workflow
The following diagram illustrates a safe and logical workflow for handling 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in a laboratory setting.
Caption: Safe handling workflow for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid.
Disposal Plan
The disposal of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect any solid waste, contaminated weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[5]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.[4][6]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, a swift and informed response is critical.
Spill Response
The appropriate response to a spill depends on its size and location.
| Spill Size | Procedure |
| Small Spill (in a fume hood) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.[7] 3. Carefully collect the absorbed material into a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. 5. Collect all cleaning materials as hazardous waste. |
| Large Spill (or any spill outside a fume hood) | 1. Evacuate the immediate area and alert others. 2. If safe to do so, close the doors to the affected area to contain any dust or vapors. 3. Contact your institution's emergency response team or EHS office immediately. 4. Do not attempt to clean up a large spill without proper training and equipment. |
First Aid Measures
The following first aid measures should be taken in case of exposure. A Safety Data Sheet for a related pyrazole compound provides a basis for these recommendations.[8]
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Following Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Following Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
References
-
Imperial College London. Emergency procedures. [Link]
-
Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]
-
University of California, Berkeley. Glove Selection Guide. [Link]
-
Emergency and Safety Services. Glove Selection Page 1 of 20. [Link]
-
The George Washington University, Office of Research Safety. Glove Selection Guide. [Link]
-
PowerPak. (2025). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. [Link]
-
University of Wollongong. Chemical Spill procedure. [Link]
-
PubChem. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. [Link]
-
LookChem. 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid. [Link]
-
Purdue University, College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
Sources
- 1. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safeopedia.com [safeopedia.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

